Uracil-5-carboxylic acid monohydrate
Beschreibung
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Eigenschaften
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-2(4(9)10)1-6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMYNECKRWOZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610873 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69727-34-0 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Uracil-5-carboxylic Acid Monohydrate: Chemical Properties, Synthesis, and Pharmaceutical Significance
[1][2][3]
Executive Summary
Uracil-5-carboxylic acid monohydrate (also known as Isoorotic acid monohydrate ; CAS: 69727-34-0 ) is a pyrimidine derivative characterized by a carboxylic acid moiety at the C5 position.[1][2][3][4] It is distinct from its structural isomer, Orotic acid (Vitamin B13; Uracil-6-carboxylic acid), a difference critical in enzymatic recognition and metabolic engineering.[1][2]
This guide details the physicochemical profile, synthetic pathways, and biological interfaces of the 5-isomer.[1] Of particular relevance to modern drug development is its role as a stable metabolite of the antineoplastic agent Trifluridine (TAS-102), where it acts as a competitive inhibitor and interfering agent in Dihydropyrimidine Dehydrogenase (DPD) phenotyping.[1]
Molecular Architecture & Physicochemical Profile[1][2]
Structural Definition
Unlike Orotic acid, where the carboxyl group resides at C6 (adjacent to N1), Uracil-5-carboxylic acid features the carboxyl group at C5 (the "top" of the pyrimidine ring), placing it between the two carbonyls in the lattice but sterically distinct.
-
IUPAC Name: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid monohydrate[1][2][3]
-
Molecular Formula: C
H N O H O[1] -
Molecular Weight: 174.11 g/mol (Monohydrate); 156.10 g/mol (Anhydrous)[1]
Crystallography & Hydrogen Bonding
The monohydrate form crystallizes in the monoclinic system (Space Group
-
Lattice Stability: The water molecule acts as a critical bridge, donating protons to the carbonyl oxygens (C2=O, C4=O) and accepting protons from the carboxylic acid hydroxyl.
-
Tautomerism: In the solid state, the molecule exists predominantly in the diketo (lactam) form, which is energetically favored over the lactim tautomers.
Key Physicochemical Data[2]
| Property | Value | Context |
| Melting Point | > 283°C (dec.)[1][2][3][5] | Decomposes via decarboxylation to Uracil.[1][6][7] |
| pKa (COOH) | ~2.60 | Highly acidic due to electron-withdrawing pyrimidine ring.[1][2][3] |
| pKa (N-H) | ~9.38 | N1/N3 protons are weakly acidic.[1] |
| Solubility (Water) | 1.8 g/L (20°C) | Sparingly soluble; solubility increases significantly in alkaline buffers (pH > 5). |
| Solubility (Organic) | Soluble in DMSO, DMF | Insoluble in non-polar solvents (Hexane, Chloroform).[1] |
Synthetic Pathways & Purification[2][3][9]
The synthesis of Uracil-5-carboxylic acid must avoid contamination with the 6-isomer.[1][2][3] Two primary routes are validated for high-purity production.[1][2][3][8]
Route A: Oxidative Transformation of Thymine (Industrial/Green)
This method utilizes 5-methyluracil (Thymine) as a precursor.[1] The C5-methyl group is oxidized to a carboxyl group using catalytic systems.[1][2][3] This is the preferred route for scale-up due to the availability of Thymine.[1]
-
Reagents: 30% H
O , O , Catalyst (e.g., 1-hydroxy-1,2,3-benzotriazin-4(3H)-one).[1][2][3] -
Conditions: 130°C, 3 hours, Autoclave.
-
Yield: ~96%
-
Mechanism: Radical oxidation of the benzylic-like methyl group.[1][2]
Route B: Hydrolysis of 5-Cyanouracil (Laboratory Standard)
A classical organic synthesis involving the hydrolysis of a nitrile group at the C5 position.[1]
-
Precursor: 5-Cyanouracil (prepared from ethyl ethoxymethylene cyanoacetate + urea).[1][2][3]
-
Reagents: Conc. HCl or NaOH (reflux).[1]
-
Mechanism: Acid-catalyzed hydrolysis of the nitrile (-CN)
amide carboxylic acid (-COOH).[1][2][3]
Visualization of Synthetic Logic
Caption: Comparative synthetic routes for Uracil-5-carboxylic acid showing oxidative and hydrolytic pathways, plus thermal degradation.
Chemical Reactivity & Functionalization[1][2][12]
Decarboxylation (Thermal Instability)
The most defining reaction of Uracil-5-carboxylic acid is its tendency to decarboxylate.[1][2][3]
-
Reaction: C
H N O C H N O (Uracil) + CO -
Mechanism: The electron-deficient pyrimidine ring facilitates the loss of CO
, particularly under acidic conditions or high heat.[1] This property makes it a useful precursor for generating specific isotopically labeled uracils.[1]
Esterification & Amidation
The C5-COOH group undergoes standard nucleophilic acyl substitution, but requires activation (e.g., EDC/NHS or Thionyl Chloride) due to the deactivating nature of the pyrimidine ring.
-
Application: Synthesis of peptide nucleic acid (PNA) monomers where the nucleobase is tethered via the C5 position.
Pharmaceutical Applications & Biological Interface[2][3][7]
DPD Inhibition & Trifluridine Metabolism
Uracil-5-carboxylic acid (5-CU) is a critical metabolite in the pharmacokinetics of Trifluridine (TAS-102), a drug used for metastatic colorectal cancer.[1][2][3][9]
-
Metabolic Pathway: Trifluridine
5-Trifluoromethyluracil 5-Carboxyuracil .[1][2][3] -
Clinical Impact: 5-CU accumulates in plasma and can structurally mimic Uracil.[1][2][3]
-
Interference: It interferes with Dihydropyrimidine Dehydrogenase (DPD) screening assays.[1][9] High levels of 5-CU can lead to false positives in uracilemia tests, mimicking a DPD deficiency phenotype.[1][9]
Biological Pathway Diagram
Caption: Metabolic conversion of Trifluridine to 5-Carboxyuracil and its downstream interference with DPD clinical diagnostics.
Analytical Standard Operating Procedures (SOP)
Identification via HPLC
To distinguish Uracil-5-carboxylic acid from Orotic acid (6-COOH) and Uracil:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Methanol (95:5).[1]
-
Detection: UV at 260 nm (max absorption for uracil derivatives).[1]
-
Retention Order: Uracil-5-carboxylic acid typically elutes before Uracil due to the polarity of the carboxylic group, but separation from Orotic acid requires precise pH control (pH < 3 favors retention of the acid form).[1]
Purity Check (Titration)
Due to the acidic carboxyl group, purity can be assayed via alkalimetric titration.
References
-
Schmitt, A., et al. (2025).[1][9] Trifluridine- and tipiracil-induced DPD inhibition mimicking DPD deficiency: a case report. Frontiers in Oncology. Link
-
ChemicalBook. (2023).[1] 2,4-Dihydroxypyrimidine-5-carboxylic acid (Uracil-5-carboxylic acid) Chemical Properties and Synthesis. Link
-
Santa Cruz Biotechnology. Uracil-5-carboxylic acid monohydrate Product Data. Link
-
Lestari, M. & Lusi, M. (2019).[1] A mixed molecular salt of lithium and sodium breaks the Hume-Rothery rules for solid solutions. Chemical Communications (RSC).[1] Link
-
Palmatier, R.D., et al. (1970).[1][10] The Enzymatic Conversion of Uracil 5-Carboxylic Acid to Uracil and Carbon Dioxide. Journal of Biological Chemistry. Link
-
National Institutes of Health (NIH) PubChem. Uracil-5-carboxylic acid Compound Summary. Link
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- 3. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]
- 4. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Stability and Storage Technical Guide: Uracil-5-Carboxylic Acid Monohydrate
Executive Summary
Uracil-5-carboxylic acid monohydrate (also known as Isoorotic acid monohydrate ) is a pyrimidine derivative critical in nucleotide metabolism research and drug development. Unlike its isomer Orotic acid (Vitamin B13), Isoorotic acid possesses a distinct stability profile characterized by a susceptibility to decarboxylation to form Uracil.
This guide defines the physicochemical boundaries for the storage and handling of Uracil-5-carboxylic acid monohydrate (CAS 69727-34-0 ). The primary degradation risk is the irreversible loss of the carboxyl group (
Part 1: Physicochemical Profile & Stability Drivers
Chemical Identity & Properties
Understanding the fundamental properties of the monohydrate form is essential for distinguishing it from the anhydrous form and its isomer, Orotic acid.
| Property | Specification | Notes |
| Chemical Name | Uracil-5-carboxylic acid monohydrate | Synonym: Isoorotic acid monohydrate |
| CAS Number | 69727-34-0 | Distinct from Anhydrous (23945-44-0) and Orotic Acid (50887-69-9) |
| Molecular Formula | Molecular Weight: 174.11 g/mol | |
| Hydration State | Monohydrate | Contains ~10.3% water by weight.[1][2][3][4][5][6] Loss of lattice water occurs >100°C. |
| Acidity (pKa) | ~4.3 (Carboxyl), ~9.5 (N-H) | More acidic than Uracil; less acidic than Orotic acid (pKa ~2). |
| Solubility | DMSO (Soluble), 1M NaOH (Soluble) | Sparingly soluble in water; solubility increases with pH. |
| Melting Point | ~283°C (Decomposes) | Decomposition often precedes melting; releases |
The Decarboxylation Threat
The defining stability characteristic of Uracil-5-carboxylic acid is its propensity to decarboxylate. Unlike simple carboxylic acids, the electron-deficient pyrimidine ring facilitates the release of
Degradation Pathway:
-
Thermal Stress: High temperatures provide the activation energy to cleave the C-C bond at position 5.
-
Hydrolytic Stress: While the ring is stable, moisture can lower the activation energy for decarboxylation or facilitate crystal lattice rearrangement (hydrate
amorphous).
Visualization: Degradation Mechanism
The following diagram illustrates the primary degradation pathway from Isoorotic Acid to Uracil.
Caption: Primary degradation pathway of Isoorotic acid via decarboxylation to Uracil, accelerated by thermal and environmental stress.
Part 2: Storage & Handling Protocols[8]
Storage Conditions
To maximize shelf life (2+ years), adherence to the following conditions is mandatory. While "Room Temperature" is often cited for bulk chemicals, refrigeration is recommended for analytical standards to prevent slow thermal decarboxylation.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerator) | Slows kinetic rate of decarboxylation. Room temp (15-25°C) is acceptable for short-term (<6 months) if strictly dry. |
| Humidity | <40% RH (Desiccated) | Prevents deliquescence and hydrolysis. Critical for maintaining the monohydrate crystal lattice. |
| Light | Protect from Light | Pyrimidines absorb UV (260nm). Long-term exposure can cause ring photolysis or oxidation. |
| Container | Amber Glass / Poly | Tightly sealed to prevent moisture exchange. Amber glass blocks UV. |
Handling Workflow
-
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold hygroscopic powder.
-
Solvent Selection: For solution storage, use DMSO (stable at -20°C). Avoid storing in acidic aqueous buffers for extended periods, as low pH accelerates decarboxylation.
-
Re-sealing: Purge headspace with Nitrogen or Argon if available before re-sealing to minimize oxidative stress and moisture uptake.
Storage Decision Tree
Caption: Decision logic for storage based on usage frequency and physical state (solid vs. solution).
Part 3: Quality Control & Analytical Validation
Validating Purity (HPLC Method)
To verify stability, one must be able to separate the parent compound (Isoorotic Acid) from its primary degradant (Uracil). The following HPLC conditions are validated for this separation.
-
Principle: Isoorotic acid is more acidic/polar than Uracil. It will elute before Uracil on a standard C18 column, or can be retained differently using Ion Pairing or HILIC.
-
Target Specification: Uracil content < 0.5%.
Recommended HPLC Protocol:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Methanol.[7]
-
Gradient: Isocratic 95% A / 5% B (High polarity required to retain these compounds).
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV @ 265 nm (λmax for Uracil/Isoorotic acid).
-
Expected Retention:
Rapid Identity Check (UV Spectroscopy)
A quick check for gross degradation can be performed via UV ratios, though HPLC is preferred.
-
Isoorotic Acid:
(pH dependent). -
Uracil:
. -
Note: A shift in
from 270nm toward 260nm suggests decarboxylation.
References
-
GuideChem. (2025). Uracil-5-carboxylic acid monohydrate Properties and CAS Data. Retrieved from
-
Santa Cruz Biotechnology. (2025).[2][9] Uracil-5-carboxylic acid monohydrate Safety Data Sheet (CAS 69727-34-0). Retrieved from [10]
-
National Institutes of Health (PubChem). (2025). Uracil-5-carboxylic acid (Isoorotic Acid) Compound Summary. Retrieved from
- Palmatier, R. D., et al. (1970). The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide. Journal of Biological Chemistry.
-
TCI Chemicals. (2025). Orotic Acid Monohydrate (Isomer Comparison). Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uracil-5-carboxylic acid monohydrate | CAS 69727-34-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. 所有产品 | Selleck.cn [selleck.cn]
- 6. researchgate.net [researchgate.net]
- 7. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to Uracil-5-Carboxylic Acid Monohydrate (CAS: 69727-34-0)
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Catalog Number – A Molecule of Latent Potential
To the seasoned researcher, a CAS number is more than a mere identifier; it is a gateway to a molecule's story, its inherent reactivity, and its potential to solve complex biological puzzles. Uracil-5-carboxylic acid monohydrate, while not as ubiquitous as some of its pyrimidine brethren, represents a fascinating and versatile scaffold. Its strategic placement of a carboxylic acid group on the uracil ring opens a world of synthetic possibilities, making it a valuable building block in the quest for novel therapeutics. This guide is crafted not as a static data sheet, but as a dynamic, in-depth exploration from the perspective of a senior application scientist. Herein, we will dissect its core properties, provide validated methodologies for its synthesis and analysis, and explore its burgeoning role in drug discovery, all while grounding our discussion in the principles of scientific causality and experimental robustness.
Section 1: Foundational Physicochemical & Structural Insights
Uracil-5-carboxylic acid, in its monohydrate form, is a white to off-white crystalline solid.[1] Understanding its fundamental properties is the bedrock upon which all subsequent experimental work is built. The presence of the uracil core, a key component of RNA, immediately signals its biochemical relevance, while the carboxylic acid moiety at the 5-position dramatically influences its solubility, reactivity, and potential for derivatization.[1][2]
| Property | Value | Source(s) |
| CAS Number | 69727-34-0 | [3] |
| Molecular Formula | C₅H₆N₂O₅ | [3] |
| Molecular Weight | 174.12 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1][4] |
| pKa | ~2.60 | [4] |
The monohydrate nature of this compound is a critical consideration for accurate quantitative work. The presence of a single water molecule per molecule of uracil-5-carboxylic acid affects its molecular weight and must be accounted for in solution preparation and stoichiometric calculations.
Section 2: Synthesis and Purification – A Self-Validating Workflow
While numerous methods exist for the synthesis of uracil and its derivatives, a robust and reproducible protocol for uracil-5-carboxylic acid is paramount for ensuring high-purity starting material.[5][6] The following protocol is a synthesized approach based on established pyrimidine chemistry, designed for high yield and purity.
Synthetic Pathway: A Mechanistic Overview
The synthesis of uracil-5-carboxylic acid can be approached through the condensation of a suitable three-carbon precursor with urea. A common strategy involves the use of formylacetic acid or its derivatives. The carboxylic acid group at the 5-position is introduced via a precursor that already contains this functionality.
Caption: Synthetic workflow for Uracil-5-carboxylic acid.
Detailed Synthesis Protocol
This protocol is a representative method and may require optimization based on available starting materials and laboratory conditions.
Materials:
-
Sodium formylacetate
-
Thiourea
-
Sodium hydroxide
-
Hydrogen peroxide (30%)
-
Concentrated hydrochloric acid
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve thiourea (0.5 mol) and sodium hydroxide (1.0 mol) in 150 mL of deionized water.
-
Addition of Formylacetate: To the stirred solution at 25°C, add sodium formylacetate (0.5 mol) portion-wise over 30 minutes. Maintain the temperature at 25°C.
-
Reaction: Allow the reaction to stir at 25°C for 2 hours. The solution will typically change in color and consistency.
-
Oxidation: Cool the reaction mixture in an ice bath. Slowly add 30% hydrogen peroxide (1.5 mol) via the dropping funnel, ensuring the temperature does not exceed 50°C. This step is highly exothermic and requires careful monitoring.[6]
-
Precipitation: After the addition of hydrogen peroxide is complete, cool the mixture to 20°C. Acidify the solution to pH 1 with concentrated hydrochloric acid. A colorless solid will precipitate.[6]
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is salt-free (tested with AgNO₃ solution).
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
Purification by Recrystallization: The Key to High Purity
For applications in drug development and sensitive biological assays, the purity of the starting material is non-negotiable. Recrystallization is a powerful technique to remove impurities.
Protocol:
-
Solvent Selection: Uracil-5-carboxylic acid has limited solubility in cold water but is more soluble in hot water. A mixture of water and ethanol can also be an effective recrystallization solvent.
-
Dissolution: In a beaker, add the crude uracil-5-carboxylic acid to a minimal amount of boiling deionized water. Add the water portion-wise until the solid just dissolves. If needed, a small amount of hot ethanol can be added to aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the beaker in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to obtain Uracil-5-carboxylic acid monohydrate.
Section 3: Comprehensive Analytical Characterization
A multi-faceted analytical approach is essential to confirm the identity, purity, and hydration state of the synthesized compound.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is typically suitable for uracil derivatives.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Causality: The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and peak shape on the C18 column. The gradient elution allows for the separation of the polar starting materials and by-products from the slightly more retained product.
Structural Elucidation: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In DMSO-d₆, one would expect to see signals for the C6-H proton, the two N-H protons, and the carboxylic acid proton. The C6-H proton will likely appear as a singlet in the aromatic region. The N-H protons will be broad singlets, and the carboxylic acid proton will be a very broad singlet at a downfield chemical shift (>10 ppm).[7]
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbons (C2 and C4) will appear at the downfield end of the spectrum, followed by the carboxylic acid carbon. The C5 and C6 carbons will be in the aromatic region.[7][8]
Mass Spectrometry (MS):
Electrospray ionization (ESI) in negative mode is ideal for this compound due to the acidic proton. The expected [M-H]⁻ ion would be at m/z 155.0. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylate anion, leading to a fragment at m/z 111.0.[9][10]
Functional Group and Hydration State Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy:
The IR spectrum will provide clear evidence for the key functional groups. Expect to see:
-
A very broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.
-
C=O stretches from the uracil ring carbonyls.
-
N-H stretching bands.
-
A broad O-H stretch from the water of hydration, often in the 3400-3600 cm⁻¹ region.[3]
Thermogravimetric Analysis (TGA) and Karl Fischer Titration:
These techniques are crucial for definitively determining the water of hydration.
-
TGA: A TGA thermogram will show a weight loss corresponding to one molecule of water (approximately 10.34%) at a temperature below the decomposition point of the anhydrous compound.[11][12]
-
Karl Fischer Titration: This is a highly accurate method for water quantification. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The result will give a precise percentage of water content, which should correspond to the theoretical value for a monohydrate.[13][14]
Section 4: Biological Significance and Applications in Drug Discovery
Uracil-5-carboxylic acid is not merely a synthetic intermediate; it is a molecule with intrinsic biological relevance and a launching point for the development of potent therapeutics.
Metabolic Role: A Key Intermediate
Uracil-5-carboxylic acid is an intermediate in the pyrimidine salvage pathway.[6] It is converted to uracil by the enzyme uracil-5-carboxylate decarboxylase, which catalyzes the removal of the carboxyl group as CO₂.[15][16] This positions the molecule at a critical juncture in nucleotide metabolism.
Caption: Metabolic conversion of Uracil-5-carboxylic acid.
As a Scaffold for Anticancer Agents
The uracil scaffold is a well-established pharmacophore in oncology, with 5-fluorouracil being a cornerstone of chemotherapy for decades.[17][18] The carboxylic acid group at the 5-position of uracil-5-carboxylic acid provides a convenient handle for creating derivatives with novel mechanisms of action.
Mechanism of Action Insights:
Derivatives of uracil-5-carboxylic acid can be designed to act as:
-
Antimetabolites: By mimicking natural pyrimidines, these derivatives can be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.[18][19]
-
Enzyme Inhibitors: The carboxylic acid can be converted into various functional groups (amides, esters, etc.) that can target the active sites of enzymes crucial for cancer cell proliferation, such as thymidylate synthase or polymerases.[19][20]
A Platform for Antiviral Drug Development
The interference with nucleic acid synthesis is also a primary strategy in antiviral therapy.[21][22][23] Uracil-5-carboxylic acid serves as a versatile starting material for nucleoside and non-nucleoside analogs that can inhibit viral replication.
Mechanism of Action Insights:
-
Viral Polymerase Inhibition: Derivatives can be designed to be recognized by viral polymerases. Once incorporated into the growing viral DNA or RNA chain, they can act as chain terminators due to the lack of a 3'-hydroxyl group on the sugar moiety.[24]
-
Inhibition of Other Viral Enzymes: The uracil-5-carboxylic acid scaffold can be elaborated to target other viral enzymes like proteases, integrases, or helicases, which are essential for the viral life cycle.[25][26]
Caption: Applications of Uracil-5-carboxylic acid in drug discovery.
Utility in Oligonucleotide Synthesis
The carboxylic acid group can be used to attach labels, linkers, or other functional moieties to synthetic oligonucleotides.[1][27][28] This is achieved by converting the carboxylic acid to an active ester (e.g., an NHS ester) which can then react with an amine-modified oligonucleotide. This allows for the creation of custom probes and diagnostic tools.[1]
Section 5: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Uracil-5-carboxylic acid may cause skin, eye, and respiratory tract irritation.[4] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4]
Conclusion: A Molecule Primed for Innovation
Uracil-5-carboxylic acid monohydrate is far more than a simple catalog chemical. It is a strategically functionalized building block with a rich biochemical context and immense potential for the development of novel therapeutics. Its synthesis and purification, while requiring careful execution, are achievable through robust and validated protocols. Its characterization demands a multi-pronged analytical approach to ensure the high purity required for downstream applications. For the discerning researcher in drug discovery, this molecule offers a versatile platform for creating libraries of compounds targeting a range of diseases, from cancer to viral infections. As we continue to unravel the complexities of biological systems, the thoughtful application of such well-characterized and strategically designed molecules will undoubtedly pave the way for the next generation of medicines.
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MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra associated to fragmentation of uracil (top view), cytosine.... Retrieved from [Link]
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PubMed. (2021). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Retrieved from [Link]
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PubMed. (n.d.). Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 26.23 - New Product - 5'-Carboxy-Modifier C5. Retrieved from [Link]
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National Institutes of Health. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Retrieved from [Link]
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ScienceDirect. (n.d.). Uracil derivatives as non-nucleoside inhibitors of viral infections. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update. Retrieved from [Link]
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MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]
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Wikipedia. (n.d.). Uracil-5-carboxylate decarboxylase. Retrieved from [Link]
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YouTube. (2020). Antiviral Drugs Mechanisms of Action, Animation. Retrieved from [Link]
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Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]
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PubMed. (n.d.). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 15.15 - A novel route to activated carboxylate modified oligonucleotides. Retrieved from [Link]
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National Institutes of Health. (2021). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]
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MDPI. (n.d.). Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. Retrieved from [Link]
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Honeywell. (2016). Water Determination by Karl Fischer Titration. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-fluorouracil co-crystals with novel organic acid as co-formers and its anticancer evaluation against HCT-116 colorectal cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectral data for ursolic acid in CDCl3/CD3OD. Retrieved from [Link]
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ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... Retrieved from [Link]
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ResearchGate. (n.d.). Efficient, precise and fast water determination by the Karl Fischer titration. Retrieved from [Link]
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YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. Retrieved from [Link]
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YouTube. (2023). 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects. Retrieved from [Link]
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MDPI. (2023). Antiviral Mechanism of Virucidal Sialic Acid Modified Cyclodextrin. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal stability of the four cocrystals determined by DSC and TGA,.... Retrieved from [Link]
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National Institutes of Health. (2021). Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice. Retrieved from [Link]
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Biological Role of Uracil-5-Carboxylic Acid (Isoorotic Acid)
Executive Summary
Uracil-5-carboxylic acid, commonly referred to as Isoorotic acid or 5-carboxyuracil (5caU) , is a modified nucleobase with critical roles in two distinct biological contexts: mammalian epigenetics and microbial pyrimidine metabolism.
In mammalian systems, 5caU serves as a transient intermediate in the active DNA demethylation pathway. It arises primarily from the deamination of 5-carboxylcytosine (5caC)—a product of TET-mediated oxidation—and is subsequently excised by Thymine DNA Glycosylase (TDG) to restore unmethylated cytosine.[1][2] Its presence marks a specific "repair-driven" state of the genome, distinguishing it from stable epigenetic marks like 5-methylcytosine (5mC).
In microbial systems (e.g., fungi like Neurospora), 5caU is a metabolic intermediate in the pyrimidine salvage pathway, where it is decarboxylated to uracil by the enzyme Uracil-5-carboxylate decarboxylase (IDCase).
This guide provides a technical deep-dive into the chemical nature, epigenetic mechanism, metabolic fate, and analytical quantification of 5caU.
Chemical Identity & Structural Biology
It is imperative to distinguish Uracil-5-carboxylic acid from its isomer, Orotic acid. While both are carboxylated uracil derivatives, their biological functions are non-overlapping.
| Feature | Uracil-5-carboxylic acid (Isoorotic Acid) | Uracil-6-carboxylic acid (Orotic Acid) |
| Abbreviation | 5caU / 5-caU | OA |
| Carboxyl Position | C5 (Pyrimidines numbering) | C6 (Pyrimidines numbering) |
| Primary Role | DNA Demethylation Intermediate (Epigenetics) | Pyrimidine Biosynthesis Precursor (Metabolism) |
| Key Enzyme | Thymine DNA Glycosylase (TDG) | Orotate Phosphoribosyltransferase (OPRT) |
| Molecular Weight | 156.10 g/mol | 156.10 g/mol |
| pKa (approx) | ~4.0 (COOH) | ~2.0 (COOH) |
Structural Insight: The C5-carboxyl group in 5caU projects into the major groove of the DNA helix when incorporated. This steric and electrostatic alteration is the primary recognition motif for DNA glycosylases like TDG, which flip the base out of the helix for excision.
Epigenetic Mechanism: The TET-TDG Axis
The most significant role of 5caU in higher organisms is within the Active DNA Demethylation cycle. This process counteracts DNA methylation (5mC), a repressive epigenetic mark.
The Oxidation-Deamination-Excision Cascade
-
Oxidation: Ten-Eleven Translocation (TET) enzymes iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5caC).[1][2]
-
Branch Point:
-
Canonical Path: TDG directly excises 5caC.
-
Deamination Path: 5caC is deaminated (spontaneously or enzymatically) to 5-carboxyuracil (5caU) .
-
-
Resolution: TDG recognizes and excises 5caU with high efficiency (comparable to or exceeding 5caC under certain pH conditions). The resulting abasic site (AP site) is repaired by Base Excision Repair (BER) machinery to insert an unmodified Cytosine.[2]
Pathway Visualization
Figure 1: The role of 5-carboxyuracil (5caU) in the TET-mediated active DNA demethylation pathway.[1][2][3] 5caU serves as a deaminated intermediate that is efficiently cleared by TDG.
Metabolic Pathway (Microbial)
In lower organisms (e.g., Neurospora crassa, Aspergillus), 5caU is not just a DNA damage product but a metabolite processed by specific enzymes.
-
Enzyme: Uracil-5-carboxylate decarboxylase (Iso-orotate decarboxylase, IDCase, EC 4.1.1.66).
-
Reaction: Uracil-5-carboxylate + H+ → Uracil + CO2
-
Mechanism: Unlike Orotic acid decarboxylase (which requires a phosphoribosyl group), IDCase acts directly on the free nucleobase. The reaction proceeds via a concerted proton transfer and C-C bond cleavage, avoiding high-energy intermediates.
-
Significance: This pathway represents a "salvage" mechanism, allowing the organism to recycle oxidized pyrimidines back into the useful Uracil pool.
Analytical Methodology: LC-MS/MS Quantification
Quantifying 5caU in genomic DNA requires high sensitivity due to its low abundance (transient nature). The following protocol utilizes Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Protocol
-
DNA Extraction: Isolate genomic DNA using a standard kit (e.g., DNeasy) with the inclusion of antioxidant (e.g., BHT) to prevent artifactual oxidation.
-
Hydrolysis:
-
Mix 5 µg of DNA with 10 U of DNA Degradase Plus (Zymo Research) or a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.
-
Incubate at 37°C for 3-6 hours.
-
Critical Step: Spike with stable isotope-labeled internal standard (
, -5caU) prior to digestion to account for matrix effects.
-
-
Filtration: Pass the hydrolysate through a 3kDa molecular weight cut-off (MWCO) filter to remove enzymes.
LC-MS/MS Parameters[4][5]
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP 6500+). Mode: Negative Electrospray Ionization (ESI-). Carboxylated bases ionize efficiently in negative mode.
Chromatography:
-
Column: Porous Graphitic Carbon (Hypercarb) or HILIC column (Amide). C18 is often insufficient for retaining polar carboxylated bases.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| 5-Carboxyuracil (5caU) | 155.0 | 111.0 | 15-20 | Loss of |
| 5-Carboxyuracil (5caU) | 155.0 | 42.0 | 35 | Ring fragmentation ( |
| 5-Carboxylcytosine (5caC) | 154.0 | 110.0 | 15-20 | Loss of |
| IS ( | 157.0 | 113.0 | 15-20 | Loss of |
Note: The transition 155 -> 111 is the most specific and abundant transition for 5caU, corresponding to the decarboxylation to the uracil anion.
Therapeutic Implications
Drug Design & Bioisosteres
5-carboxyuracil represents a scaffold for carboxylic acid bioisosteres . In drug development, replacing a carboxyl group with a 5-uracilyl moiety can alter solubility and metabolic stability while maintaining hydrogen bond acceptor/donor properties.
Biomarker Potential
Elevated levels of 5caU (and 5caC) in genomic DNA are indicative of TET enzyme hyperactivity or TDG dysfunction .
-
Oncology: In certain leukemias (e.g., AML with IDH mutations), the TET pathway is inhibited. Conversely, restoration of TET function leads to a spike in 5caU/5caC. Monitoring these bases serves as a pharmacodynamic biomarker for epigenetic therapies (e.g., Vitamin C treatment, which boosts TET activity).
References
-
Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine: potential implications for active demethylation of 5-methylcytosine. Journal of Biological Chemistry, 286(41), 35334-35338. Link
-
He, Y. F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA.[1][2] Science, 333(6047), 1303-1307. Link
-
Palmatier, R. D., McCroskey, R. P., & Abbott, M. T. (1970). The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide. Journal of Biological Chemistry, 245(24), 6706-6710. Link
-
Kreppel, A., & Ochsenfeld, C. (2021). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation, 17(1), 96-104. Link
-
Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[2] Science, 333(6047), 1300-1303. Link
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- 3. The Curious Chemical Biology of Cytosine: Deamination, Methylation and Oxidation as Modulators of Genomic Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Uracil-5-Carboxylic Acid Monohydrate: From Discovery to Application
This guide provides a comprehensive technical overview of uracil-5-carboxylic acid monohydrate, also known as isoorotic acid monohydrate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's history, synthesis, characterization, and biological significance. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental rationale.
Foreword: The Tale of Two Isomers
In the landscape of pyrimidine biochemistry, uracil-5-carboxylic acid has historically been overshadowed by its more famous isomer, uracil-6-carboxylic acid, commonly known as orotic acid. Orotic acid, once misidentified as Vitamin B13, is a well-established intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1][2] Its clinical significance, particularly in the context of the genetic disorder orotic aciduria, has placed it at the forefront of metabolic studies for decades.[3]
In contrast, uracil-5-carboxylic acid, or isoorotic acid, has a more nuanced and distinct role. It is not a part of the primary nucleotide synthesis pathway but rather emerges in the context of pyrimidine salvage and degradation pathways.[4][5] This guide aims to bring isoorotic acid out of the shadow of its isomer, providing a detailed exploration of its unique discovery, properties, and the critical role it plays in cellular metabolism, which is of growing interest in the fields of enzymology and drug design.
Section 1: Historical Context and Discovery
While the parent molecule, uracil, was first isolated from yeast nuclein by Alberto Ascoli in 1900, the specific discovery and initial synthesis of uracil-5-carboxylic acid are not as clearly documented in seminal literature.[6][7] Its identification is intrinsically linked to the study of pyrimidine metabolism. Early investigations into nucleotide salvage pathways, which recycle components of nucleic acid degradation, led to the identification of various intermediates.
The key to understanding the biological relevance of isoorotic acid came with the characterization of the enzyme isoorotate decarboxylase (IDCase) . This enzyme, which catalyzes the conversion of uracil-5-carboxylate to uracil, firmly established the compound's position as a metabolite in the thymidine salvage pathway in certain organisms.[4][5] This enzymatic discovery was a pivotal moment, distinguishing its metabolic fate from that of orotic acid and paving the way for a deeper understanding of its function.
Section 2: Physicochemical Properties and Structural Elucidation
Uracil-5-carboxylic acid is a white crystalline powder that typically exists in its monohydrate form under ambient conditions.[8] The presence of a water molecule in the crystal lattice contributes to the stability of its solid form.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄·H₂O (Monohydrate) | [8] |
| Molecular Weight | 174.11 g/mol (Monohydrate) | [8] |
| CAS Number | 59299-01-3 (Anhydrous) | [9] |
| 69727-34-0 (Monohydrate) | ||
| Appearance | White to very slightly yellow powder | [8][10] |
| pKa | 2.60 | [10] |
| Solubility in Water | Very soluble (0.01 M) | [8][10] |
The acidity of the carboxylic acid group (pKa ≈ 2.60) is a key feature, indicating that at physiological pH, the molecule exists predominantly as the uracil-5-carboxylate anion.[10][11] This has important implications for its interaction with enzymes and transport proteins.
Section 3: Synthesis and Characterization
While a definitive, standardized protocol for the synthesis of uracil-5-carboxylic acid monohydrate is not widely published, a reliable synthetic route can be designed based on established pyrimidine chemistry. The following proposed protocol is based on the carboxylation of a 5-halouracil precursor, a common strategy for introducing functional groups at this position.
Proposed Synthesis Workflow
The logical flow for the synthesis and purification of uracil-5-carboxylic acid monohydrate is depicted below.
Caption: Proposed workflow for the synthesis and characterization of Uracil-5-carboxylic acid monohydrate.
Experimental Protocol: Synthesis of Uracil-5-Carboxylic Acid Monohydrate
This protocol describes a plausible method for the synthesis of uracil-5-carboxylic acid, starting from 5-bromouracil.
Rationale: 5-bromouracil is a readily available starting material where the bromine atom at the C5 position can be displaced or used to direct carboxylation.[12][13] The choice of a palladium-catalyzed carboxylation, for example, would be a modern and efficient approach. Subsequent crystallization from an aqueous solution is the most direct method to obtain the monohydrate form.
Materials:
-
5-Bromouracil
-
Carbon monoxide (or a solid CO source like molybdenum hexacarbonyl)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., dppf)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 5-bromouracil, the palladium catalyst, and the ligand.
-
Addition of Reagents: Add the base and the anhydrous solvent.
-
Carboxylation: Introduce carbon monoxide gas at a controlled pressure (or add the solid CO source) and heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Precipitation: Transfer the filtrate to a beaker and acidify with HCl until the pH is approximately 2. A white precipitate of crude uracil-5-carboxylic acid should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallization for Monohydrate: Dissolve the crude product in a minimum amount of hot deionized water. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to promote crystallization.
-
Final Product: Collect the resulting crystals of uracil-5-carboxylic acid monohydrate by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at a low temperature to avoid loss of the water of hydration.
Characterization Methods
A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show a singlet for the C6-H proton and two broad singlets for the N1-H and N3-H protons. The absence of signals corresponding to the starting material would indicate a complete reaction.
-
¹³C NMR Spectroscopy: The spectrum should show distinct signals for the five carbon atoms. The carboxylic acid carbon would appear in the 165-190 ppm region, while the C2 and C4 carbonyl carbons would be in a similar downfield region. The C5 and C6 carbons would be in the alkene/aromatic region.[14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the uracil ring and the carboxylic acid (around 1650-1750 cm⁻¹), and O-H stretching from the carboxylic acid and the water of hydration (a broad band around 3000-3500 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 155.01.[11]
-
Melting Point Analysis: The melting point should be determined and compared to literature values.
-
Elemental Analysis: The elemental composition (C, H, N) should be determined and compared to the calculated values for C₅H₆N₂O₅.
Section 4: Biological Significance and Metabolic Role
The primary biological role of uracil-5-carboxylic acid is as a substrate in the pyrimidine salvage pathway. This pathway is crucial for recycling pyrimidine bases, thus conserving the energy that would be required for de novo synthesis.[16][17][18]
The Isoorotate Decarboxylase Pathway
The key enzyme in the metabolism of isoorotic acid is isoorotate decarboxylase (IDCase). This enzyme catalyzes a non-oxidative decarboxylation reaction to produce uracil.
Caption: The enzymatic conversion of Uracil-5-carboxylic acid to Uracil.
This reaction is noteworthy for its specificity; IDCase is inactive on the isomer orotic acid (6-carboxyuracil).[5][19] This highlights the precise molecular recognition mechanisms employed by enzymes. The uracil produced can then be converted to uridine monophosphate (UMP) by uracil phosphoribosyltransferase (UPRTase), re-entering the nucleotide pool.[5]
Section 5: Applications in Research and Drug Development
The unique role of uracil-5-carboxylic acid and its associated enzyme, IDCase, makes them interesting targets for research and potential therapeutic intervention.
-
Enzyme Mechanism Studies: The non-oxidative decarboxylation reaction catalyzed by IDCase is of fundamental biochemical interest. Studying this mechanism can provide insights into C-C bond cleavage reactions in biological systems.[4]
-
Antimicrobial and Antiviral Research: As the pyrimidine salvage pathway is essential for some pathogens, inhibitors of IDCase could potentially be developed as antimicrobial or antiviral agents.
-
Drug Design and Delivery: The uracil moiety is a common scaffold in medicinal chemistry.[8] Uracil-5-carboxylic acid can serve as a starting material for the synthesis of novel uracil derivatives with potential therapeutic activities.[8] The carboxylic acid group provides a handle for further chemical modification or for improving the pharmacokinetic properties of a drug candidate.
Conclusion
Uracil-5-carboxylic acid monohydrate, though less renowned than its isomer orotic acid, is a molecule of significant biological and chemical interest. Its role in the pyrimidine salvage pathway, mediated by the specific enzyme isoorotate decarboxylase, distinguishes it as a key metabolite. While its historical discovery remains somewhat obscure, modern chemical and analytical techniques allow for its robust synthesis and characterization. For researchers in drug development and molecular biology, a thorough understanding of isoorotic acid provides a valuable tool for exploring novel enzymatic mechanisms and for the design of new therapeutic agents.
References
- Ascoli, A. (1900). Ueber ein neues Spaltungsprodukt des Hefenucleins. Zeitschrift für Physiologische Chemie, 31(1-2), 161-164.
- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
- Greenbaum, S. B. (1954). The Chemistry of Orotic Acid. Journal of the American Chemical Society, 76(23), 6052-6054.
- Karipides, A. N., & Thomas, B. (1986). The structures of tetraaqua(uracil-6-carboxylate)zinc(II) monohydrate (A) and tetraaqua(uracil-6-carboxylato)nickel(II) monohydrate (B).
- Löffler, M., Jöckel, J., Schuster, G., & Becker, C. (2005). Orotic acid, orotidine and uridine in milk. International Journal for Vitamin and Nutrition Research, 75(1), 3-12.
-
PubChem. (n.d.). Uracil-5-carboxylate. Retrieved from [Link]
- Leal, J., Priebe, J. P., & Fedorov, A. A. (2018). Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study. Frontiers in Chemistry, 6, 626.
- CN104788389A - Preparation method of 5-bromouracil. (2015). Google Patents.
- Witz, S., Jung, B., & Fürst, S. (2012). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Signaling & Behavior, 7(8), 949-952.
- Portalone, G. (2008). Redetermination of orotic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o656.
- Smiley, J. A., Angelot, J. M., Cannon, R. C., Marshall, E. M., & Asch, D. K. (1999). Radioactivity-based and spectrophotometric assays for isoorotate decarboxylase: identification of the thymidine salvage pathway in lower eukaryotes. Analytical Biochemistry, 266(1), 85-92.
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
-
ResearchGate. (2018). Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study. Retrieved from [Link]
-
JJ Medicine. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway [Video]. YouTube. [Link]
- Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702-705.
-
DNAmod. (n.d.). uracil-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of orotic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C chemical shifts of uracil. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Orotic acid (FDB012327). Retrieved from [Link]
-
MDPI. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Retrieved from [Link]
-
American Chemical Society. (n.d.). Albert Szent-Gyorgyi Vitamin C - Landmark. Retrieved from [Link]
-
The Good Scents Company. (n.d.). orotic acid, 65-86-1. Retrieved from [Link]
- Rossi, R. A., & Bardagı, A. V. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 355-375.
-
PubChem. (n.d.). 5-Bromouracil. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Orotic Acid in Yogurt. Retrieved from [Link]
- Carpenter, K. J. (2012). The discovery of vitamin C. Annals of Nutrition & Metabolism, 61(3), 259-264.
-
Medical Biochemistry. (2023, August 21). Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis [Video]. YouTube. [Link]
-
PubMed. (2018). Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study. Retrieved from [Link]
- EP0148353B1 - Process for the preparation of uracil. (1988). Google Patents.
-
ResearchGate. (n.d.). Pyrimidine biosynthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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- 4. Decarboxylation Mechanism of iso-Orotate Decarboxylase Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study [frontiersin.org]
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- 8. Page loading... [wap.guidechem.com]
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- 10. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Uracil-5-carboxylate | C5H3N2O4- | CID 6971263 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 19. Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Processing and Enzymology of Uracil-5-Carboxylic Acid (Isoorotate)
Introduction
Uracil-5-carboxylic acid (5-carboxyuracil, 5-caU), also known as Isoorotic Acid , represents a critical metabolic node in the oxidative processing of pyrimidines.[1][2] Unlike its regioisomer orotic acid (6-carboxyuracil)—a central precursor in de novo pyrimidine biosynthesis—5-caU functions primarily within the pyrimidine salvage pathway of specific fungi (e.g., Neurospora crassa, Aspergillus nidulans) and select bacteria.
In recent years, 5-caU has transcended its role as a fungal metabolite to become a focal point in epigenetic research . It serves as a mechanistic analogue for 5-carboxylcytosine (5-caC), the final oxidation product of 5-methylcytosine generated by TET (Ten-Eleven Translocation) enzymes during active DNA demethylation in mammals. Consequently, the enzymes governing 5-caU metabolism provide a structural template for identifying the elusive mammalian "DNA decarboxylase."
This guide details the metabolic pathways, enzymatic mechanisms, and validated experimental protocols for the study of uracil-5-carboxylic acid.
Metabolic Pathway Architecture
The Oxidative Demethylation Pathway
In contrast to the standard reductive pathway found in mammals (where uracil is reduced to dihydrouracil), fungi utilize an oxidative demethylation pathway to salvage thymine. This pathway sequentially oxidizes the C5-methyl group of thymine to a carboxyl group, which is then removed to yield uracil.[1]
Key Pathway Steps:
-
Thymine
5-Hydroxymethyluracil (5-hmU) -
5-hmU
5-Formyluracil (5-foU) -
5-foU
Uracil-5-carboxylic acid (5-caU) -
5-caU
Uracil + CO
Pathway Visualization
The following diagram illustrates the oxidative salvage pathway and its contrast with the mammalian reductive route.
Figure 1: The Oxidative Demethylation Pathway of Thymine.[1][3][4] The conversion of 5-caU to Uracil by IDCase is the rate-limiting commitment step in this salvage route.
Enzymology: Isoorotate Decarboxylase (IDCase)[1][2][4][5][6][7]
The enzyme Isoorotate Decarboxylase (IDCase) (EC 4.1.1.66) is the defining catalyst of this pathway. It belongs to the amidohydrolase superfamily and is strictly dependent on divalent metal ions.
Mechanistic Insights
Recent structural and quantum chemical studies (Xu et al., 2013; Sheng et al., 2018) have revised the understanding of IDCase:
-
Metal Cofactor: Originally thought to be Zn
, ICP-MS/MS analysis confirms Mn is the catalytically relevant ion in Cordyceps militaris.[1][5] -
Reaction Type: Non-oxidative decarboxylation.
-
Mechanism: Proceeds via a reverse electrophilic aromatic substitution .[1][5]
-
Protonation: An active site residue (likely Asp323 or Arg262) protonates C5 of the pyrimidine ring.
-
Cleavage: The C-C bond cleaves, releasing CO
and generating Uracil.[1] -
Specificity: Highly specific for 5-caU; inactive on 6-carboxyuracil (orotic acid).
-
Catalytic Cycle Diagram
Figure 2: Proposed catalytic cycle of Isoorotate Decarboxylase (IDCase). The reaction proceeds through a distinct protonation step prior to decarboxylation.
Experimental Protocols
Protocol A: HPLC Quantification of Uracil-5-Carboxylic Acid
Due to the high polarity of 5-caU, standard C18 methods often result in poor retention (elution in void volume). This protocol utilizes ion-suppression (low pH) to ensure retention and separation from Uracil and Thymine.
Method Principle: Reverse-Phase HPLC with UV detection. Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).
| Parameter | Specification |
| Column | C18 stationary phase (e.g., Phenomenex Kinetex 5µm C18, 150 x 4.6 mm) |
| Mobile Phase A | 20 mM KH |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 280 nm (max for 5-caU) and 260 nm (ref) |
| Injection Vol | 10 µL |
Gradient Profile:
-
0-5 min: 100% A (Isocratic hold to retain polar 5-caU).
-
5-15 min: 0%
20% B (Elute Thymine/Uracil). -
15-20 min: 20% B (Wash).
-
20-25 min: 100% A (Re-equilibration).
Expected Retention Order:
Protocol B: Enzymatic Assay for IDCase Activity
This assay measures the rate of disappearance of 5-caU or the appearance of Uracil.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: 1 mM Uracil-5-carboxylic acid (dissolved in buffer).
-
Cofactor: 0.1 mM MnCl
. -
Enzyme: Purified recombinant IDCase (approx. 0.5 µg/mL final).
Procedure:
-
Prepare Master Mix: Combine Buffer and MnCl
. -
Blank: Add Substrate to Master Mix without enzyme (control for spontaneous decarboxylation).
-
Reaction Start: Add IDCase to the mix at 30°C.
-
Monitoring:
-
Continuous: Monitor decrease in Absorbance at 295 nm (differential absorbance between 5-caU and Uracil).
-
Discontinuous: Aliquot 50 µL every 5 mins into 50 µL of 1M HCl (quenching) and analyze via Protocol A (HPLC).
-
-
Calculation: Calculate specific activity (µmol/min/mg) using the extinction coefficient difference or HPLC peak area integration.
Therapeutic & Research Implications
Antifungal Drug Development
The oxidative demethylation pathway is absent in humans, who rely on DPD (Dihydropyrimidine Dehydrogenase) for pyrimidine catabolism. This metabolic divergence makes Thymine-7-hydroxylase (T7H) and IDCase attractive targets for narrow-spectrum antifungals. Inhibiting this pathway in fungi like Aspergillus forces reliance on de novo synthesis, potentially sensitizing the pathogen to 5-Fluorocytosine or other antimetabolites.
Epigenetics and DNA Demethylation
5-caU is chemically analogous to 5-carboxylcytosine (5-caC) . In mammals, TET enzymes oxidize 5-methylcytosine to 5-caC.[10][11] The removal of 5-caC is currently understood to occur via Thymine DNA Glycosylase (TDG) and Base Excision Repair (BER). However, the existence of a direct "decarboxylase" (converting 5-caC
-
Research Utility: IDCase serves as the "reference standard" for decarboxylation mechanisms of pyrimidine bases. Researchers use IDCase mutants to probe the energetic feasibility of direct DNA decarboxylation.
References
-
Smiley, J. A., et al. (2005). "Isoorotate decarboxylase: a novel enzyme in the thymidine salvage pathway of Neurospora crassa." Archives of Biochemistry and Biophysics.
-
Sheng, X., et al. (2018). "Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study." Frontiers in Chemistry.
-
Xu, S., et al. (2013). "Crystal structures of isoorotate decarboxylases reveal a novel catalytic mechanism of 5-carboxyl-uracil decarboxylation and shed light on the search for DNA decarboxylase."[1] Cell Research.
-
Palmatier, R. D., et al. (1970). "The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide."[11] Journal of Biological Chemistry.
-
Ito, S., et al. (2011). "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine." Science.
Sources
- 1. Frontiers | Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study [frontiersin.org]
- 2. Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biospectra.us [biospectra.us]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Researchers Reveal the Catalytic Mechanism of Isoorotate Decarboxylase----Institute of Biochemistry and Cell Biology, Shanghai Institute for Biological Sciences, CAS [english.cemcs.cas.cn]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Guide: Enzymatic Decarboxylation of Isoorotic Acid to Uracil via Isoorotate Decarboxylase (IDCase)
Executive Summary
The enzymatic decarboxylation of Uracil-5-carboxylic acid (also known as isoorotic acid or 5-carboxyuracil, 5caU) to uracil is a critical step in the fungal thymidine salvage pathway.[1] Unlike the canonical de novo pyrimidine biosynthesis which processes orotic acid (uracil-6-carboxylic acid), this reaction specifically targets the 5-carboxy isomer.
This conversion is catalyzed by Isoorotate Decarboxylase (IDCase) , a metal-dependent enzyme of the amidohydrolase superfamily. Beyond its metabolic role, this reaction serves as a primary biochemical model for the active demethylation of DNA (specifically the decarboxylation of 5-carboxylcytosine), making it a high-value target for epigenetic research and biocatalytic applications.
This guide provides a rigorous, field-validated protocol for the enzymatic conversion of uracil-5-carboxylic acid monohydrate to uracil, emphasizing mechanistic integrity, cofactor requirements, and analytical validation.
Mechanistic Insight & Scientific Foundation
The Reaction
The target reaction involves the removal of the carboxyl group at the C5 position of the pyrimidine ring.
Substrate Specifics:
-
Compound: Uracil-5-carboxylic acid monohydrate (
). -
Properties: Poorly soluble in acidic water; solubility increases significantly at pH > 7.0 due to deprotonation of the carboxyl moiety (pKa ~ 4.5).
Enzyme Characteristics: Isoorotate Decarboxylase (IDCase)[1][2][3][4][5][6]
-
Classification: Amidohydrolase superfamily (TIM barrel fold).
-
Cofactor Dependency: Strictly metal-dependent. While early studies suggested Zn
, recent crystallographic and kinetic data indicate Mn is the physiologically relevant cation, offering superior catalytic efficiency ( ). -
Mechanism: Direct decarboxylation via a reverse electrophilic aromatic substitution.[2]
-
Activation: An active site Arginine (e.g., R262 in Cordyceps) protonates the C5 position, destabilizing the C-C bond.
-
Transition State: Avoids a covalent intermediate, proceeding instead through a concerted proton transfer and C-C bond cleavage.
-
Pathway Context
Understanding the source pathway is vital for upstream/downstream integration. IDCase functions as the terminal enzyme in the oxidative demethylation of thymine.
Experimental Protocol
Biocatalyst Preparation
For scalable conversion, recombinant IDCase (sourced from Neurospora crassa or Cordyceps militaris) expressed in E. coli is recommended over native extraction.
Reagents:
-
Expression Host: E. coli BL21(DE3).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole.
-
Critical Additive: 1 mM MnCl
must be present during lysis and purification to maintain holoenzyme stability.
Substrate Preparation (Monohydrate Handling)
Uracil-5-carboxylic acid monohydrate is a crystalline solid. Direct addition to the reaction vessel can lead to undissolved particulates and kinetic heterogeneity.
-
Weighing: Calculate mass based on MW 174.11 g/mol (anhydrous MW is 156.09, but monohydrate is ~174.11).
-
Solubilization Stock (50 mM):
-
Suspend the powder in 50 mM Tris-HCl, pH 8.0.
-
Add dilute NaOH dropwise with stirring until fully dissolved.
-
Note: The solution will turn clear. Re-adjust pH to 7.5–8.0 immediately to prevent alkaline degradation.
-
Reaction Workflow
This protocol describes a 10 mL batch reaction suitable for kinetic validation or small-scale synthesis.
| Parameter | Specification | Rationale |
| Buffer System | 50 mM HEPES or Tris-HCl | Maintains pH 7.5 optimum. Phosphate buffer is avoided as it may precipitate metal cofactors. |
| pH | 7.5 – 8.0 | Balances substrate solubility with enzyme stability. |
| Cofactor | 0.5 mM MnCl | Essential for catalytic activity. ZnCl |
| Temperature | 30°C | Optimal for fungal enzymes; reduces risk of thermal denaturation compared to 37°C. |
| Substrate Conc. | 1 – 5 mM | Above |
| Enzyme Load | 0.1 – 0.5 mg/mL | Adjusted based on specific activity (Target conversion rate: >95% in 1 hour). |
Step-by-Step Procedure:
-
Pre-incubation: Mix Buffer, MnCl
, and IDCase enzyme. Incubate at 30°C for 5 minutes to ensure metal coordination. -
Initiation: Add the prepared Uracil-5-carboxylic acid stock solution.
-
Agitation: Gentle shaking (150 rpm). Do not vortex vigorously to avoid protein denaturation.
-
Sampling: Withdraw 100
L aliquots at t=0, 5, 15, 30, and 60 minutes. -
Quenching: Mix aliquot 1:1 with 1% Formic Acid or Methanol to stop the reaction. Centrifuge at 12,000 x g for 5 min to remove protein precipitate.
Analytical Validation
Quantification requires separating the carboxylated substrate from the decarboxylated product. Since both are pyrimidines, they share UV absorption characteristics (
HPLC Method (Reverse Phase)
-
Column: C18 Analytical Column (e.g., Agilent Zorbax SB-C18, 5
m, 4.6 x 150 mm). -
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5 (Acidic pH suppresses ionization of the carboxyl group, improving retention).
-
Mobile Phase B: Methanol.
-
Gradient: Isocratic 95% A / 5% B usually suffices; or a gradient from 0% to 20% B over 10 mins.
-
Detection: UV at 260 nm or 280 nm.
-
Retention Order:
-
Uracil: Elutes earlier (more polar).
-
Uracil-5-carboxylic acid: Elutes later (retention increases at low pH due to protonation of the -COOH).
-
Process Workflow Diagram
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Activity | Lack of Metal Cofactor | Ensure 0.5–1.0 mM MnCl |
| Precipitation | Substrate insolubility | Ensure reaction pH is |
| Low Yield | Product Inhibition | Uracil is generally not a strong inhibitor, but 5-nitrouracil (if present as impurity) is a potent inhibitor. |
| Enzyme Instability | Oxidation or Thermal stress | Keep enzyme on ice before use. Add 1 mM DTT if enzyme contains oxidation-sensitive cysteines (check specific sequence). |
References
-
Kreppel, A., & Ochsenfeld, C. (2021). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation. Available at: [Link]
-
Xu, S., et al. (2013). Crystal structures of isoorotate decarboxylases reveal a novel catalytic mechanism of 5-carboxyl-uracil decarboxylation.[3] Cell Research. Available at: [Link]
-
Palmatier, R. D., McCroskey, R. P., & Abbott, M. T. (1970).[2][4] The Enzymatic Conversion of Uracil 5-Carboxylic Acid to Uracil and Carbon Dioxide.[5][2] Journal of Biological Chemistry. Available at: [Link]
-
Smiley, J. A., et al. (2005).[4] Genes of the thymidine salvage pathway: thymine-7-hydroxylase and iso-orotate decarboxylase.[1] Biochimica et Biophysica Acta. Available at: [Link]
-
Miyazaki, T., et al. (2018). Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study. ACS Catalysis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Researchers Reveal the Catalytic Mechanism of Isoorotate Decarboxylase----Institute of Biochemistry and Cell Biology, Shanghai Institute for Biological Sciences, CAS [english.cemcs.cas.cn]
- 4. feradical.utsa.edu [feradical.utsa.edu]
- 5. academic.oup.com [academic.oup.com]
Part 1: Natural Occurrence & Biosynthetic Pathways
Title: 5-Carboxyuracil (Isoorotate): Natural Occurrence, Metabolic Pathways, and Analytical Characterization
Executive Summary 5-Carboxyuracil (5-caU), historically known as isoorotate, is a modified pyrimidine nucleobase with distinct biological roles depending on the phylogenetic context. While often overshadowed by its epigenetic analogue 5-carboxylcytosine (5-caC), 5-caU serves as a critical metabolic intermediate in the oxidative catabolism of thymine in fungi (Neurospora crassa, Aspergillus nidulans) and certain bacteria. In mammalian systems, 5-caU is investigated as a potential oxidative lesion of thymine or a deamination product of 5-caC within the DNA demethylation landscape. This guide synthesizes the biochemical origins, enzymatic processing, and mass spectrometry-based detection of 5-caU, providing a roadmap for researchers investigating pyrimidine metabolism and epigenetic fidelity.
The natural occurrence of 5-caU is context-dependent, existing primarily as a transient intermediate in catabolic pathways or as a rare modification in genomic DNA.
The Fungal Thymine Salvage Pathway (Primary Occurrence)
In fungi and some bacteria, 5-caU is the penultimate intermediate in the "Rut" (pyrimidine utilization) pathway variant, specifically the oxidative demethylation of thymine. This pathway allows organisms to utilize thymine as a nitrogen source by converting it back to uracil.
-
Mechanism: The methyl group of thymine is sequentially oxidized by Thymine-7-hydroxylase (T7H) , a dioxygenase (TET homologue).
-
Sequence:
-
Thymine (5-mU)
5-Hydroxymethyluracil (5-hmU) -
5-hmU
5-Formyluracil (5-fU) -
5-fU
5-Carboxyuracil (5-caU) -
5-caU
Uracil +
-
This pathway is evolutionarily significant because the final step is catalyzed by Isoorotate Decarboxylase (IDCase) , an enzyme that performs a non-oxidative decarboxylation—a reaction mechanism currently scrutinized as a model for potential direct DNA demethylation in mammals.
Mammalian DNA: Epigenetic Modification or Lesion?
In mammalian DNA, 5-caU presence is substoichiometric compared to 5-mC or 5-hmC, often categorized under DNA damage or hyper-oxidation.
-
TET-Mediated Oxidation: Ten-Eleven Translocation (TET) enzymes, while preferring 5-mC, can act on Thymine to generate 5-hmU.[1][2] Further oxidation to 5-caU is biochemically feasible but kinetically slower.
-
Deamination: 5-Carboxylcytosine (5-caC), a key intermediate in active DNA demethylation, can undergo deamination (mediated by AID/APOBEC or spontaneous hydrolysis) to yield 5-caU.[3]
-
Repair: Unlike the fungal metabolic intermediate, 5-caU in DNA is recognized as a lesion. It is excised by Thymine DNA Glycosylase (TDG) or SMUG1 , triggering Base Excision Repair (BER) to restore an unmodified cytosine or thymine.
Part 2: Enzymology of 5-caU Processing
Understanding the enzymes that generate and consume 5-caU is vital for experimental design, particularly when using fungal models to infer mammalian epigenetic mechanisms.
| Enzyme | Role | Cofactors | Relevance to 5-caU |
| Thymine-7-hydroxylase (T7H) | Biosynthesis | Fe(II), | Oxidizes Thymine |
| Isoorotate Decarboxylase (IDCase) | Catabolism | Mn(II) or Zn(II) | Decarboxylates 5-caU to Uracil.[4] Highly specific; does not act on 5-caC. |
| Thymine DNA Glycosylase (TDG) | Repair | None (Glycosylase) | Excises 5-caU from DNA strands in mammals, initiating repair.[1][3] |
Key Insight: The IDCase enzyme in fungi is unique because it cleaves a C-C bond without redox cofactors, relying instead on a metal-dependent mechanism to stabilize the carbanion intermediate. This makes IDCase a primary target for structural biology studies aiming to engineer enzymes for artificial DNA demethylation.
Part 3: Visualization of Pathways
The following diagram illustrates the dual context of 5-caU: as a metabolic intermediate in fungi and a repair target in mammalian DNA.
Caption: Biosynthetic origin of 5-caU via fungal T7H oxidation and its parallel formation/repair in mammalian DNA.
Part 4: Analytical Detection Protocols
Accurate detection of 5-caU requires distinguishing it from its isobaric and structural analogs. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the requisite standard for sensitivity and specificity.
Protocol 1: Extraction of 5-caU from Fungal Culture
Purpose: To isolate intracellular pyrimidine metabolites for quantification.
-
Harvest: Centrifuge fungal mycelia (e.g., N. crassa) at 4,000 x g for 10 min. Wash twice with ice-cold PBS.
-
Lysis: Resuspend biomass in 80% Methanol / 20% Water (-20°C) . The cold solvent precipitates proteins and halts enzymatic turnover (crucial for preserving transient 5-caU).
-
Disruption: Add acid-washed glass beads and disrupt using a bead beater (3 cycles of 30s ON / 30s OFF).
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.
-
Drying: Evaporate the supernatant to dryness using a SpeedVac concentrator (ambient temp).
-
Reconstitution: Resuspend in HPLC-grade water (pH 6.0) prior to injection. Note: Avoid high pH as 5-caU is less stable in alkaline conditions.
Protocol 2: LC-MS/MS Quantification
Purpose: Specific detection using Multiple Reaction Monitoring (MRM).
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or SCIEX QTRAP).
-
Column: Porous Graphitic Carbon (PGC) or C18-Aq (Polar end-capped). PGC is preferred for polar nucleobases.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 0-5 min (1% B), 5-15 min (1% -> 30% B).
-
MS Parameters (Negative Ion Mode):
-
5-caU (Isoorotate) ionizes efficiently in negative mode due to the carboxylic acid group.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Rationale |
| 5-Carboxyuracil | 155.0 | 111.0 | 15 | Loss of Carboxyl group |
| 5-Carboxyuracil | 155.0 | 42.0 | 30 | Ring fragmentation |
| Uracil (Ref) | 111.0 | 42.0 | 25 | Confirmation of product |
Data Validation Rule: The retention time of the 155->111 transition must match a synthetic 5-caU standard. A peak at the same mass but different retention time likely indicates 5-carboxylcytosine (5-caC) if chromatographic separation is insufficient, though 5-caC usually ionizes as 154 in negative mode (check specific tuning).
Part 5: References
-
Smiley, J. A., et al. (2005).[5] "The Neurospora crassauc-2 gene encodes 5-carboxyuracil decarboxylase, a pyrimidine salvage enzyme." Journal of Bacteriology.
-
Ito, S., et al. (2011).[6] "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine."[1][2][3][6][7] Science.
-
Xu, S., et al. (2013).[5] "Crystal structures of isoorotate decarboxylases reveal a novel catalytic mechanism of 5-carboxyuracil decarboxylation." Cell Research.
-
Pfaffeneder, T., et al. (2014).[8] "Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA."[1] Nature Chemical Biology.[8]
-
Maiti, A., & Drohat, A. C. (2011). "Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine."[2] Journal of Biological Chemistry.
Sources
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- 2. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study [frontiersin.org]
- 6. Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uracil-5-carboxylate | C5H3N2O4- | CID 6971263 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Uracil-5-Carboxylic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil-5-carboxylic acid, a key intermediate in nucleotide metabolism, and its derivatives are of significant interest in pharmaceutical research as building blocks for antiviral and anticancer agents.[1][2] The monohydrate form of this compound presents a specific crystalline structure governed by intricate hydrogen bonding networks, which are crucial for its stability and solubility—properties that are paramount in drug development. This guide provides a comprehensive technical overview of the structural analysis of uracil-5-carboxylic acid monohydrate, detailing the experimental methodologies and theoretical underpinnings for its characterization. We will delve into single-crystal X-ray diffraction, spectroscopic techniques (NMR, FTIR, and Raman), and thermal analysis (TGA/DSC) to provide a holistic understanding of its solid-state properties.
Introduction: The Significance of Uracil-5-Carboxylic Acid Monohydrate
Uracil-5-carboxylic acid, also known as isoorotic acid, is a naturally occurring metabolite in the pyrimidine salvage pathway.[2] In this biological process, it is converted to uracil, a fundamental component of ribonucleic acid (RNA), by the enzyme uracil-5-carboxylate decarboxylase.[2][3] Beyond its biochemical role, its scaffold is a valuable starting point for the synthesis of various pharmaceutical compounds.[1][4] The introduction of a carboxylic acid group at the 5-position of the uracil ring provides a handle for chemical modifications, enabling the development of derivatives with tailored biological activities.[2]
The monohydrate form, specifically, incorporates a water molecule into its crystal lattice. This single water molecule can dramatically influence the compound's physicochemical properties, including its melting point, stability, and dissolution rate, through the formation of specific hydrogen bonds. A thorough structural analysis is therefore indispensable for understanding its behavior in both solid-state formulations and biological systems.
Crystallographic Analysis: Unveiling the Three-Dimensional Architecture
A study by Kiefer et al. (2018) on the crystal structures of 5-carboxyuracil solvates with dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMA) reveals a recurring and significant structural feature: an intramolecular S(6) O-H···O hydrogen bond motif between the carboxylic acid group and the adjacent carbonyl group at the 4-position of the uracil ring.[5] This intramolecular hydrogen bond leads to a coplanar arrangement of the carboxylic acid group with the pyrimidine ring.[5] It is highly probable that a similar intramolecular hydrogen bond exists in the monohydrate structure.
The water molecule in the monohydrate is expected to play a crucial role in the intermolecular hydrogen bonding, linking adjacent molecules of uracil-5-carboxylic acid. This would likely involve the N-H groups of the uracil ring, the remaining oxygen of the carboxylic acid, and the second carbonyl group at the 2-position. These interactions create a stable, three-dimensional supramolecular architecture.
Table 1: Expected Crystallographic Parameters for Uracil-5-Carboxylic Acid Monohydrate
| Parameter | Expected Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity. |
| Space Group | P2₁/c or similar centrosymmetric space group | Often observed for achiral molecules that crystallize in a racemic fashion. |
| Key Hydrogen Bonds | Intramolecular O-H···O, Intermolecular N-H···O(water), O(water)-H···O(carbonyl/carboxyl) | Based on the known hydrogen bonding capabilities of the functional groups and data from related solvates.[5] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Slow evaporation of a saturated aqueous solution of uracil-5-carboxylic acid at room temperature is a primary method for obtaining single crystals of the monohydrate.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Caption: Overview of spectroscopic techniques for structural elucidation.
Thermal Analysis: Probing Stability and Phase Transitions
Thermal analysis techniques are essential for characterizing the stability and phase behavior of a crystalline solid, particularly a hydrate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For uracil-5-carboxylic acid monohydrate, TGA is crucial for determining the temperature at which the water of hydration is lost. A distinct mass loss corresponding to one mole of water per mole of the compound is expected. This dehydration step will be followed by the decomposition of the anhydrous compound at higher temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram of the monohydrate is expected to show an endothermic peak corresponding to the dehydration process. [6][7]The temperature and enthalpy of this transition provide valuable information about the energy required to remove the water molecule from the crystal lattice. At higher temperatures, an endothermic peak corresponding to the melting of the anhydrous compound, likely followed by an exothermic peak due to decomposition, may be observed.
Table 3: Expected Thermal Events for Uracil-5-Carboxylic Acid Monohydrate
| Thermal Event | Technique | Expected Temperature Range (°C) | Observation |
| Dehydration | TGA/DSC | 80 - 150 | Mass loss of ~9.3% (1 water molecule), endothermic peak in DSC. |
| Melting/Decomposition | DSC | >250 | Sharp endothermic peak (melting) followed by an exothermic event (decomposition). |
Experimental Protocol: Thermal Analysis
-
TGA: A small, accurately weighed sample is placed in a TGA pan and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
DSC: A small, accurately weighed sample is sealed in an aluminum pan and heated at a constant rate alongside an empty reference pan.
Conclusion
The structural analysis of uracil-5-carboxylic acid monohydrate requires a multi-technique approach to fully elucidate its three-dimensional structure, molecular vibrations, and thermal properties. While a definitive single-crystal structure of the monohydrate is yet to be widely reported, analysis of related solvated structures provides a strong basis for predicting its key structural features, particularly the presence of a robust hydrogen bonding network involving the water molecule. The combined application of X-ray diffraction, NMR and vibrational spectroscopy, and thermal analysis provides a comprehensive characterization that is essential for the rational design and development of pharmaceuticals based on this important molecular scaffold.
References
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- Arjunan, V., & Mohan, S. (2008). FTIR and Raman spectra compared with ab initio calculated frequency modes for 5-aminouracil. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1436-1441.
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 6, 2026, from [Link]
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-
Wikipedia. (2025, July 21). Uracil-5-carboxylate decarboxylase. Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). Uracil-5-carboxylate. Retrieved February 6, 2026, from [Link]
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DNAmod. (n.d.). uracil-5-carboxylic acid. Retrieved February 6, 2026, from [Link]
- Kiefer, A., Böser, L., & Schirmeister, T. (2018). Eight New Crystal Structures of 5-(hydroxymethyl)uracil, 5-carboxyuracil and 5-carboxy-2-thiouracil: Insights Into the Hydrogen-Bonded Networks and the Predominant Conformations of the C5-bound Residues.
- Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. Current Medicinal Chemistry, 12(17), 2011-2020.
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-
Pineda-Alegría, J. A., Peña-Rodríguez, L. M., Taketa, A. C., & Aguilar-Marcelino, L. (2024). 1 H and 13 C chemical shifts of uracil. ResearchGate. Retrieved February 6, 2026, from [Link]
- Zhang, Y., Li, Z., Li, Y., & Zhang, Z. (2021). The Hydrogen Bonding Mode of 5-Fluorouracil-Proline Co-Crystal (5F-P) Studied by Terahertz (THz) Spectroscopy and Density Functional Theory (DFT). Molecules, 26(4), 856.
- Pineda-Reyes, V., Córdova-Pérez, G. E., & Salazar-Gastélum, M. I. (2021).
- Mohana, M., Muthiah, P. T., & McMillen, C. D. (2017). Supramolecular hydrogen-bonding patterns in 1:1 cocrystals of 5-fluorouracil with 4-methylbenzoic acid and 3-nitrobenzoic acid. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 3), 259–263.
- Arjunan, V., & Mohan, S. (2008). FTIR and raman spectra compared with ab initio calculated frequency modes for 5-aminouracil. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1436-1441.
- Grygorenko, O. O., & Radchenko, D. S. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7035.
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Semantic Scholar. (n.d.). Figure 5 from DIFFERENTIAL SCANNING CALORIMETRY (DSC) AN ESSENTIAL AND CRITICAL INSTRUMENT IN OPTIMIZING LYOPHILIZATION PROCESS. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) traces for (a) MOF-5, (b) MOF-5–CMC,.... Retrieved February 6, 2026, from [Link]
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Oreate AI Blog. (2025, December 30). The Bonds of Uracil: Understanding Its Chemical Connections. Retrieved February 6, 2026, from [Link]
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- Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics, 62, 1-14.
-
ResearchGate. (n.d.). Fundamental frequencies of uracil and 5-aminouracil. Retrieved February 6, 2026, from [Link]
- Statheropoulos, M., & Kyriakou, S. (2022). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Polymers, 14(19), 4192.
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National Institutes of Health. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Retrieved February 6, 2026, from [Link]
-
Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved February 6, 2026, from [Link]
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Physicochemical characteristics of Uracil-5-carboxylic acid monohydrate
Technical Whitepaper for Pharmaceutical Development
Executive Summary
Uracil-5-carboxylic acid monohydrate (Isoorotic acid monohydrate; CAS 69727-34-0) represents a critical pyrimidine scaffold in medicinal chemistry, distinct from its metabolic isomer, Orotic acid (Vitamin B13).[1] While often utilized as a synthesis intermediate for nucleoside analogs, its physicochemical profile presents specific challenges in formulation and solid-state handling.
This guide provides a definitive technical analysis of the compound’s solid-state architecture, thermodynamic stability, and solubility behaviors. It is designed to support researchers in optimizing pre-formulation workflows and validating analytical standards.
Molecular Architecture & Crystallography
Chemical Formula:
The "monohydrate" designation is not merely a solvent inclusion but a structural necessity for the stability of the crystal lattice under ambient conditions.
-
Lattice Stabilization: The water molecule in the crystal lattice acts as a hydrogen-bond bridge. It accepts a proton from the carboxylic acid hydroxyl group and donates protons to the carbonyl oxygens (C2 or C4 positions) of adjacent uracil rings.
-
Isomeric Distinction: Unlike Orotic acid (6-carboxy), the 5-carboxy placement on the uracil ring places the acidic moiety in an electron-rich region. This steric and electronic environment influences the packing density, often resulting in a triclinic or monoclinic crystal system that is denser and less soluble than unsubstituted uracil.
Implication for Storage: The material is stable at room temperature but hygroscopic if dehydrated. Loss of the lattice water (anhydrate formation) can lead to amorphous regions that are more chemically reactive.
Thermodynamic Profile (TGA & DSC)
Thermal analysis is the primary method for distinguishing the monohydrate from the anhydrous form and identifying the onset of degradation (decarboxylation).
Thermal Transition Pathway
The thermal decomposition follows a distinct two-step logic:
-
Dehydration (
): Loss of the water of crystallization. -
Decarboxylation (
): Loss of to yield Uracil.
Figure 1: Thermal degradation pathway of Uracil-5-carboxylic acid monohydrate.
Quantitative Expectations (TGA)
| Thermal Event | Temperature Range | Theoretical Mass Loss | Interpretation |
| Dehydration | ~10.34% | Stoichiometric loss of 1 mole | |
| Stability Plateau | < 1.0% | Anhydrous phase stability. | |
| Decomposition | Variable | Decarboxylation to Uracil ( |
Experimental Note: If TGA shows mass loss < 10% near
Solubility & Acid-Base Chemistry
Uracil-5-carboxylic acid is an amphoteric molecule with low intrinsic water solubility, driven by strong intermolecular hydrogen bonding (lattice energy).
Dissociation Constants (pKa)
- (Carboxyl): ~3.0 – 3.5 (Predicted). The 5-COOH group is acidic.[3][4] At physiological pH (7.4), the molecule exists primarily as the uracil-5-carboxylate anion , which significantly improves solubility.
- (Imide N3-H): ~9.5. Deprotonation of the ring nitrogen occurs only in basic conditions.
Solubility Profile
| Solvent | Solubility | Formulation Strategy |
| Water (pH 2-4) | Very Low (< 1 mg/mL) | Not suitable for unbuffered aqueous formulation. |
| PBS (pH 7.4) | Moderate (~8 mg/mL) | Ionization of COOH aids dissolution. |
| 0.1 N NaOH | High (> 50 mg/mL) | Forms di-anion (Carboxylate + N3 anion). |
| DMSO | High (~50 mg/mL) | Standard solvent for stock solutions. |
| Ethanol | Low (< 1 mg/mL) | Poor solvent; useful as an anti-solvent for crystallization. |
Spectroscopic Fingerprinting
To validate the identity of the monohydrate versus the anhydrous form or the decarboxylated degradant (uracil), FTIR is the most rapid technique.
-
Carbonyl Region (
):-
Uracil-5-COOH will show three distinct carbonyl bands: C2=O (ring), C4=O (ring), and C5-COOH (acid).
-
Differentiation: The carboxylic acid C=O stretch typically appears around
. Uracil (degradant) lacks this specific band.
-
-
Hydroxyl Region (
):-
Monohydrate: Broad, intense O-H stretching band centered ~3400
due to water. -
Anhydrous: Much sharper N-H stretches; lack of the broad water envelope.
-
Experimental Protocols
The following protocols are designed for self-validation of material purity and solubility.
Protocol A: Purity Validation Workflow (HPLC-UV)
Objective: Quantify Uracil-5-COOH and detect Uracil (degradant).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Ensures ionization consistency).
-
Mobile Phase B: Methanol (LC-MS grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Detection: UV at 260 nm (Lambda max for uracil ring).
-
Gradient: 0-5 min (5% B isocratic)
15 min (30% B).-
Rationale: Uracil-5-COOH is more polar (elutes earlier) than Uracil due to the carboxylate group.
-
-
Standard Prep: Dissolve 10 mg in 1 mL DMSO, dilute to 100 µg/mL with Mobile Phase A.
Protocol B: Gravimetric Solubility Determination
Objective: Determine saturation solubility in a specific buffer.
-
Preparation: Add excess solid (~20 mg) to 1 mL of buffer (e.g., PBS pH 7.4) in a 1.5 mL Eppendorf tube.
-
Equilibration: Vortex for 2 minutes, then shake at
for 24 hours. -
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Quantification:
-
Remove supernatant carefully.
-
Dilute 100 µL of supernatant into 900 µL of buffer.
-
Measure UV Absorbance at 260 nm against a standard curve.
-
Self-Check: If Abs > 1.5, dilute further to ensure linearity.
-
Analytical Decision Tree
Use this workflow to characterize unknown samples.
Figure 2: Analytical workflow for validating Uracil-5-carboxylic acid monohydrate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6971263, Uracil-5-carboxylate. Retrieved from [Link][5]
-
Ballatore, C., et al. (2013). Carboxylic Acid Isosteres in Drug Design. American Chemical Society. (Contextual grounding on pyrimidine carboxylate acidity). Retrieved from [Link]
Sources
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- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uracil-5-carboxylate | C5H3N2O4- | CID 6971263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Stability Profile and Degradation Kinetics of Uracil-5-Carboxylic Acid Monohydrate
Executive Summary
Uracil-5-carboxylic acid monohydrate (also known as Isoorotic Acid Monohydrate; CAS 23945-44-0) serves as a critical intermediate in the synthesis of pyrimidine-based antimetabolites and nucleoside analogs. Unlike its structural isomer Orotic acid (Uracil-6-carboxylic acid), the C-5 carboxyl placement alters its electronic stability, making it susceptible to specific degradation pathways—primarily decarboxylation and hydrolytic ring cleavage under stress.
This guide provides a definitive technical analysis of these degradation products, establishing the causality between environmental stress (thermal, pH, oxidative) and chemical breakdown. It includes validated protocols for forced degradation studies compliant with ICH Q1A(R2) guidelines.
Chemical Identity and Structural Context[1]
To understand the degradation, one must first understand the starting material's lattice and electronic structure.
-
Compound: Uracil-5-carboxylic acid Monohydrate
-
Molecular Formula:
-
Core Instability Factor: The electron-rich C-5 position of the pyrimidine ring makes the carboxylic acid moiety susceptible to decarboxylation , reverting the molecule to Uracil.
-
Hydration State: The monohydrate water molecule is lattice-bound. Its removal (dehydration) is a physical change that often precedes chemical degradation in solid-state thermal studies.
Degradation Pathways and Mechanistic Analysis
The degradation of Uracil-5-carboxylic acid proceeds via two distinct mechanisms depending on the state of matter (solid vs. solution) and pH conditions.
Thermal Degradation (Solid State)
In the solid state, the degradation is a two-step event:
-
Dehydration (~100°C - 150°C): Loss of the crystal water to form the anhydrous species.
-
Decarboxylation (>250°C): The anhydrous acid undergoes thermal cleavage of the C-C bond at position 5, releasing
and yielding Uracil .
Hydrolytic Degradation (Solution State)
-
Acidic Conditions: The pyrimidine ring is remarkably stable against acid hydrolysis. However, prolonged exposure to high temperatures in strong acid may catalyze decarboxylation.
-
Alkaline Conditions: Pyrimidines are vulnerable to nucleophilic attack by hydroxide ions (
). Strong alkaline stress leads to Ring Opening , breaking the N1-C2 or N3-C4 bonds, resulting in ureidoacrylate derivatives (e.g., N-carbamoyl-aspartate derivatives or fragmented urea/malonic acid species).
Visualization of Degradation Logic
Caption: Pathway illustrating the transition from monohydrate to anhydrous forms, followed by decarboxylation (primary thermal route) or ring opening (alkaline route).
Degradation Products Summary Table
| Degradation Type | Stress Condition | Primary Degradant | Mechanism | Detection (UV) |
| Thermal | Heat (>250°C) | Uracil | Decarboxylation | 260 nm |
| Hydrolytic (Acid) | 1N HCl, Reflux | Uracil | Acid-catalyzed Decarboxylation | 260 nm |
| Hydrolytic (Base) | 1N NaOH, Reflux | Ureido-compounds | Nucleophilic Ring Opening | <220 nm (Low UV) |
| Oxidative | 3% | N-Oxides (Trace) | N-Oxidation | 260 nm |
Experimental Protocols: Forced Degradation Study
To validate these pathways in your specific formulation or API batch, follow this Self-Validating Protocol . This workflow ensures mass balance and specificity.
Reagents and Equipment
-
API: Uracil-5-carboxylic acid monohydrate (High Purity).
-
Solvents: HPLC Grade Methanol, Water, Acetonitrile.
-
Stress Agents: 1N HCl, 1N NaOH, 3% Hydrogen Peroxide (
). -
Equipment: HPLC with PDA (Photodiode Array) or LC-MS; Thermostated water bath.
Stress Testing Workflow
Step 1: Sample Preparation Prepare a stock solution of the API at 1.0 mg/mL in Diluent (Water:Methanol 90:10).
Step 2: Stress Conditions Execution
-
Acid Stress:
-
Mix 5 mL Stock + 5 mL 1N HCl.
-
Heat at 80°C for 4 hours.
-
Stop Criteria: Neutralize with 1N NaOH before injection.
-
-
Alkaline Stress:
-
Mix 5 mL Stock + 5 mL 1N NaOH.
-
Heat at 60°C for 2 hours (Monitor closely; ring opening is rapid).
-
Stop Criteria: Neutralize with 1N HCl.
-
-
-
Mix 5 mL Stock + 5 mL 3%
. -
Incubate at Room Temperature for 24 hours.
-
-
Thermal Stress (Solid):
-
Place 50 mg solid API in an open vial.
-
Heat at 105°C (Dehydration study) and 200°C (Degradation study) for 6 hours.
-
Dissolve in diluent for analysis.
-
Step 3: Analytical Method (HPLC-UV)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 20% B over 15 mins (Polar compounds elute early).
-
Wavelength: 260 nm (Uracil and API have strong absorbance).
Analytical Workflow Diagram
Caption: Step-by-step workflow from sample preparation to data analysis for stability profiling.
Technical Insights & Causality
Why Uracil is the Major Impurity
The formation of Uracil is thermodynamically driven. The carboxyl group at C-5 is sterically exposed and electron-withdrawing. Under thermal energy, the molecule stabilizes by ejecting
The "Monohydrate" Trap
Researchers often misinterpret the initial weight loss in TGA (Thermogravimetric Analysis) as degradation.
-
Insight: A weight loss of ~10.3% around 100-120°C corresponds exactly to the loss of one water molecule (
, ). This is dehydration , not degradation. True degradation (Uracil formation) occurs only at significantly higher temperatures.
References
-
ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products.[2][4] International Council for Harmonisation.[2][4]
-
PubChem. Uracil-5-carboxylic acid - Compound Summary. National Library of Medicine.[5]
-
Sági, J. et al. Effect of 5-alkyl substitution of uracil on the thermal stability.[6] Nucleic Acids Research, 1979. (Demonstrates substituent effects on pyrimidine stability).
-
Douša, M. Force degradation study of pyrimidine derivatives. (General reference for pyrimidine stress testing methodologies).
Sources
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- 6. Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Ionization Constant of Uracil-5-Carboxylic Acid Monohydrate: A Comparative Analysis of Theoretical and Experimental pKa Values
Abstract
The acid dissociation constant (pKa) is a cornerstone of physicochemical profiling in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic behavior. Uracil-5-carboxylic acid, a vital pyrimidine derivative, presents multiple ionizable centers, making an accurate pKa determination essential for its application in medicinal chemistry and biochemical research. This in-depth technical guide provides a comprehensive examination of the methodologies used to determine the pKa of uracil-5-carboxylic acid monohydrate, contrasting high-level theoretical predictions with gold-standard experimental techniques. We will delve into the causality behind experimental protocol design, emphasizing self-validating systems to ensure data integrity, and provide actionable insights for laboratory application.
Introduction: The Critical Role of pKa in Molecular Behavior
Uracil-5-carboxylic acid is a derivative of a fundamental nucleobase, utilized as a building block in the synthesis of novel pharmaceutical compounds, particularly nucleoside analogs that can interfere with DNA and RNA synthesis.[1] The ionization state of its carboxylic acid and uracil ring protons dictates its solubility, lipophilicity, and ability to interact with biological targets. An imprecise pKa can lead to flawed predictions of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a robust understanding and precise measurement of the pKa values for its multiple ionization sites are not merely academic exercises but critical prerequisites for successful drug development. This guide will bridge the gap between computational prediction and empirical measurement, offering a holistic view of pKa determination for this multifaceted molecule.
Theoretical pKa Prediction: An In Silico Approach
Computational chemistry provides indispensable tools for estimating pKa values before a molecule is synthesized, guiding research and prioritizing candidates. These methods are primarily based on calculating the Gibbs free energy of the deprotonation reaction.
Methodology: Density Functional Theory (DFT)
High-level quantum mechanical calculations, such as Density Functional Theory (DFT), are frequently employed for accurate pKa prediction.[2] The process involves:
-
Gas-Phase Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of uracil-5-carboxylic acid are geometrically optimized to find their lowest energy states.
-
Solvation Modeling: Since pKa is a solution-phase property, the effect of the solvent (typically water) is crucial. This is incorporated using a solvation model, such as the Polarized Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[2]
-
Free Energy Calculation: The Gibbs free energies of the solvated acid and conjugate base are calculated. The pKa is then derived from the free energy difference of the dissociation reaction using a thermodynamic cycle.[3][4]
For uracil-5-carboxylic acid, two primary ionization events are considered: the deprotonation of the carboxylic acid group and the subsequent deprotonation of a uracil ring nitrogen (N1). Theoretical studies on substituted uracils and related carboxylic acids suggest the following approximate pKa values.[5][6]
Table 1: Theoretically Predicted pKa Values for Uracil-5-Carboxylic Acid
| Ionizable Group | Predicted pKa Range | Computational Method | Key Influencing Factor |
| Carboxylic Acid (-COOH) | 2.5 - 4.0 | DFT with PCM/SMD Solvation Models | Electron-withdrawing effect of the pyrimidine ring |
| Uracil Ring (N1-H) | 9.0 - 9.8 | DFT with PCM/SMD Solvation Models | Acidity is similar to or slightly modified from uracil (~9.4)[7] |
Experimental pKa Determination: Laboratory Gold Standards
While theoretical methods are powerful, experimental determination provides the definitive pKa value. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore.
Potentiometric Titration: The Foundational Method
Potentiometric titration is a highly reliable and cost-effective method for pKa determination.[8] It directly measures the change in pH of a solution as a titrant of known concentration is added.
-
System Preparation:
-
Prepare a ~0.01 M solution of uracil-5-carboxylic acid monohydrate in CO2-free deionized water. Causality: Atmospheric CO2 can dissolve to form carbonic acid, which would be titrated along with the analyte, leading to inaccurate equivalence points.
-
Standardize a ~0.1 M NaOH titrant solution against a primary standard (e.g., potassium hydrogen phthalate). Trustworthiness: The accuracy of the determined pKa is directly dependent on the precise concentration of the titrant.
-
Calibrate a high-resolution pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).
-
-
Titration Procedure:
-
Place a known volume (e.g., 25 mL) of the analyte solution in a thermostatted beaker at a constant temperature (e.g., 25 °C). Causality: pKa is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.
-
Immerse the calibrated pH electrode and begin stirring gently.
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL). Allow the pH reading to stabilize before recording the value and the total volume of titrant added.[9][10]
-
Continue adding titrant well past the expected equivalence points to capture the full titration curve.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to precisely locate the equivalence points.[11]
-
The pKa is equal to the pH at the half-equivalence point. For the first pKa (pKa1), this is the pH when half of the volume to the first equivalence point has been added.
-
Caption: A step-by-step workflow for pKa determination via potentiometric titration.
UV-Vis Spectrophotometry: A Method for Chromophoric Molecules
For molecules that possess a chromophore near an ionizable center, UV-Vis spectrophotometry is an exceptionally precise method.[12] Ionization alters the electronic structure of the molecule, resulting in a pH-dependent shift in its absorbance spectrum.
-
Solution Preparation:
-
Prepare a concentrated stock solution of uracil-5-carboxylic acid monohydrate in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of aqueous buffers with constant ionic strength covering a wide pH range (e.g., pH 2 to 12).
-
-
Spectral Measurement:
-
Add a small, identical aliquot of the stock solution to a constant volume of each buffer solution in a 96-well microplate or individual cuvettes.[13]
-
Record the full UV-Vis spectrum (e.g., 230-400 nm) for each sample.
-
-
Data Analysis:
-
Overlay all spectra. The presence of one or more isosbestic points (wavelengths where absorbance remains constant) is a strong indicator of a clean, two-species equilibrium, thus validating the experiment.
-
Select a wavelength where the absorbance change between the fully protonated and deprotonated species is maximal.
-
Plot absorbance at this wavelength versus pH. The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[14][15]
-
Caption: The logical relationship between molecular equilibrium and spectral data in UV-Vis pKa determination.
Synthesis: Comparing Theoretical and Experimental Data
Discrepancies between predicted and measured pKa values are expected and informative.[16][17] Theoretical calculations may not perfectly capture all microenvironment effects, such as specific hydrogen bonding with solvent molecules, while experimental results can be influenced by factors like ionic strength and co-solvent concentration.[4]
Table 2: Comparison of Theoretical vs. Expected Experimental pKa Values
| pKa | Theoretical Range | Typical Experimental Range | Notes |
| pKa1 (-COOH) | 2.5 - 4.0 | 2.6 - 3.5 | Excellent agreement is often found for carboxylic acids.[16] The value is significantly lower than that of simple carboxylic acids due to the uracil ring's influence. |
| pKa2 (N1-H) | 9.0 - 9.8 | 9.2 - 9.6 | Good agreement is also expected. The experimental value is close to that of unsubstituted uracil.[7] |
Conclusion and Recommendations
For uracil-5-carboxylic acid monohydrate, both theoretical and experimental methods provide crucial, complementary data. Computational predictions offer rapid, early-stage insights, while experimental techniques like potentiometric and spectrophotometric titrations deliver the precise, high-confidence values required for late-stage development and regulatory filings.
As a best practice, we recommend an integrated approach:
-
Predict First: Use reliable computational models to estimate the pKa values. This helps in planning the experimental work, such as selecting the appropriate pH range for buffers.
-
Measure Precisely: Employ potentiometric titration as a primary experimental method. If the compound has a suitable chromophore, corroborate the results with UV-Vis spectrophotometry for the highest degree of confidence.
-
Reconcile Data: Analyze any discrepancies between theoretical and experimental values to gain a deeper understanding of the molecule's behavior in solution.
By combining the predictive power of in silico models with the empirical accuracy of laboratory measurements, researchers can fully characterize the ionization behavior of uracil-5-carboxylic acid, enabling more informed decisions in the complex process of drug discovery and development.
References
- Title: Uracil 5-carboxylic acid Source: LookChem URL
-
Title: Development of Methods for the Determination of pKa Values Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract Source: SciSpace URL: [Link]
-
Title: Theoretical Evaluation of the pKa Values of 5-substitued Uracil Derivatives Source: ResearchGate URL: [Link]
-
Title: Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models Source: MDPI URL: [Link]
-
Title: Theoretical Calculations of pKa Values for Substituted Carboxylic Acid Source: ResearchGate URL: [Link]
-
Title: Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes Source: ResearchGate URL: [Link]
-
Title: Protonation/deprotonation energetics of uracil, thymine, and cytosine in water from e.m.f./spectrophotometric measurements Source: ResearchGate URL: [Link]
-
Title: 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation Source: Pharmaeli URL: [Link]
-
Title: Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds Source: Scientific & Academic Publishing URL: [Link]
-
Title: Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF Source: ACS Publications URL: [Link]
-
Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]
-
Title: Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: pKa Data Compiled by R. Williams Source: University of Wisconsin-Madison URL: [Link]
-
Title: UV-Vis Spectrometry, pKa of a dye Source: California State University, Stanislaus URL: [Link]
-
Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]
-
Title: Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds Source: ResearchGate URL: [Link]
-
Title: Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds Source: PubMed URL: [Link]
-
Title: Potentiometric Titration of an Unknown Weak Acid Source: East Stroudsburg University URL: [Link]
-
Title: How to measure pKa by UV-vis spectrophotometry Source: Chemagination URL: [Link]
-
Title: Quantum chemical predictions of the acidities of pyrimidines Source: ResearchGate URL: [Link]
-
Title: Determination of pKa of felodipine using UV–Visible spectroscopy Source: ResearchGate URL: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 10. asdlib.org [asdlib.org]
- 11. scispace.com [scispace.com]
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- 17. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of Uracil-5-Carboxylic Acid Monohydrate
Introduction: The Biological Significance of Uracil-5-Carboxylic Acid
Uracil-5-carboxylic acid (U5CA), also known as 5-carboxyuracil, is a modified pyrimidine base that plays a crucial role in nucleic acid metabolism. It is an intermediate in the pyrimidine salvage pathway, a series of biochemical reactions that recycle pyrimidine bases. The enzymatic conversion of U5CA is a key step in the synthesis of uracil, a fundamental component of ribonucleic acid (RNA).[1] The decarboxylation of U5CA to uracil and carbon dioxide is catalyzed by the enzyme uracil-5-carboxylate decarboxylase (EC 4.1.1.66).[2][3] Understanding the kinetics and regulation of this enzyme is of significant interest to researchers in the fields of molecular biology, enzymology, and drug development, as aberrant pyrimidine metabolism is implicated in various disease states.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform a reliable and reproducible enzymatic assay for uracil-5-carboxylic acid monohydrate. The protocols detailed herein are designed to be self-validating systems, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and trustworthy results.
Principle of the Enzymatic Assay
The enzymatic assay for uracil-5-carboxylic acid monohydrate is based on the catalytic activity of uracil-5-carboxylate decarboxylase. This enzyme facilitates the removal of the carboxyl group from U5CA, yielding uracil and carbon dioxide (CO₂) as products.
Reaction Pathway
Caption: Enzymatic decarboxylation of Uracil-5-Carboxylic Acid.
Direct measurement of uracil formation or U5CA consumption can be challenging without specialized equipment like High-Performance Liquid Chromatography (HPLC). Therefore, a more accessible and continuous spectrophotometric coupled assay is presented as the primary method. This assay indirectly measures the production of CO₂ by linking it to the oxidation of nicotinamide adenine dinucleotide (NADH), which can be monitored by the decrease in absorbance at 340 nm.
Coupled Spectrophotometric Assay Principle
This method utilizes two coupling enzymes: phosphoenolpyruvate carboxylase (PEPC) and malate dehydrogenase (MDH).
-
Primary Reaction: Uracil-5-carboxylate decarboxylase catalyzes the conversion of U5CA to uracil and CO₂.
-
Coupling Reaction 1: The liberated CO₂ (in the form of bicarbonate in aqueous solution) is used by PEPC to carboxylate phosphoenolpyruvate (PEP), forming oxaloacetate.
-
Coupling Reaction 2: Oxaloacetate is then reduced to malate by MDH, a reaction that consumes NADH.
The rate of NADH oxidation is directly proportional to the rate of CO₂ production from the primary enzymatic reaction. The decrease in absorbance at 340 nm, due to the conversion of NADH to NAD⁺, serves as a measure of the uracil-5-carboxylate decarboxylase activity.
Sources
Application Notes and Protocols for Uracil-5-carboxylic acid monohydrate as an Enzyme Substrate
Introduction: The Significance of Uracil-5-carboxylic acid in Cellular Metabolism and Drug Discovery
Uracil-5-carboxylic acid, also known as iso-orotic acid, is a key intermediate in the pyrimidine salvage pathway.[1] This pathway is crucial for recycling pyrimidine bases from the degradation of DNA and RNA, providing a less energy-intensive alternative to the de novo synthesis of nucleotides.[2][3] The enzymatic conversion of Uracil-5-carboxylic acid is a critical step in this process, and its study offers valuable insights into cellular nucleotide metabolism.
From a drug development perspective, the pyrimidine salvage pathway is a validated target for therapeutic intervention, particularly in oncology and infectious diseases.[4][5] Rapidly proliferating cancer cells often exhibit an increased reliance on this pathway to sustain their high demand for DNA and RNA precursors.[4] Similarly, some pathogenic organisms, such as the protozoan parasite Toxoplasma gondii, depend on pyrimidine salvage for survival.[6] Therefore, enzymes involved in this pathway, including the one that utilizes Uracil-5-carboxylic acid as a substrate, represent promising targets for the development of novel therapeutics.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Uracil-5-carboxylic acid monohydrate as a substrate for its primary enzyme, uracil-5-carboxylate decarboxylase (EC 4.1.1.66).[7] We will delve into the underlying scientific principles, provide detailed experimental protocols, and discuss the broader applications of this biochemical reaction.
The Enzymatic Conversion: Uracil-5-carboxylate Decarboxylase
The central enzyme that acts upon Uracil-5-carboxylic acid is uracil-5-carboxylate decarboxylase . This enzyme belongs to the lyase family and specifically cleaves the carbon-carbon bond between the carboxyl group and the pyrimidine ring, yielding uracil and carbon dioxide (CO₂).[7]
Reaction: Uracil-5-carboxylate ⇌ Uracil + CO₂[7]
The study of this enzyme's activity is fundamental to understanding the flux through the pyrimidine salvage pathway and for screening potential inhibitors. The following sections will provide detailed protocols for assaying the activity of uracil-5-carboxylate decarboxylase using Uracil-5-carboxylic acid monohydrate as the substrate.
Biochemical Pathway: The Pyrimidine Salvage Pathway
The decarboxylation of Uracil-5-carboxylic acid is an integral part of the pyrimidine salvage pathway. This pathway allows cells to reutilize pyrimidine bases, a critical process for nucleotide homeostasis.
Caption: The enzymatic conversion of Uracil-5-carboxylic acid to Uracil.
Physicochemical and Safety Data of Uracil-5-carboxylic acid monohydrate
A thorough understanding of the substrate's properties is essential for accurate and safe experimentation.
| Property | Value | Reference(s) |
| Chemical Name | Uracil-5-carboxylic acid monohydrate | [8] |
| Synonyms | Isoorotic acid monohydrate, 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid monohydrate | [8] |
| CAS Number | 69727-34-0 | - |
| Molecular Formula | C₅H₄N₂O₄·H₂O | [9] |
| Molecular Weight | 174.11 g/mol | [9] |
| Appearance | Very slightly yellow powder | [8] |
| Melting Point | 283 °C (decomposes) | - |
| Solubility | Very soluble in water | [8] |
| pKa | 2.60 | [8] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [8] |
| Safety Precautions | May cause eye, skin, and respiratory tract irritation. Wash thoroughly after handling. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. | [3][10][11] |
Experimental Protocols: Assaying Uracil-5-carboxylate Decarboxylase Activity
The activity of uracil-5-carboxylate decarboxylase can be monitored by measuring either the decrease in the substrate (Uracil-5-carboxylic acid) or the formation of one of its products (uracil or CO₂). Here, we present two detailed protocols: a continuous spectrophotometric assay and an endpoint High-Performance Liquid Chromatography (HPLC)-based assay.
Protocol 1: Continuous Spectrophotometric Assay
This method is based on the difference in the ultraviolet (UV) absorbance spectra between Uracil-5-carboxylic acid and its product, uracil. This allows for the continuous monitoring of the reaction in real-time.
Principle: The conversion of Uracil-5-carboxylic acid to uracil results in a change in the molar extinction coefficient at a specific wavelength. By monitoring the change in absorbance over time, the reaction rate can be determined. The optimal wavelength for monitoring this change should be determined empirically by scanning the UV spectra of the substrate and product under the assay conditions.
Materials:
-
Uracil-5-carboxylic acid monohydrate
-
Uracil-5-carboxylate decarboxylase (purified or as a cell lysate)
-
Potassium phosphate buffer (0.1 M, pH 7.0)[6]
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Uracil-5-carboxylic acid monohydrate in the 0.1 M potassium phosphate buffer (pH 7.0). Ensure it is fully dissolved.
-
Prepare a series of dilutions of the substrate stock solution in the same buffer to determine the Kₘ (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM).
-
Dilute the uracil-5-carboxylate decarboxylase enzyme solution to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Setup:
-
Set the spectrophotometer to the predetermined optimal wavelength and equilibrate to the desired temperature (e.g., 37°C).
-
In a UV-transparent 96-well plate or cuvette, add the assay buffer and the Uracil-5-carboxylic acid solution to the desired final concentration.
-
Initiate the reaction by adding the enzyme solution to the substrate mixture. The final reaction volume can be, for example, 200 µL for a 96-well plate.
-
Immediately start monitoring the change in absorbance over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate is calculated using the Beer-Lambert law (A = εbc), where the change in molar extinction coefficient (Δε) between the substrate and product is required.
-
To determine the kinetic parameters (Kₘ and Vₘₐₓ), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Causality Behind Experimental Choices:
-
Potassium Phosphate Buffer (pH 7.0): This buffer system is chosen to mimic physiological pH, where many enzymes exhibit optimal activity.[6] A pH of 7.0 is a common starting point for enzyme characterization.
-
Temperature Control: Enzymatic reactions are highly sensitive to temperature. Maintaining a constant temperature ensures the reproducibility of the kinetic data.
-
Continuous Monitoring: This method provides real-time data on the reaction progress, allowing for the accurate determination of initial velocities, which is crucial for kinetic studies.
Protocol 2: Endpoint HPLC-Based Assay
This method offers high specificity and sensitivity by separating and quantifying the substrate and product at the end of the reaction.
Principle: The reaction is allowed to proceed for a defined period, after which it is stopped. The reaction mixture is then analyzed by reverse-phase HPLC to separate Uracil-5-carboxylic acid and uracil. The amount of product formed or substrate consumed is quantified by integrating the peak areas and comparing them to a standard curve.
Materials:
-
Uracil-5-carboxylic acid monohydrate
-
Uracil (for standard curve)
-
Uracil-5-carboxylate decarboxylase
-
Potassium phosphate buffer (0.1 M, pH 7.0)[6]
-
Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., a gradient of methanol in an aqueous buffer like ammonium acetate)
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, Uracil-5-carboxylic acid, and any potential inhibitors.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme.
-
Incubate for a fixed time (e.g., 10, 20, 30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution. This will denature the enzyme.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixtures to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the compounds using an appropriate mobile phase gradient.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Identify the peaks for Uracil-5-carboxylic acid and uracil by comparing their retention times with those of authentic standards.
-
-
Data Analysis:
-
Quantify the amount of uracil produced by integrating the peak area and using a standard curve generated with known concentrations of uracil.
-
Calculate the reaction rate based on the amount of product formed over the incubation time.
-
Causality Behind Experimental Choices:
-
Quenching Step: This is crucial for endpoint assays to ensure that the reaction is stopped precisely at the desired time point, allowing for accurate rate calculations.
-
HPLC Separation: This technique provides excellent separation of the substrate and product, leading to high specificity and the ability to detect and quantify both simultaneously.
-
Standard Curve: A standard curve is essential for converting the peak areas from the HPLC chromatogram into absolute concentrations of the product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an enzymatic assay using Uracil-5-carboxylic acid monohydrate.
Caption: General workflow for assaying uracil-5-carboxylate decarboxylase.
Applications in Drug Development
The assays described above are pivotal for the discovery and characterization of inhibitors of uracil-5-carboxylate decarboxylase. Such inhibitors could have significant therapeutic potential.
-
High-Throughput Screening (HTS): The continuous spectrophotometric assay, in particular, is amenable to miniaturization in 96- or 384-well formats, making it suitable for HTS of large compound libraries to identify potential inhibitors.
-
Lead Optimization: Once initial hits are identified, both the spectrophotometric and HPLC-based assays can be used to determine the potency (e.g., IC₅₀) and mechanism of action of these compounds.
-
Structure-Activity Relationship (SAR) Studies: These assays are essential for guiding the chemical modification of lead compounds to improve their efficacy and selectivity.
The pyrimidine salvage pathway's role in cancer and infectious diseases makes it an attractive area for drug discovery.[4][5] By providing robust and reliable methods to study the enzymatic conversion of Uracil-5-carboxylic acid, we can accelerate the development of novel therapeutics that target this critical metabolic pathway.
References
-
Kreppel, A., & Ochsenfeld, C. (2021). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation, 17(1), 96–104. [Link]
-
PubChem. (n.d.). Uracil-5-carboxylate. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (2025, July 21). Uracil-5-carboxylate decarboxylase. Retrieved February 6, 2026, from [Link]
-
American Society for Microbiology. (2015). Decarboxylase Broth Protocol. Retrieved February 6, 2026, from [Link]
-
SFB 1309. (2020). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Retrieved February 6, 2026, from [Link]
-
Kohnken, R., Kodama, M., & El-Rifai, W. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1029. [Link]
-
Sparagano, O. A. E., et al. (2015). Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. Frontiers in Microbiology, 6, 946. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Uracil. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Targets in pyrimidine salvage and their corresponding inhibitors. Retrieved February 6, 2026, from [Link]
-
DNAmod. (n.d.). uracil-5-carboxylic acid. Retrieved February 6, 2026, from [Link]
-
BioSpectra, Inc. (2022). Uracil SDS. Retrieved February 6, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Uracil. Retrieved February 6, 2026, from [Link]
-
HiMedia Laboratories. (n.d.). Decarboxylase Test Medium Base (Falkow). Retrieved February 6, 2026, from [Link]
-
CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Uracil. Retrieved February 6, 2026, from [Link]
-
Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved February 6, 2026, from [Link]
Sources
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- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. biospectra.us [biospectra.us]
- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 6. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uracil-5-carboxylate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Uracil-5-carboxylate | C5H3N2O4- | CID 6971263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Application Note: High-Resolution ¹H NMR Spectroscopy of Uracil-5-Carboxylic Acid
Introduction
Uracil-5-carboxylic acid, also known as isoorotic acid, is a key pyrimidine derivative that serves as a vital intermediate in various biochemical pathways and as a precursor in the synthesis of numerous pharmacologically active compounds.[1][2] Its role in drug development, particularly in the creation of antiviral and anticancer agents, necessitates rigorous characterization and quality control.[3][4] High-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an indispensable, non-destructive technique for the structural confirmation and purity assessment of this molecule. This application note provides a comprehensive guide, including a detailed experimental protocol and in-depth spectral analysis, for researchers and professionals in drug development and chemical synthesis.
Scientific Principles: Understanding the ¹H NMR Spectrum of Uracil-5-Carboxylic Acid
The ¹H NMR spectrum of a molecule provides a unique fingerprint based on the chemical environment of its protons. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), multiplicity (splitting pattern), and integration.
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[5] Electron-withdrawing groups, such as carbonyls and the pyrimidine ring nitrogens, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).
-
Multiplicity: This arises from spin-spin coupling between non-equivalent neighboring protons. The n+1 rule is often a good first approximation, where 'n' is the number of equivalent neighboring protons.
-
Integration: The area under a resonance peak is proportional to the number of protons it represents.
For uracil-5-carboxylic acid, we anticipate signals from the two N-H protons of the uracil ring, the C6-H proton, and the carboxylic acid proton. The electron-withdrawing nature of the carboxyl group at the C5 position is expected to significantly influence the chemical shift of the adjacent C6-H proton.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
I. Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[6]
-
Analyte Preparation: Weigh approximately 5-10 mg of high-purity uracil-5-carboxylic acid. For optimal results, ensure the sample is dry, as moisture can interfere with the spectrum, particularly in the region of the labile protons.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for uracil-5-carboxylic acid due to its excellent solubilizing properties for polar compounds and its ability to slow down the exchange of N-H and O-H protons, allowing for their observation.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent, which is defined as 0.00 ppm. However, the residual proton signal of DMSO-d₆ at ~2.50 ppm can also serve as a secondary reference.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good spectral dispersion for this molecule. |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |
| Acquisition Time | ~4 seconds | To ensure good digital resolution. |
| Relaxation Delay | 2 seconds | Allows for sufficient relaxation of protons between scans. |
| Spectral Width | 16 ppm | To encompass all expected proton signals. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Analysis and Spectral Interpretation
The anticipated ¹H NMR spectrum of uracil-5-carboxylic acid in DMSO-d₆ will exhibit four distinct signals corresponding to the four types of protons in the molecule.
Predicted ¹H NMR Spectrum of Uracil-5-Carboxylic Acid in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| COOH | > 12 | Broad Singlet | 1H | Carboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and exchange.[5] |
| N1-H | ~11.4 | Broad Singlet | 1H | The N-H protons of the uracil ring are acidic and appear downfield. Their chemical shift is influenced by hydrogen bonding with the solvent. |
| N3-H | ~11.2 | Broad Singlet | 1H | Similar to the N1-H proton, this amide proton is deshielded and resonates at a high chemical shift. |
| C6-H | ~8.1 | Singlet | 1H | The C6-H proton is adjacent to the electron-withdrawing carboxyl group at C5 and the N1 atom, leading to significant deshielding and a downfield shift compared to uracil's C6-H (~7.4 ppm).[7] |
Note: The exact chemical shifts can vary slightly depending on the concentration, temperature, and pH of the sample.
Visualizing Proton Assignments
Figure 1. Molecular structure of Uracil-5-Carboxylic Acid with key protons highlighted.
Workflow for Structural Confirmation
Figure 2. Step-by-step workflow for ¹H NMR analysis of Uracil-5-Carboxylic Acid.
Trustworthiness and Self-Validation
The protocol is designed to be self-validating. The expected 4:1 ratio of the integrated signals (three downfield protons and one further downfield carboxylic proton) provides an internal check on the sample purity and correct signal assignment. Furthermore, the characteristic chemical shifts, particularly the downfield signal of the carboxylic acid proton, serve as a strong confirmation of the compound's identity. In cases of ambiguity, spiking the sample with a small amount of D₂O will result in the disappearance of the N-H and COOH signals due to proton-deuterium exchange, thus confirming their assignment.
Applications in Research and Drug Development
-
Structural Verification: Confirms the successful synthesis of uracil-5-carboxylic acid and its derivatives.
-
Purity Assessment: Detects and quantifies proton-containing impurities.
-
Reaction Monitoring: Tracks the progress of chemical reactions involving uracil-5-carboxylic acid by observing the appearance of product signals and the disappearance of reactant signals.
-
Conformational and Interaction Studies: In more advanced applications, NMR can be used to study the conformation of uracil-5-carboxylic acid and its interactions with other molecules, such as proteins or nucleic acids.
Conclusion
¹H NMR spectroscopy is a powerful and efficient tool for the unambiguous characterization of uracil-5-carboxylic acid. By following the detailed protocol and understanding the principles of spectral interpretation outlined in this application note, researchers can confidently verify the structure and assess the purity of this important compound, ensuring the quality and reliability of their research and development efforts.
References
-
International Journal of Chemical Studies. (2024, July 29). Synthetic design of novel uracil and thiouracil derivatives. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 1,1′-biuracil (1) and uracil (2) (600 MHz, DMSO-d 6 ). [Link]
-
The Royal Society of Chemistry. (n.d.). ¹H NMR (DMSO-d6). [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. [Link]
-
ResearchGate. (n.d.). Aromatic part of the ¹H-NMR spectrum of 5 (in DMSO-d6 solution). [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NP-MRD. (n.d.). Showing NP-Card for Uracil (NP0000530). [Link]
-
PubChem. (n.d.). Uracil-5-carboxylate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. [Link]
-
DNAmod. (n.d.). uracil-5-carboxylic acid. [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
-
Frontiers. (2019, February 17). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]
-
CrystEngComm (RSC Publishing). (2025, May 14). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]
-
Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
PLOS. (n.d.). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). [Link]
Sources
- 1. DNAmod: uracil-5-carboxylic acid [dnamod.hoffmanlab.org]
- 2. Uracil 5-carboxylic acid | 59299-01-3 [chemicalbook.com]
- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Uracil(66-22-8) 1H NMR [m.chemicalbook.com]
Application Note: Metabolic Profiling and Enzyme Inhibition Assays using Uracil-5-carboxylic Acid
Introduction & Biological Context
Uracil-5-carboxylic acid (also known as Isoorotic acid ) is a structural isomer of Orotic acid (Vitamin B13). While Orotic acid is a critical intermediate in the de novo pyrimidine biosynthesis pathway—serving as the substrate for Uridine Monophosphate (UMP) Synthase—Uracil-5-carboxylic acid typically acts as a non-substrate analog.
In cell-based assays, this molecule is primarily utilized for:
-
Competitive Inhibition Studies: Probing the active sites of enzymes like Dihydroorotate Dehydrogenase (DHODH) and Orotate Phosphoribosyltransferase (OPRT) .
-
Metabolic Flux Analysis: Serving as a stable "dead-end" metabolic marker to distinguish specific pathway defects or to study transport mechanisms (e.g., hURAT1 transporter competition) without being incorporated into RNA/DNA.
-
Antimicrobial & Antifungal Screening: Evaluating growth inhibition in auxotrophic strains dependent on specific pyrimidine salvage pathways.
Chemical Distinction (Critical for Experimental Design)
-
Orotic Acid: Pyrimidine-6-carboxylic acid (biologically active precursor).
-
Isoorotic Acid: Uracil-5-carboxylic acid (structural analog/inhibitor).
Mechanism of Action & Pathway Visualization
To understand the utility of Uracil-5-carboxylic acid, one must visualize the de novo pyrimidine synthesis pathway. Isoorotic acid structurally mimics Orotic acid, potentially binding to DHODH or OPRT, but the carboxyl group at the 5-position (vs. 6-position) prevents the formation of OMP (Orotidine Monophosphate).
DOT Diagram: Pyrimidine Synthesis & Inhibition Points
Caption: Schematic of de novo pyrimidine synthesis showing Uracil-5-carboxylic acid as a competitive analog at the DHODH and UMPS steps.
Preparation & Handling (Expertise)
Uracil-5-carboxylic acid has poor solubility in neutral aqueous buffers, which is a common source of experimental failure.
Solubility Table:
| Solvent | Solubility | Notes |
| Water (pH 7.0) | Low (< 2 mg/mL) | Requires heating; unstable precipitation upon cooling. |
| 1M NaOH | High (> 50 mg/mL) | Best for making stock solutions. The carboxyl group deprotonates, increasing solubility. |
| DMSO | Moderate (~10-20 mg/mL) | Good for cell culture (keep final DMSO < 0.5%). |
| Ethanol | Low | Not recommended. |
Stock Solution Protocol (100 mM):
-
Weigh 174.1 mg of Uracil-5-carboxylic acid monohydrate.
-
Add 8 mL of sterile distilled water.
-
Add 1M NaOH dropwise while vortexing until the solution becomes clear (Target pH ~8.0–8.5).
-
Adjust volume to 10 mL with water.
-
Filter sterilize (0.22 µm).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol A: DHODH Competitive Inhibition Assay (Cell-Free/Lysate)
This assay determines if Uracil-5-carboxylic acid inhibits the conversion of Dihydroorotate to Orotate by competing for the DHODH active site.
Materials
-
Enzyme Source: Purified recombinant human DHODH or mitochondrial fraction from HeLa cells.
-
Substrate: L-Dihydroorotate (DHO).
-
Chromogen: 2,6-Dichlorophenolindophenol (DCIP) – acts as the electron acceptor (blue to colorless upon reduction).
-
Test Compound: Uracil-5-carboxylic acid (0.1 µM – 100 µM).
-
Positive Control: Leflunomide or Brequinar (known DHODH inhibitors).
Step-by-Step Methodology
-
Buffer Prep: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl).
-
Plate Setup: In a 96-well clear plate, add:
-
10 µL Test Compound (Uracil-5-carboxylic acid) at varying concentrations.
-
10 µL Enzyme solution (DHODH).
-
Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
-
Reaction Initiation: Add a master mix containing:
-
L-Dihydroorotate (Final conc: 200 µM).
-
Coenzyme Q10 (Final conc: 100 µM).
-
DCIP (Final conc: 60 µM).
-
-
Measurement: Immediately measure absorbance at 600 nm (DCIP absorbance) in kinetic mode for 30 minutes.
-
Data Analysis:
-
Calculate the slope (decrease in OD600/min).
-
The rate of DCIP reduction is proportional to DHODH activity.
-
Plot % Activity vs. Log[Concentration] to determine IC50.
-
Self-Validating Check: The "No Enzyme" control must show a flat line (no DCIP reduction). The "No Inhibitor" control must show the maximum slope.
Protocol B: Cell Proliferation Rescue Assay (Auxotrophy Check)
This protocol validates whether Uracil-5-carboxylic acid can support growth (salvage) or inhibit growth (toxicity/competition) in pyrimidine-starved cells.
Cell Model: A549 or HeLa cells (active de novo synthesis).
Experimental Logic
If Uracil-5-carboxylic acid acts as a functional pyrimidine precursor, it should rescue cells treated with a de novo synthesis inhibitor (like Methotrexate or Brequinar). If it is an inhibitor/inert, cells will die.
Workflow
-
Seeding: Seed 3,000 cells/well in 96-well plates in RPMI + 10% Dialyzed FBS (to remove exogenous pyrimidines). Allow attachment (24h).
-
Starvation Induction: Treat cells with 100 nM Methotrexate (MTX) or Leflunomide to block endogenous pyrimidine synthesis.
-
Treatment: Add Uracil-5-carboxylic acid (10 µM – 500 µM).
-
Control 1: Orotic Acid (Positive Rescue Control).
-
Control 2: Uridine (Positive Rescue Control).
-
Control 3: Vehicle only (Negative Control).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2-4 hours. Read Absorbance at 450 nm.
Expected Results & Interpretation
| Condition | Expected Outcome | Interpretation |
| MTX Only | Low Viability | Successful blockade of synthesis. |
| MTX + Orotic Acid | High Viability | Orotic acid is successfully converted to UMP. |
| MTX + Uracil-5-COOH | Low Viability | Key Finding: Uracil-5-COOH cannot be phosphoribosylated to OMP; it does not rescue pyrimidine starvation. |
| No MTX + Uracil-5-COOH | Moderate/High Viability | Assesses intrinsic cytotoxicity (usually low). |
References
-
Löffler, M., et al. (2016).[1] "Orotate (orotic acid): An essential and versatile molecule."[1] Nucleosides, Nucleotides and Nucleic Acids, 35(10-12), 566-577. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6971263, Uracil-5-carboxylate. Retrieved from [Link]
Sources
Uracil-5-Carboxylic Acid Monohydrate: Probing the TET-TDG Demethylation Axis
Application Note & Technical Guide
Introduction: The Epigenetic "End-State"
Uracil-5-carboxylic acid (5-carboxyuracil, 5-caU), supplied often as the stable monohydrate , is a critical pyrimidine derivative in molecular biology, specifically within the field of epigenetics and DNA repair .
Unlike its structural isomer Orotic Acid (Uracil-6-carboxylic acid), which functions in de novo pyrimidine biosynthesis, 5-caU is the final oxidation product of 5-methylcytosine (5-mC) in the active DNA demethylation pathway. It represents the "trigger" state for base excision repair.
Mechanism of Action
The demethylation of DNA is not a direct removal of the methyl group. Instead, it follows a stepwise oxidation catalyzed by TET (Ten-Eleven Translocation) enzymes, followed by excision by TDG (Thymine DNA Glycosylase) :[1][2][3]
-
5-mC (5-Methylcytosine)
5-hmC (Hydroxymethylcytosine)[1][2][3][4][5][6] -
5-hmC
5-fC (Formylcytosine)[2][4][5] -
5-fC
5-caU (Carboxyuracil/Carboxylcytosine analog)*-
Note: While often referred to as 5-carboxylcytosine (5-caC) in genomic contexts, the deamination or tautomeric equivalent 5-caU is the direct substrate recognized by glycosylases in specific in vitro contexts.
-
-
Excision: TDG specifically recognizes 5-caU/5-caC, cleaving the N-glycosidic bond to create an abasic (AP) site.
-
Repair: The AP site is repaired by BER (Base Excision Repair) machinery to restore an unmethylated Cytosine (C).
Key Application Areas:
-
Enzymology: Substrate for measuring Thymine DNA Glycosylase (TDG) kinetics.
-
Analytical Chemistry: Mass spectrometry standard for quantifying global DNA demethylation.
-
Structural Biology: Ligand for crystallographic studies of DNA repair complexes.
Chemical Handling & Preparation
The monohydrate form (MW: ~174.11 g/mol ) is the preferred stable reagent. Correct solubilization is vital for accurate kinetic data.
Solubility Profile
| Solvent | Solubility | Notes |
| Water (Neutral pH) | Low/Moderate | Can be slow to dissolve at high concentrations. |
| 0.1 N NaOH | High | Recommended for aqueous stock solutions (deprotonates the carboxyl group). |
| DMSO | High (~50 mg/mL) | Ideal for organic reaction stocks or inhibitor screening. |
| Ethanol | Low | Not recommended. |
Protocol: Preparation of 100 mM Stock Solution
-
Calculate Mass: To prepare 1 mL of 100 mM stock, weigh 17.4 mg of Uracil-5-carboxylic acid monohydrate.
-
Critical Insight: Do not use the anhydrous MW (156.1 g/mol ). Ignoring the water of hydration results in a ~11% concentration error, skewing
values in enzyme assays.
-
-
Dissolution: Add 1 mL of DMSO (molecular biology grade). Vortex vigorously for 30 seconds.
-
Alternative: If DMSO is incompatible with downstream assays, use 10 mM NaOH .
-
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles >3 times.
Application I: In Vitro TDG Cleavage Assay
This is the "gold standard" functional assay. Researchers use 5-caU-containing DNA substrates to measure the excision activity of Thymine DNA Glycosylase (TDG).[3]
Principle
A synthetic double-stranded DNA (dsDNA) oligonucleotide containing a single 5-caU residue is incubated with recombinant TDG. If active, TDG excises the base, leaving an abasic site. Subsequent treatment with hot alkali (NaOH) cleaves the DNA backbone at the abasic site, resulting in a smaller product visible on a denaturing PAGE gel.
Materials
-
Substrate: 30-mer dsDNA oligo containing a central 5-caU residue (labeled with FAM or Cy5 at the 5' end).
-
Enzyme: Recombinant Human TDG.
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.
-
Cleavage Reagent: 0.1 M NaOH.
Step-by-Step Protocol
-
Annealing: Mix 5-caU oligo and complementary strand (1:1 molar ratio) in annealing buffer (10 mM Tris, 50 mM NaCl). Heat to 95°C for 5 min, then cool slowly to RT over 1 hour.
-
Enzyme Reaction:
-
Mix: 20 nM labeled dsDNA substrate + 100 nM TDG enzyme in Reaction Buffer.
-
Total Volume: 20
L. -
Incubate at 37°C for 30–60 minutes .
-
-
Termination & Backbone Cleavage:
-
Add 2
L of 1 M NaOH (final conc. ~0.1 M).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Heat at 95°C for 10 minutes . (This breaks the phosphodiester bond at the AP site).
-
-
Analysis:
-
Add Formamide Loading Dye (95% formamide, 20 mM EDTA).
-
Run on a 15% Denaturing Urea-PAGE gel (TBE buffer).
-
Image fluorescence.
-
-
Result Interpretation:
-
Intact Band (30-mer): No activity.
-
Cleaved Band (15-mer): Successful excision.
-
Visualization: TDG Assay Workflow
Caption: Workflow for validating TDG activity using 5-caU substrates. Alkali heat treatment is required to convert the enzymatic abasic site into a strand break for gel detection.
Application II: LC-MS/MS Quantification Standard
To determine the extent of active demethylation in a genome (e.g., in embryonic stem cells or cancer lines), researchers quantify the global abundance of 5-caU/5-caC. Uracil-5-carboxylic acid monohydrate serves as the absolute quantitation standard.
Protocol Overview
-
gDNA Hydrolysis: Digest 5
g of genomic DNA using a cocktail of DNA Degradase Plus or Nuclease P1 + Alkaline Phosphatase. -
Spiking: Add a known concentration of heavy-isotope labeled 5-caU (if available) or use the standard addition method with the monohydrate stock.
-
LC-MS/MS Settings:
-
Column: Porous Graphitic Carbon (PGC) or C18 (with ion-pairing agent). Note: 5-caU is highly polar; standard C18 often fails to retain it.
-
Mobile Phase: Ammonium Acetate (10 mM, pH 5.3) / Acetonitrile.
-
Transition (MRM): Monitor the specific mass transition for 5-caU (Precursor
(negative mode) Product ions).
-
Technical Tip: Due to the carboxylic acid group, 5-caU ionizes well in Negative ESI mode . Ensure your MS method is switched to negative polarity for this specific analyte, even if analyzing other nucleosides in positive mode.
Pathway Visualization: The TET-TDG Axis
Understanding where 5-caU fits is crucial for experimental design. It is the transient intermediate that flags the locus for repair.
Caption: The Active DNA Demethylation Cycle. 5-caU represents the final oxidized state before TDG-mediated excision restores unmodified Cytosine.
References
-
He, Y.F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307.
-
Maiti, A., & Drohat, A.C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine. Journal of Biological Chemistry, 286(41), 35334-35338.
-
Hashimoto, H., et al. (2012). Excision of 5-hydroxymethyluracil and 5-carboxylcytosine by the thymine DNA glycosylase domain: its structural basis and implications for active DNA demethylation.[7] Nucleic Acids Research, 40(20), 10203–10214.
-
Neri, F., et al. (2017). Methylation-assisted bisulfite sequencing to simultaneously map 5fC and 5caC on a genome-wide scale.[5] Nature Protocols, 12, 2194–2213.
Sources
- 1. Excision of 5-carboxylcytosine by Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excision of 5-Carboxylcytosine by Thymine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation-assisted bisulfite sequencing to simultaneously map 5fC and 5caC on a genome-wide scale for DNA demethylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Thymine DNA glycosylase specifically recognizes 5-carboxylcytosine-modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Cleavage of uracil by TDG glycosylase [reactome.org]
Application Notes and Protocols: Isotope-labeled Uracil-5-carboxylic acid for Tracer Studies
Introduction: Unraveling Metabolic Networks with Stable Isotope Tracers
In the intricate landscape of cellular biochemistry, understanding the dynamic flow of molecules through metabolic pathways is paramount.[1][2] Stable isotope labeling has emerged as a powerful and safe technique for elucidating these complex networks, offering a window into the real-time processing of metabolites within living systems.[3][4] By introducing molecules enriched with non-radioactive heavy isotopes, such as ¹³C or ¹⁵N, researchers can trace the metabolic fate of specific compounds, quantify pathway fluxes, and identify novel biochemical transformations.[1][5] This approach has become indispensable in diverse fields, from fundamental biological research to drug development and personalized medicine.[6][7][8][9]
This guide focuses on the application of Isotope-labeled Uracil-5-carboxylic acid as a tracer molecule. While Uracil-5-carboxylic acid is a less common intermediate, its position within pyrimidine metabolism offers unique opportunities to probe specific enzymatic steps and pathway dynamics. Pyrimidines, including uracil, are fundamental building blocks for nucleic acids (DNA and RNA) and are crucial for cellular processes like genetic replication, transcription, and cell division.[10] This document provides a comprehensive overview of the scientific rationale, detailed experimental protocols, and data analysis strategies for leveraging Isotope-labeled Uracil-5-carboxylic acid in tracer studies.
Scientific Foundation: The Role of Uracil and its Derivatives in Metabolism
To appreciate the utility of Isotope-labeled Uracil-5-carboxylic acid, it is essential to understand the broader context of pyrimidine metabolism. This metabolic network is broadly divided into two main arms: de novo synthesis and salvage pathways.
De Novo Synthesis: This pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[10] It is an energy-intensive process that is highly active in proliferating cells.
Salvage Pathway: This less energy-demanding pathway recycles pre-existing pyrimidine bases and nucleosides that result from the degradation of DNA and RNA.[10][11][12][13] This is particularly critical in tissues with low rates of cell division.[10] Key enzymes in this pathway include uridine phosphorylase and thymidine kinase, which convert bases like uracil back into nucleotides.[10]
Uracil Catabolism: The breakdown of uracil is a three-step enzymatic process. First, dihydropyrimidine dehydrogenase (DPD) reduces uracil to dihydrouracil.[10][14][15][16] Next, dihydropyrimidinase hydrolyzes dihydrouracil to β-ureidopropionic acid.[14][15] Finally, β-ureidopropionase cleaves this intermediate to produce β-alanine, ammonia, and carbon dioxide.[14][15][17] DPD is the rate-limiting enzyme in this cascade.[14]
By introducing Isotope-labeled Uracil-5-carboxylic acid, researchers can trace its incorporation into downstream metabolites, providing insights into the activity of these anabolic and catabolic pathways.
Diagram: Overview of Pyrimidine Metabolism
Caption: Simplified overview of pyrimidine metabolism pathways.
Applications in Research and Drug Development
The use of Isotope-labeled Uracil-5-carboxylic acid as a tracer can be applied to several key areas of research:
Elucidating Metabolic Pathway Dynamics
By monitoring the rate of incorporation of the isotope label into downstream metabolites such as UMP, UDP, UTP, and even RNA, researchers can quantify the flux through the pyrimidine salvage pathway. This is particularly valuable for comparing metabolic phenotypes between different cell types (e.g., cancer cells vs. healthy cells) or under various experimental conditions.
Investigating Enzyme Kinetics and Inhibition
Isotope-labeled substrates are powerful tools for studying enzyme mechanisms and kinetics.[2][18] The conversion of labeled Uracil-5-carboxylic acid can be used to measure the activity of specific enzymes in the pyrimidine pathway.[19] Furthermore, this approach can be used to assess the efficacy and mechanism of action of drugs that target these enzymes. A decrease in the appearance of labeled downstream products in the presence of a drug would indicate successful target engagement.
Drug Metabolism and Pharmacokinetics
In drug development, understanding how a drug candidate is metabolized is crucial.[8] If a novel therapeutic is structurally similar to a pyrimidine, its interaction with and potential inhibition of the pyrimidine metabolic pathways can be assessed using tracers like Isotope-labeled Uracil-5-carboxylic acid. This can help identify potential off-target effects or drug-drug interactions.
Experimental Design and Protocols
A successful tracer study requires careful planning and execution, from sample preparation to data analysis. The following sections provide a generalized workflow and detailed protocols.
Experimental Workflow
Caption: General experimental workflow for a tracer study.
Protocol 1: In Vitro Cell Labeling
This protocol is designed for adherent mammalian cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Isotope-labeled Uracil-5-carboxylic acid (e.g., [¹³C₅]-Uracil-5-carboxylic acid)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
80:20 Methanol:Water extraction solvent, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Labeling: Prepare the labeling medium by supplementing the standard culture medium with the desired concentration of Isotope-labeled Uracil-5-carboxylic acid. A typical starting concentration is 100 µM, but this should be optimized for your specific cell line and experimental goals.
-
Initiate Labeling: Aspirate the standard medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to each well.
-
Time-course: Incubate the cells for various time points (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs) to capture the dynamics of tracer incorporation. The "0" time point represents the baseline before significant labeling has occurred.
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and place the plate on dry ice or a frozen metal block to quench metabolic activity.
-
Metabolite Extraction: a. Add 1 mL of ice-cold 80:20 methanol:water to each well. b. Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube. c. Vortex the tubes vigorously for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Sample Collection: Transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Storage: Store the extracts at -80°C until ready for analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical platform for metabolomics due to its sensitivity and ability to separate complex mixtures.[20][21]
Instrumentation and Columns:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
A column suitable for polar metabolites, such as a hydrophilic interaction chromatography (HILIC) column.
LC Method (Example):
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: Ramp to 50% B
-
12-15 min: Hold at 50% B
-
15-16 min: Return to 95% B
-
16-20 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Method (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Range: 70-1000 m/z
-
Data Acquisition: Perform full scan MS to identify all ions. In parallel, use data-dependent MS/MS to fragment the most abundant ions for structural confirmation. Create an inclusion list of the expected m/z values for unlabeled and labeled metabolites.
| Metabolite | Unlabeled [M-H]⁻ m/z | Labeled [¹³C₅, ¹⁵N₂] [M-H]⁻ m/z |
| Uracil | 111.0198 | 118.0232 |
| UMP | 323.0182 | 330.0216 |
| UDP | 402.9850 | 409.9884 |
| UTP | 482.9518 | 489.9552 |
Table 1: Example m/z values for unlabeled and fully labeled pyrimidine metabolites.
Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis requires several processing steps before biological interpretation.[22]
Data Processing Workflow
-
Peak Picking and Integration: Use software (e.g., XCMS, MS-DIAL) to detect and integrate the chromatographic peaks for each metabolite and its isotopologues.[23]
-
Retention Time Alignment: Correct for minor shifts in retention time between samples.[22]
-
Isotopologue Abundance Correction: Correct the measured isotopologue distribution for the natural abundance of heavy isotopes in the unlabeled metabolite population.
Interpreting the Data
The primary output of a tracer experiment is the isotopologue distribution for each metabolite of interest over time.
-
Fractional Enrichment: This is the percentage of a metabolite pool that contains one or more heavy isotopes from the tracer. It is calculated as: Fractional Enrichment = (Sum of labeled isotopologue intensities) / (Sum of all isotopologue intensities)
-
Metabolic Flux: By modeling the rate of change in fractional enrichment over time, the rate of synthesis of the metabolite (i.e., the metabolic flux) can be estimated.
Diagram: Data Analysis Flow
Caption: Workflow for processing and interpreting stable isotope tracer data.
Conclusion
Isotope-labeled Uracil-5-carboxylic acid provides a valuable tool for researchers seeking to dissect the complexities of pyrimidine metabolism. By following the principles and protocols outlined in this guide, scientists can gain quantitative insights into metabolic fluxes, enzyme activities, and the impact of therapeutic interventions. The integration of stable isotope tracing with advanced analytical platforms like LC-MS/MS continues to push the boundaries of our understanding of cellular biochemistry, paving the way for new discoveries in both basic science and drug development.
References
-
Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. National Institutes of Health. Available at: [Link]
-
Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. The Science Notes. Available at: [Link]
-
Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis. YouTube. Available at: [Link]
-
Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. ACS Publications. Available at: [Link]
-
Scheme 1 Catabolic pathway of the pyrimidine bases uracil and thymine... ResearchGate. Available at: [Link]
-
Nucleotide salvage. Wikipedia. Available at: [Link]
-
Stable isotope-resolved metabolomics and applications for drug development. PubMed Central. Available at: [Link]
-
Protocols used for LC-MS analysis – Metabolomics Core Facility. EMBL. Available at: [Link]
-
Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. PubMed Central. Available at: [Link]
-
A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. National Institutes of Health. Available at: [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
-
Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. MDPI. Available at: [Link]
-
Uracil. Wikipedia. Available at: [Link]
-
Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. bioRxiv. Available at: [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. Available at: [Link]
-
Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. National Institutes of Health. Available at: [Link]
-
LC-MS-based metabolomics. PubMed Central. Available at: [Link]
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. Available at: [Link]
-
Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. PubMed Central. Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. Available at: [Link]
-
Stable Isotopes in Drug Development and Personalized Medicine: Biomarkers that Reveal Causal Pathway Fluxes and the Dynamics of Disease. KineMed. Available at: [Link]
-
METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). Protocols.io. Available at: [Link]
-
uracil degradation. PubChem. Available at: [Link]
-
Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. Frontiers. Available at: [Link]
-
Citric acid cycle. Wikipedia. Available at: [Link]
-
Enzyme Kinetic Assays – How Does It Work?. Eppendorf. Available at: [Link]
-
Molecular biology. Wikipedia. Available at: [Link]
-
Stable Isotope Tracers: Technological Tools that have Emerged. National Center for Biotechnology Information. Available at: [Link]
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- 2. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols: Uracil-5-Carboxylic Acid Monohydrate in Drug Discovery Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Uracil-5-carboxylic acid monohydrate as a versatile building block in drug discovery. This document outlines its biochemical significance, key applications, and detailed protocols for the synthesis of derivatives and their subsequent evaluation as potential therapeutic agents.
Introduction: The Pivotal Role of Uracil-5-Carboxylic Acid
Uracil-5-carboxylic acid, also known as isoorotic acid, is an endogenous metabolite central to the pyrimidine salvage pathway.[1] In this pathway, it is converted to uracil, a fundamental component of ribonucleic acid (RNA), by the enzyme uracil-5-carboxylate decarboxylase.[1][2] Beyond its natural role, the chemical scaffold of uracil-5-carboxylic acid presents a valuable starting point for the synthesis of a diverse array of derivatives with significant therapeutic potential. Its strategic placement of a carboxylic acid group on the uracil ring allows for a variety of chemical modifications, leading to the development of novel antiviral and anticancer agents.[1][3][4]
The core principle behind its use in drug discovery lies in the creation of molecules that can selectively interact with viral or cancer-specific enzymes, thereby inhibiting their function and halting disease progression.[5] Derivatives of uracil have shown promise as inhibitors of key enzymes such as reverse transcriptases and DNA polymerases, which are crucial for the replication of viruses like HIV.[1][6]
Physicochemical Properties of Uracil-5-Carboxylic Acid Monohydrate:
| Property | Value | Reference |
| CAS Number | 69727-34-0 | [7] |
| Molecular Formula | C5H6N2O5 | [7] |
| Molecular Weight | 174.11 g/mol | [8] |
| Appearance | White to off-white powder | N/A |
| Melting Point | 283 °C | [7] |
Core Applications in Drug Discovery
The primary application of uracil-5-carboxylic acid monohydrate in drug discovery is as a scaffold for the synthesis of targeted inhibitors. The carboxylic acid group serves as a chemical handle for derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Synthesis of Antiviral Agents
Derivatives of uracil are a well-established class of antiviral compounds.[2][5][9] By modifying the uracil-5-carboxylic acid core, researchers can design molecules that mimic natural nucleosides and interfere with viral replication. A key target for these compounds is the viral reverse transcriptase, an enzyme essential for retroviruses like HIV to convert their RNA genome into DNA.
Development of Anticancer Therapeutics
The pyrimidine scaffold is also a cornerstone in the development of anticancer drugs.[3][10] Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis. Uracil derivatives can act as antimetabolites, interfering with these processes and leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of uracil-5-carboxylic acid derivatives and their subsequent biological evaluation.
Synthesis of Uracil-5-Carboxamides
This protocol describes a general method for the synthesis of amide derivatives of uracil-5-carboxylic acid, a common strategy to create diverse chemical libraries for screening.[1]
Workflow for Uracil-5-Carboxamide Synthesis:
Caption: General workflow for the synthesis of uracil-5-carboxamide derivatives.
Materials:
-
Uracil-5-carboxylic acid monohydrate
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Desired primary or secondary amine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve uracil-5-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add CDI (1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature to allow for the formation of the acylimidazolide intermediate.[1] Monitor the activation by thin-layer chromatography (TLC).[1]
-
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add the desired amine (1.5 equivalents).
-
Continue stirring the reaction mixture overnight at room temperature.[1]
-
-
Work-up and Extraction:
-
Remove the DMF under reduced pressure.
-
Partition the residue between DCM and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure uracil-5-carboxamide derivative.
-
Characterize the final product by NMR and mass spectrometry.
-
Antiviral Activity Assay: HIV-1 Reverse Transcriptase Inhibition
This protocol outlines a non-radioactive, colorimetric assay to evaluate the inhibitory activity of synthesized uracil derivatives against HIV-1 reverse transcriptase.[6][11]
Workflow for HIV-1 RT Inhibition Assay:
Caption: Workflow for the colony formation assay to assess anticancer activity.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, colon cancer)
-
Complete cell culture medium
-
Synthesized uracil derivatives
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal violet solution in methanol
-
Microscope
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight. [12]2. Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of the synthesized uracil derivatives. Include a vehicle control (e.g., DMSO).
-
-
Long-Term Incubation:
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Replace the medium with fresh medium and the corresponding drug concentrations every 2-3 days. [12]4. Fixation and Staining:
-
After the incubation period, wash the wells with PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature. [12] * Wash the wells with PBS again.
-
Stain the colonies by adding 0.5% crystal violet solution and incubating for 20-30 minutes at room temperature. [12] * Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Quantification:
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis and purification of uracil-5-carboxylic acid and its derivatives using reverse-phase HPLC. [13][14][15] Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
-
Sample dissolved in a suitable solvent (e.g., water/acetonitrile mixture)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength (e.g., 260 nm for uracil derivatives).
-
Run a gradient elution, for example, starting with a low percentage of mobile phase B and gradually increasing it over time to elute compounds with different polarities. A typical gradient might be 5% to 95% B over 20-30 minutes.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the purity of the compound and its retention time. For purification, fractions corresponding to the desired peak can be collected.
Data Interpretation and Troubleshooting
-
Synthesis: Purity of the final compound should be assessed by HPLC and its identity confirmed by NMR and mass spectrometry. Low yields may be addressed by optimizing reaction times, temperature, or the choice of coupling agents.
-
Biological Assays: Dose-response curves should be generated to determine IC50 or EC50 values. High variability between replicates may indicate issues with pipetting accuracy or cell viability. Ensure proper controls are included in every experiment.
-
Analytical Characterization: Peak tailing or broadening in HPLC can be due to column degradation or inappropriate mobile phase pH. Ensure the mobile phase is compatible with the analyte's pKa.
Conclusion
Uracil-5-carboxylic acid monohydrate is a valuable and versatile starting material in drug discovery. Its strategic functionalization allows for the creation of diverse libraries of compounds with the potential to inhibit key enzymes involved in viral replication and cancer cell proliferation. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel uracil derivatives as potential therapeutic agents.
References
- Tauraitė, D., Dabužinskaitė, J., Ražanas, R., et al. (2014). Synthesis of novel derivatives of 5-carboxyuracil. Chemija, 25(2), 119-126.
- Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2018). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry, 30(1), 131-134.
-
Wikipedia. (2023, July 21). Uracil-5-carboxylate decarboxylase. Retrieved from [Link]
- U.S. Patent No. 3,138,596. (1964).
- Galegov, G. A., Leont'eva, N. A., & Fadyukova, E. E. (2005). Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives. Pharmaceutical Chemistry Journal, 39(1), 1-3.
- Kossyvaki, A., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8049.
- El-Emam, A. A., Al-Deeb, O. A., & Al-Omar, M. A. (2006). Synthesis of Novel Uracil Non-Nucleoside Derivatives as Potential Reverse Transcriptase Inhibitors of HIV-1. Archiv der Pharmazie, 339(12), 657-663.
- European Patent No. EP0148353B1. (1988).
- Andrei, G., et al. (2016). Synthesis and anti-HCMV activity of 1-[ω-(phenoxy)alkyl]uracil derivatives and analogues thereof. Antiviral Chemistry and Chemotherapy, 24(5-6), 133-146.
- Hage-Hülsmann, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95.
- Róna, G., et al. (2021). Detection of Genomic Uracil Patterns. International Journal of Molecular Sciences, 22(8), 3892.
-
Tradeindia. (n.d.). Uracil-5-carboxylic Acid. Retrieved from [Link]
- Vértessy, B. G., & Toth, J. (2015). Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic Acids Research, 43(21), e143.
- Franco, C. H. J., et al. (2023). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 25(21), 3020-3032.
- Baba, M., et al. (1992). Action of uracil analogs on human immunodeficiency virus type 1 and its reverse transcriptase. Antimicrobial Agents and Chemotherapy, 36(5), 1130-1132.
- Shokar, A., et al. (2019).
- Ozerov, A. A., & Novikov, M. S. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Pharmaceuticals, 15(5), 565.
- Shishkina, Z. S., et al. (2022). Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. Pharmaceuticals, 15(9), 1098.
- Pinto, S., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Pharmacology, 14, 1187532.
- Richardson, T. T., & Stetter, J. R. (2013). Novel inhibition of archaeal family-D DNA polymerase by uracil. PLoS One, 8(8), e70814.
- Cornelius, S., et al. (2020). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Frontiers in Plant Science, 11, 603.
- El-Sayed, M. A. A., et al. (2023).
- Kossyvaki, A., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8049.
- Diatlova, E. A., et al. (2023). Correlated Target Search by Vaccinia Virus Uracil–DNA Glycosylase, a DNA Repair Enzyme and a Processivity Factor of Viral Replication Machinery. International Journal of Molecular Sciences, 24(9), 8345.
-
Med School Made Easy. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway [Video]. YouTube. [Link]
- Funck, D., et al. (2020). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. Metabolites, 10(3), 93.
- Ali, I., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843.
- Ke, H., et al. (2017). Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. The Royal Society of Chemistry.
- McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition.
- Yeboah, E. N. O., et al. (2024). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation. Bioorganic Chemistry, 148, 107649.
- Watanabe, M. S., McCroskey, R. P., & Abbott, M. T. (1970). The enzymatic conversion of 5-formyluracil to uracil 5-carboxylic acid. Journal of Biological Chemistry, 245(8), 2023-2026.
- Balestrieri, E., et al. (2021). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. Viruses, 13(3), 481.
- Mahapatra, A., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-38.
- Kumar, S., et al. (2023). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv.
- Grüber, R., & Kästner, J. (2021). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. The Journal of Physical Chemistry B, 125(2), 568-577.
-
Exposome-Explorer. (n.d.). Orotic acid (Compound). Retrieved from [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2132.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
- Mikhailov, S. N., et al. (1993). 2-/5-Substituted uracil-1-yl/tetrahydrofuran-5-carboxylic acids as pyrimidine nucleotide analogues. Nucleic Acids Research, 21(23), 5469-5474.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. Retrieved from [Link]
-
Wikipedia. (2024, January 22). DNA methylation. Retrieved from [Link]
-
ExamSIDE.Com. (n.d.). Biomolecules | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]
Sources
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- 5. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of uracil analogs on human immunodeficiency virus type 1 and its reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Uracil-5-Carboxylic Acid (Isoorotic Acid) Assays
Current Status: Operational Topic: Troubleshooting Enzymatic Assays for Isoorotate Decarboxylase (IDCase) Ticket ID: IDCASE-005-TECH Assigned Specialist: Senior Application Scientist, Pyrimidine Metabolism Unit
Application Scientist’s Brief: The Core Challenge
The quantification of Uracil-5-carboxylic acid (also known as Isoorotic acid or 5-carboxyuracil/5caU ) is frequently plagued by a fundamental chemical masquerade. Its structural isomer, Orotic acid (Uracil-6-carboxylic acid) , is metabolically more prevalent and spectrally similar, yet enzymatically distinct.
The primary assay for Uracil-5-carboxylic acid relies on Isoorotate Decarboxylase (IDCase, EC 4.1.1.66) , which catalyzes the conversion of 5caU to Uracil and CO₂.
Critical Advisory: Recent structural biology data (Sheng et al., 2018) has revised the cofactor requirement for this enzyme. While historically annotated as Zinc-dependent, Manganese (Mn²⁺) has been identified as the physiologically relevant and far superior cofactor. Using Zn²⁺ based on outdated protocols is the #1 cause of assay failure.
Diagnostic Hub: Troubleshooting Guides
Issue A: "I see no enzymatic activity (flatline absorbance)."
Diagnosis: This is typically a cofactor mismatch or chelator interference. IDCase is a metalloenzyme within the amidohydrolase superfamily.
Step-by-Step Resolution:
-
Check the Metal: Are you adding ZnCl₂ or MnCl₂?
-
Correction: Switch to MnCl₂ (0.1 - 1.0 mM) . Studies confirm Mn²⁺ provides significantly higher catalytic efficiency (
) than Zn²⁺ for IDCase [1][3].
-
-
Audit the Buffer: Does your buffer contain EDTA or EGTA?
-
Correction: Remove all chelating agents. Even trace EDTA from stock buffers can strip the Mn²⁺ from the active site.
-
-
Verify Substrate Identity: Are you sure you have Uracil-5-carboxylic acid and not Uracil-6-carboxylic acid (Orotic Acid)?
-
Test: IDCase has high substrate fidelity. It will not decarboxylate Orotic acid. Run a positive control with confirmed 5caU.
-
Issue B: "High background absorbance is masking the reaction."
Diagnosis: Spectral interference from the matrix. Both 5caU and its product (Uracil) absorb in the UV range, as do many contaminants.
Step-by-Step Resolution:
-
Wavelength Optimization:
-
Uracil
. -
Uracil-5-carboxylic acid
(bathochromic shift due to the carboxyl group). -
Action: Monitor the decrease at 285 nm rather than the increase at 260 nm to reduce interference from DNA/RNA contaminants which absorb heavily at 260 nm.
-
-
Isomer Contamination:
-
If your sample contains Orotic Acid, it will absorb strongly at 280 nm but will not react. This creates a high static baseline (offset) that limits the dynamic range of the detector.
-
Action: Perform a "Blank" run (Enzyme + Sample + Inhibitor) to subtract the static Orotic acid contribution.
-
Issue C: "The reaction rate slows down prematurely."
Diagnosis: Product inhibition or presence of specific inhibitors.
Step-by-Step Resolution:
-
Check for 5-Nitro-uracil:
-
This is a potent competitive inhibitor of IDCase [3]. If your synthesis pathway for 5caU involved nitration steps, trace 5-nitro-uracil will kill the assay.
-
-
Product Inhibition:
-
Uracil (the product) can competitively bind the active site, though with lower affinity. Ensure <10% substrate conversion for initial rate measurements to avoid this kinetic artifact.
-
Visualizing the Interference Landscape
The following diagram illustrates the specific pathway and the points of competitive interference (Orotic Acid) and inhibition (5-Nitro-uracil).
Figure 1: The IDCase Reaction Mechanism. Note that Orotic Acid contributes to UV signal but does not react, while 5-Nitro-uracil actively inhibits the enzyme.
Validated Protocol: IDCase Activity Assay
This protocol is designed to minimize interference from Orotic acid by focusing on the specific decarboxylation of the 5-position.
Reagents
-
Buffer: 50 mM Tris-HCl, pH 7.5 (Phosphate buffer is acceptable but avoid Citrate as it chelates metals).
-
Cofactor: 1.0 mM MnCl₂ (Freshly prepared). Do not use ZnCl₂.
-
Substrate: 200 µM Uracil-5-carboxylic acid.
-
Enzyme: Purified IDCase or clarified lysate (desalted to remove EDTA).
Workflow
| Step | Action | Technical Note |
| 1 | Blanking | Zero spectrophotometer at 285 nm with Buffer + MnCl₂. |
| 2 | Equilibration | Incubate Enzyme + Buffer + MnCl₂ at 25°C for 5 mins. |
| 3 | Initiation | Add Substrate (Uracil-5-carboxylic acid) to start reaction. |
| 4 | Measurement | Monitor decrease in Absorbance at 285 nm for 5–10 mins. |
| 5 | Validation | Add 10 µL of 100 mM EDTA to a running reaction. |
Frequently Asked Questions (FAQ)
Q: Can I use this assay to measure Uracil-5-carboxylic acid in human urine? A: Direct UV assay in urine is difficult due to high background. For complex matrices like urine, we recommend an HPLC-coupled assay . Use a C18 column with an acidic mobile phase (0.1% Formic acid) to separate the highly polar 5caU (elutes early) from Orotic acid and Uracil. Detect at 280 nm.
Q: Why does my recombinant IDCase show activity with Zn²⁺ in some papers? A: Early crystallographic studies often used Zn²⁺ to stabilize the protein during crystallization, and the enzyme retains some residual activity (approx. 10-20% of Vmax) with Zinc. However, for robust kinetic assays, Mn²⁺ is the native and most efficient cofactor [3].
Q: Is Uracil-5-carboxylic acid the same as Orotic Acid? A: No. They are positional isomers.
-
Orotic Acid: Carboxyl group at position 6.[1][2][3] Precursor in de novo pyrimidine synthesis.
-
Isoorotic Acid (Uracil-5-COOH): Carboxyl group at position 5.[4][5] Involved in the thymidine salvage pathway (fungi/bacteria) and DNA demethylation intermediates (5caC metabolism).[6]
References
-
Palmatier, R. D., McCroskey, R. P., & Abbott, M. T. (1970). "The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide". Journal of Biological Chemistry, 245(24), 6706–6710.
-
Xu, S., et al. (2013). "Crystal structures of isoorotate decarboxylases reveal a novel catalytic mechanism of 5-carboxyl-uracil decarboxylation".[6] Cell Research, 23, 1296–1309.
-
Sheng, X., et al. (2018).[7] "Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study". Frontiers in Chemistry, 6, 609.
-
BenchChem. (2025).[8] "Orotic Acid vs. Uracil: A Comparative Guide to Pyrimidine Precursors". BenchChem Technical Guides.
Sources
- 1. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation Mechanism of iso-Orotate Decarboxylase Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of isoorotate decarboxylases reveal a novel catalytic mechanism of 5-carboxyl-uracil decarboxylation and shed light on the search for DNA decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Uracil-5-Carboxylic Acid Monohydrate Assay Optimization
This is a technical support guide designed for the Senior Application Scientist persona. It addresses the specific challenges of Uracil-5-carboxylic acid monohydrate (also known as Isoorotic Acid), a polar pyrimidine derivative often plagued by solubility issues and hydration variability.
Introduction: The Reproducibility Paradox
Uracil-5-carboxylic acid (Isoorotic acid) is a critical intermediate in pyrimidine metabolism and a degradation marker for fluoropyrimidine drugs.[1] However, its analysis is notoriously prone to variability.[1] This is rarely due to instrument failure but rather stems from physicochemical oversight —specifically, the mishandling of its monohydrate form and its pH-dependent solubility profile.
This guide moves beyond basic "check the pump" advice. We dissect the molecular behaviors causing your %RSD (Relative Standard Deviation) to drift and provide self-validating protocols to lock down your assay.[1]
Module 1: The "Hidden" Variable – Standard Preparation
Diagnosis: High variability in calibration curves (R² < 0.99) or inconsistent QC recovery often originates at the balance.[1]
The Monohydrate Stoichiometry Trap
Uracil-5-carboxylic acid is supplied as a monohydrate (C₅H₄N₂O₄[2] · H₂O).
-
Monohydrate MW: 174.11 g/mol [2]
-
The Error: Users often calculate molarity based on the anhydrous weight while weighing the hydrate, introducing an immediate 11.5% systematic error .[1] Furthermore, the water of hydration is labile; aggressive drying (e.g., >100°C vacuum oven) can drive off chemically bound water, while high humidity can add hygroscopic water.
Protocol: Precision Stock Solution Preparation
Objective: Create a stable, verified stock solution free from micro-precipitates.
-
Weighing: Do not dry the standard unless you have TGA (Thermogravimetric Analysis) data confirming stability. Use the manufacturer's Certificate of Analysis (CoA) water content to correct the weighed mass.[1]
-
Calculation:
[1]
-
-
Solubilization (The Critical Step):
-
Problem: The compound has low solubility in water and acidic mobile phases (
mg/mL).[1] -
Solution: Exploit the carboxylic acid pKa (~2.[1]1) and the uracil moiety pKa (~9.5).[1]
-
Action: Dissolve the solid in 10–20 mM NaOH (or NH₄OH if using MS). The deprotonated carboxylate form is highly soluble.[1]
-
Validation: Sonicate for 5 minutes. Inspect for "schlieren" lines (refractive index swirls) indicating incomplete dissolution.[1]
-
-
Dilution: Immediately dilute to the working range with your mobile phase buffer. Do not store the alkaline stock long-term, as it may absorb CO₂ or degrade.[1]
Visualization: Standard Prep Workflow
Caption: Decision tree for preventing solubility-induced errors during standard preparation.
Module 2: Chromatographic Stability (HPLC/UPLC)
Diagnosis: Retention time shifting, peak tailing, or split peaks.[1]
The Mechanism: Ion Suppression & Retention Loss
Uracil-5-carboxylic acid is extremely polar (logP < -0.8).[1] On a standard C18 column, it elutes near the void volume (
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Retention Time Drift | pH Instability. The pKa is ~2.[2][1]1. If Mobile Phase A is pH 2.5–3.0, small shifts in pH cause large changes in ionization (neutral vs anionic), altering retention.[1] | Lock the pH. Use a buffer at pH ≤ 1.8 (fully protonated) or pH > 4.0 (fully ionized).[2][1] Note: Ionized form requires HILIC or Ion-Pairing.[1] |
| Peak Tailing | Secondary Interactions. Free silanols on the silica support interact with the nitrogen atoms in the uracil ring.[2][1] | Use End-capped columns or add 0.1% Triethylamine (TEA) as a silanol blocker (if detection allows).[2][1] |
| Peak Splitting | Injection Solvent Mismatch. Injecting the alkaline stock (pH 10) directly into an acidic mobile phase causes transient precipitation at the column head.[2][1] | Dilute the sample 1:10 with the starting mobile phase before injection.[2][1] |
Recommended Column Chemistries
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Best for retention of the polar carboxylate form.[1]
-
Polar-Embedded C18 (Aq-type): Prevents "phase collapse" (dewetting) in 100% aqueous conditions.[1]
Module 3: Biological Matrix Interference (LC-MS/MS)
Diagnosis: Low recovery or high variability in plasma/serum samples.[1]
The Matrix Effect
In protein precipitation (PPT), endogenous uracil and similar metabolites can co-elute.[1] Furthermore, Uracil-5-carboxylic acid binds to plasma proteins.[1] Simple Acetonitrile crash often yields poor recovery (60-70%).[1]
Optimized Extraction Protocol
Technique: Acid-Assisted Protein Precipitation.[1]
-
Acidification: Add 10 µL of 5% Formic Acid to 100 µL plasma. Why? Displaces the drug from protein binding sites.[1]
-
Precipitation: Add 300 µL cold Methanol (not Acetonitrile—Methanol often provides better solubility for polar acids).[1]
-
Centrifugation: High speed (14,000 x g) for 10 mins.
-
Supernatant Handling: Evaporate and reconstitute in Mobile Phase A. Do not inject pure organic supernatant onto a reverse-phase column (causes peak broadening).
FAQ: Frequently Asked Questions
Q1: Can I use UV detection, or is MS required? A: UV detection is viable. Uracil derivatives show strong absorbance at 260–270 nm .[1] However, for biological samples (plasma), UV lacks the specificity to distinguish Uracil-5-carboxylic acid from endogenous Uracil or Orotic acid.[1] For neat standards or pharmaceutical formulations, UV is robust.[1]
Q2: My standard curve is non-linear at high concentrations. Why? A: This is likely dimerization or solubility limits.[1] At high concentrations (>100 µg/mL) in acidic media, pyrimidines can stack.[1] Ensure your highest standard is well within the solubility limit of the buffer, or switch to a dynamic range check (e.g., 0.1 – 50 µg/mL).
Q3: How do I distinguish Uracil-5-carboxylic acid from Orotic acid (Uracil-6-carboxylic acid)? A: They are structural isomers with identical mass (MW 156).[2][1] MS/MS fragmentation patterns are similar but retention times differ.[1]
-
Action: You must run a separate standard of Orotic acid to confirm chromatographic resolution.[1] On a C18 column, the position of the carboxyl group affects the dipole moment and retention time slightly.
References
-
PubChem. Uracil-5-carboxylic acid (Compound).[1][4] National Library of Medicine.[1] Available at: [Link][1]
-
Bakshi, M., & Singh, S. (2002).[1] Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.[1] (Context on stability indicating methods for pyrimidines). Available at: [Link]
-
Yalkowsky, S.H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for solubility data of pyrimidine analogs).
-
Stolarczyk, E.U., et al. (2016).[1][5] Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Fluorouracil. Journal of Applied Pharmaceutical Science. (Methodology adapted for structural analogs). Available at: [Link]
Sources
- 1. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Orotic acid (FDB012327) - FooDB [foodb.ca]
- 3. 2,4-Dihydroxypyrimidine-5-carboxylic acid | CAS 23945-44-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CAS RN 23945-44-0 | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Isoorotic Acid (Uracil-5-Carboxylic Acid) Analysis
Status: Operational Ticket Focus: Matrix Effects & Ion Suppression in LC-MS/MS Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Do I have a Matrix Effect?
User Query: "My calibration curve for Uracil-5-carboxylic acid (Isoorotic acid) is non-linear at the lower end, and my sensitivity in plasma samples is 10x lower than in solvent standards. Is this a matrix effect?"
Technical Response:
Yes, these are classic symptoms of Ion Suppression . Uracil-5-carboxylic acid is a highly polar, low-molecular-weight pyrimidine (
This is the "Danger Zone" where unretained salts, phospholipids, and other endogenous matrix components co-elute. In Electrospray Ionization (ESI), these abundant background ions compete with your analyte for charge, "stealing" the available signal.
The Diagnostic Protocol: Post-Column Infusion
Do not guess. Validate the suppression zone visually using the Post-Column Infusion (PCI) method.
Workflow Visualization
The following diagram illustrates the PCI setup required to map your matrix effect profile.
Figure 1: Post-Column Infusion setup. A constant signal of the analyte is perturbed (suppressed or enhanced) only when interfering matrix components elute from the column.
Interpretation Guide:
-
Flat Baseline: No matrix effect.
-
Negative Dip: Ion Suppression (Common with phospholipids).
-
Positive Hump: Ion Enhancement.[1]
-
Action: If your Isoorotic acid peak elutes during a "Dip," you must change your chromatography.
Chromatographic Resolution: Escaping the Void
User Query: "I am using a C18 column with 100% aqueous start, but the peak shape is poor and retention is unstable. How do I fix this?"
Technical Response: Standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous conditions, which are necessary to retain polar acids like Isoorotic acid. Furthermore, even if retained, the analyte often co-elutes with polar matrix suppressors.
The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized Polar-Embedded phase.
Column Selection Matrix
| Feature | C18 (Standard) | Polar-Embedded C18 (e.g., Aq) | HILIC (Recommended) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding | Partitioning into Water Layer |
| Retention of Isoorotic Acid | Poor / Void Volume | Moderate | Strong |
| Elution Order | Polar | Polar | Non-polar |
| Matrix Separation | Co-elutes with salts | Better separation | Elutes after salts/lipids |
| MS Sensitivity | Low (High water content) | Moderate | High (High organic content) |
Why HILIC?
HILIC uses a high-organic mobile phase (e.g., 90% Acetonitrile). This creates an aqueous-rich layer on the silica surface.[2][3] Isoorotic acid partitions into this water layer.
-
Benefit 1: The high organic content enhances ESI desolvation efficiency (10-20x signal gain).
-
Benefit 2: Phospholipids (major suppressors) are hydrophobic and elute late or are washed off, separating them from your early-eluting polar analyte.
Recommended Starting Conditions (HILIC):
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH ensures ionization of the carboxyl group).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Start at 90% B, ramp down to 40% B.
Sample Preparation: Removing the Invisible
User Query: "I'm using Protein Precipitation (PPT) with methanol. It's fast, but my matrix effects are still high. Should I change extraction methods?"
Technical Response: Protein Precipitation removes proteins but leaves behind phospholipids and salts , which are the primary causes of matrix effects in LC-MS/MS. For a polar acid like Isoorotic acid, PPT is often insufficient.
Decision Tree: Sample Prep Selection
Figure 2: Sample preparation decision tree. For acidic polar molecules, Weak Anion Exchange (WAX) provides the highest selectivity.
Protocol: Weak Anion Exchange (WAX) SPE
-
Condition: Methanol then Water.[3]
-
Load: Sample (buffered to pH 7.0, ensuring Isoorotic acid is negatively charged).
-
Wash 1: Ammonium Acetate (removes proteins/salts).
-
Wash 2: Methanol (removes hydrophobic phospholipids). Crucial Step.
-
Elute: 5% Formic Acid in Methanol (neutralizes the acid, releasing it from the sorbent).
Quantification & Validation: The Matrix Factor
User Query: "How do I prove to a reviewer that I have controlled the matrix effects?"
Technical Response: You must calculate the Matrix Factor (MF) as per FDA/EMA Bioanalytical Method Validation guidelines.
The Calculation
Perform the experiment at two concentration levels (Low and High QC) in 6 different lots of matrix.
-
MF = 1.0: No effect.
-
MF < 1.0: Ion Suppression.
-
MF > 1.0: Ion Enhancement.
IS-Normalized Matrix Factor:
Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF across 6 lots must be ≤ 15% .
Critical FAQ: Internal Standards
Q: Can I use a structural analog (e.g., 5-Fluorouracil) as an Internal Standard? A: No. Matrix effects are temporal; they happen at specific retention times. An analog will elute at a slightly different time than Isoorotic acid and will experience a different matrix environment.
-
Requirement: You must use a Stable Isotope Labeled (SIL) standard (e.g.,
-Uracil-5-carboxylic acid). -
Why: The SIL co-elutes perfectly with the analyte, experiencing the exact same suppression. The ratio remains constant, correcting the data.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[4][5] [Link]
-
Stolcpartova, J., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2][3][6] Journal of Chromatography B. [Link]
-
La Marca, G., et al. (2003).[7][8] Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method. Rapid Communications in Mass Spectrometry. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. metbio.net [metbio.net]
- 8. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer pH for Uracil-5-carboxylic Acid Enzymatic Reactions
Introduction: The Protonation Paradox
Welcome to the Technical Support Center. You are likely here because your enzymatic assay involving Uracil-5-carboxylic acid (Isoorotic acid) is showing inconsistent rates, precipitation, or unexpected inhibition.
Optimizing pH for this substrate is not merely about finding the enzyme's "happy place." It requires balancing three competing thermodynamic states:
-
Substrate Solubility: The protonated free acid (pH < 2.6) is poorly soluble.
-
Substrate Recognition: Enzymes typically bind the mono-anionic form (carboxylate deprotonated, ring nitrogens protonated).
-
Catalytic Ionization: The enzyme's active site residues (often Lysine or Histidine) must be in specific protonation states to stabilize the transition state.
This guide provides a self-validating framework to navigate these variables.
Module 1: The Solubility & Ionization Guide (Troubleshooting)
Q: My substrate precipitates when I lower the pH below 4.0. Is this normal?
A: Yes. This is a direct consequence of the molecule's pKa.
The Science: Uracil-5-carboxylic acid has two critical pKa values:
-
pKa₁ (Carboxyl group): ~2.60
-
pKa₂ (N3 Ring Nitrogen): ~9.40
At pH < 2.6 , the molecule exists primarily as the neutral, protonated free acid. Like many planar pyrimidines, the neutral form has high crystal lattice energy and low aqueous solubility.
At pH > 3.0 , the carboxyl group deprotonates (
The Solution:
-
Working Range: Maintain buffer pH ≥ 4.5 to ensure >99% of the substrate is in the soluble mono-anionic form.
-
Stock Preparation: Do not dissolve the powder in water directly. Dissolve in mild alkali (e.g., 10-20 mM NaOH) or 100% DMSO, then dilute into your reaction buffer.
Q: My enzyme is active at pH 7.5, but the reaction rate drops drastically at pH 8.5. Is the enzyme dying?
A: Not necessarily. You may be stripping a critical proton from the substrate ring or the enzyme's catalytic base.
The Science:
At pH > 8.5 , you approach the pKa₂ (~9.4). The N3 position begins to deprotonate. If your enzyme relies on hydrogen bonding with the N3 proton (common in pyrimidine recognition), deprotonation will abolish binding (
Module 2: Buffer Selection Matrix (FAQ)
Q: Can I use Phosphate Buffer? It buffers well at pH 7.0.
A: Proceed with Caution.
The Risk:
Many enzymes that act on uracil derivatives (e.g., Orotidine 5'-monophosphate decarboxylase, OMPDC) bind substrates with phosphate groups. Inorganic phosphate (
Buffer Selection Guide
| Buffer System | Useful pH Range | Suitability for Uracil-5-COOH | Technical Notes |
| Citrate | 3.0 – 6.0 | Low | Good for acidic pH, but carboxyl groups can chelate metal cofactors (Mg²⁺, Zn²⁺) if your enzyme requires them. |
| MES | 5.5 – 6.7 | High | Non-coordinating. Excellent for the "acidic side" of physiological pH. Minimal salt effects. |
| Phosphate | 5.8 – 8.0 | Medium/Risk | Warning: Potential competitive inhibitor. Only use if kinetic controls rule out inhibition. |
| HEPES | 6.8 – 8.2 | High | The "Gold Standard" for this substrate. Zwitterionic, minimal metal binding, stable. |
| Tris | 7.0 – 9.0 | Medium | pH fluctuates significantly with temperature ( |
| Bis-Tris Propane | 6.3 – 9.5 | High | Wide range allows for a single buffer system across the entire pH profile, eliminating "buffer specific effects." |
Module 3: Protocol for pH Rate Profiling
Objective: Determine the true ionization constants of the enzyme-substrate complex without artifacts.
The "Overlapping Buffer" Method
Do not switch buffer species abruptly (e.g., Citrate pH 5 → Phosphate pH 6). This introduces ionic strength and specific ion errors.
Step-by-Step Protocol:
-
Select a Broad-Range Buffer:
-
Use a three-component buffer system (e.g., Acetate/MES/Tris) or Bis-Tris Propane to cover pH 5.0–9.0 with constant ionic strength.
-
-
Constant Ionic Strength:
-
Adjust the ionic strength (
) of all buffers to a fixed value (e.g., 0.1 M) using KCl or NaCl. Note: pH adjustment changes ionic strength; calculate additions carefully.
-
-
Substrate Saturation:
-
Run assays at
. This ensures you are measuring (catalytic steps) rather than (binding steps).
-
-
Data Plotting:
-
Plot
vs. pH. -
Bell-shaped curve: Indicates two ionizable groups are critical (one must be protonated, one deprotonated).
-
Sigmoidal curve: Indicates one critical ionization.
-
Visualizing the Optimization Workflow
Caption: Figure 1. Decision logic for optimizing buffer conditions, prioritizing solubility and interference checks.
Module 4: Mechanistic Insight (The "Why")
Understanding the ionization states of Uracil-5-carboxylic acid is critical for interpreting your data. The diagram below illustrates the dominant species at different pH levels.
Caption: Figure 2. Ionization states of Uracil-5-carboxylic acid. The mono-anion (Species B) is the target for most enzymatic reactions.
References
-
PubChem Database. (2025).[1] Uracil-5-carboxylic acid (Compound CID 6971263).[1] National Center for Biotechnology Information. [Link]
-
Cleland, W. W. (1977). Determining the chemical mechanisms of enzyme-catalyzed reactions by kinetic studies. Advances in Enzymology and Related Areas of Molecular Biology. [Link]
-
Cook, P. F., & Cleland, W. W. (2007). Enzyme Kinetics and Mechanism.[2][3][4] Garland Science. (Standard text for pH profile methodology). [Link]
Sources
Technical Support Center: Uracil-5-Carboxylic Acid Monohydrate Purity Assessment
Topic: Troubleshooting Purity & Characterization of Uracil-5-carboxylic acid Monohydrate (Isoorotic Acid) CAS Registry Number: 23945-44-0 (Anhydrous), 69727-34-0 (Monohydrate) Chemical Formula: C₅H₄N₂O₄[1] · H₂O
Executive Summary
Uracil-5-carboxylic acid (Isoorotic acid) presents unique analytical challenges due to its high polarity, poor solubility in organic solvents, and potential for thermal decarboxylation.[1] This guide addresses critical bottlenecks in purity assessment, specifically distinguishing the monohydrate form from hygroscopic moisture, separating the compound from its structural isomers (Orotic acid), and quantifying synthesis byproducts like Thymine and Uracil.
Module 1: Chromatographic Separation (HPLC/UPLC)
Issue: "I cannot separate Uracil-5-carboxylic acid from Uracil or Thymine; they co-elute near the void volume."
Root Cause:
Uracil-5-carboxylic acid is highly polar (
Technical Solution: You must suppress the ionization of the carboxylic acid group to increase retention on a Reverse Phase (RP) column, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
Recommended Protocol: Ion-Suppression RP-HPLC
| Parameter | Specification | Rationale |
| Column | C18 with Polar Endcapping (e.g., Aquasil C18 or Atlantis T3) | Withstands 100% aqueous conditions; enhances retention of polar pyrimidines.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH suppresses the carboxylic acid ionization ( |
| Mobile Phase B | Methanol (MeOH) | Standard organic modifier.[1] |
| Gradient | 0-5 min: 100% A (Isocratic hold) 5-15 min: 0% | Initial aqueous hold is critical to retain the 5-COOH derivative.[1] |
| Detection | UV @ 265 nm | Max absorption for the pyrimidine ring. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
Troubleshooting Logic:
-
If peaks still tail: The sample solvent pH may be too high.[1] Dissolve the sample in the mobile phase (pH 2.5 buffer) rather than pure water or DMSO.
-
If Uracil-5-COOH co-elutes with Orotic Acid (6-COOH): These isomers are difficult to separate by hydrophobicity alone.[1] Use a Phenyl-Hexyl column, which leverages
interactions to discriminate between the positional isomers.[1]
Module 2: Thermal Analysis & Water Content
Issue: "My Karl Fischer results are inconsistent, and TGA shows weight loss at low temperatures. Is my sample wet or is this the monohydrate?"
Root Cause: Uracil-5-carboxylic acid monohydrate contains one molecule of water in the crystal lattice (Theoretical water content: ~10.34%).[1] However, the compound can also adsorb surface moisture.[1] Distinguishing lattice water from surface water is critical for assay calculations.[1]
Technical Solution: Use Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to differentiate binding energies.[1]
Data Interpretation Table:
| Observation | Interpretation | Action |
| Broad mass loss (30°C – 90°C) | Surface/Hygroscopic Water | Dry sample at 50°C under vacuum before assay. |
| Sharp step mass loss (90°C – 130°C) | Lattice Water (Monohydrate) | Do not dry aggressively; this water is part of the crystal structure.[1] |
| Mass loss > 11% | Excess Wetness | Sample is likely a wet cake; recrystallization required.[1] |
| Mass loss onset > 250°C | Decomposition (Decarboxylation) |
Visual Logic: TGA Decision Tree
Figure 1: Decision tree for interpreting TGA profiles of hydrated pyrimidine derivatives.
Module 3: Impurity Profiling & Stability
Issue: "I see a growing impurity peak during storage. What is it?"
Root Cause: The carboxylic acid at the C5 position is susceptible to decarboxylation, especially if the material is exposed to heat or acidic moisture, converting it to Uracil . Additionally, if synthesized from Thymine (5-methyluracil), unreacted starting material may persist.[1]
Impurity Identification Matrix:
| Impurity Name | Structure | Relative Retention (RP-HPLC) | Origin |
| Uracil | Decarboxylated | Elutes after Uracil-5-COOH (less polar) | Degradation Product |
| Thymine | 5-Methyl | Elutes significantly later (hydrophobic methyl group) | Synthesis Starting Material |
| Orotic Acid | 6-Carboxy Isomer | Close elution (requires Phenyl column to split) | Isomeric Byproduct |
Degradation Pathway Diagram
Figure 2: Synthesis and degradation pathways leading to common impurities.[1]
Module 4: Solubility & Sample Preparation
Issue: "The powder won't dissolve in water or methanol for the assay."
Root Cause: Uracil-5-carboxylic acid is sparingly soluble in water and organic solvents due to strong intermolecular hydrogen bonding in the crystal lattice.[1] However, it is acidic.[1]
Technical Solution: Utilize pH-dependent solubility. The compound dissolves readily as a salt in basic conditions.[2][3]
Preparation Protocol:
-
Weighing: Accurately weigh ~10 mg of sample.
-
Dissolution: Add 1.0 mL of 0.1 M NaOH or 0.1 M Ammonium Hydroxide .
-
Note: The solution should turn clear almost immediately.
-
-
Dilution: Dilute to volume with the Mobile Phase A (Phosphate Buffer pH 2.5).
-
Critical: This will re-protonate the compound.[1] Ensure the final concentration is below the solubility limit (~0.5 mg/mL) to prevent precipitation inside the HPLC vial.
-
-
Filtration: Filter through a 0.22 µm PTFE filter before injection.
Module 5: Spectroscopic Verification (NMR)
Issue: "How do I distinguish Uracil-5-carboxylic acid from Orotic Acid (6-carboxylic acid) using NMR?"
Differentiation Strategy: The proton environment on the pyrimidine ring is the definitive identifier.
-
Uracil-5-carboxylic acid (Isoorotic): The substituent is at C5.[1][4] The remaining ring proton is at C6 .[1]
-
Signal: Singlet around 8.0 – 8.5 ppm (Deshielded by adjacent N1 and C5-COOH).[1]
-
-
Orotic Acid (6-carboxylic): The substituent is at C6. The remaining ring proton is at C5 .[1]
-
Signal: Singlet around 6.0 – 6.2 ppm (Double bond character, less deshielded).[1]
-
Protocol:
Run 1H-NMR in DMSO-d6 . Avoid
References
-
ChemicalBook. (2023).[1] Uracil-5-carboxylic acid Chemical Properties and Synthesis. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 967, Orotic acid (Isomer Comparison). Retrieved from [1]
-
ResearchGate. (2024).[1] Thermal Analysis of Pyrimidine Derivatives: TGA and DSC profiles. Retrieved from
-
MDPI. (2022).[1] Development of HPLC-DAD Method for Uracil and 5-FU Derivatives. Retrieved from [1]
-
BenchChem. (2023).[1] Uracil-5-carboxylic acid monohydrate Structure and Applications. Retrieved from [1]
Sources
Technical Support Center: Uracil-5-Carboxylic Acid Monohydrate Synthesis
Introduction: The Purity Paradox
Welcome to the technical support hub for Uracil-5-carboxylic acid (Isoorotic acid) monohydrate. As researchers, we often treat this compound as a simple intermediate, yet it presents a unique "purity paradox": the very conditions required to synthesize it (strong hydrolysis) are the same conditions that degrade it (decarboxylation). Furthermore, its monohydrate crystal lattice is prone to trapping inorganic salts, leading to persistent ash content failures.[1]
This guide moves beyond generic advice. We analyze the causality of contamination—why it happens at the molecular level—and provide self-validating protocols to resolve it.
Module 1: Chemical Purity & Reaction Artifacts
Q: I see a persistent impurity at ~5.8 ppm and ~7.5 ppm in my H NMR. Recrystallization isn't removing it. What is it?
A: You are likely observing Uracil, resulting from thermal decarboxylation.
The Mechanism:
Uracil-5-carboxylic acid is electronically related to
-
Diagnostic: Uracil has distinct doublet protons at
5.8 and 7.5 ppm (in DMSO-d ).[1] Isoorotic acid lacks the proton at C-5, showing only the C-6 proton singlet around 8.0–8.5 ppm. -
Root Cause:
-
Over-boiling: Heating the reaction mixture above 100°C during the hydrolysis of 5-cyanouracil.
-
Acidic Stress: Prolonged exposure to low pH (<1.[1]0) at elevated temperatures during the workup.
-
Corrective Action:
-
Control the Exotherm: During the hydrolysis of 5-cyanouracil, maintain internal temperature
C. -
Gentle Acidification: When precipitating the product from the alkaline salt solution, cool to 0–5°C before adding acid. This kinetically inhibits the decarboxylation pathway while thermodynamically favoring precipitation.
Q: My HPLC shows a peak with a retention time similar to the starting material. Is this unreacted nitrile?
A: If you used the 5-cyanouracil hydrolysis route, yes. It is a "Silent Contaminant."
The Mechanism:
5-cyanouracil is sparingly soluble in neutral water but dissolves in base.[1] If the hydrolysis (conversion of
Validation Step (The "Base Check"): Before acidification, take an aliquot of the reaction mixture. Run an HPLC or TLC. The nitrile intermediate often has a distinct UV absorption profile compared to the carboxylic acid.[1] Do not proceed to acidification until the nitrile is <0.5%.
Module 2: Inorganic Contamination (The Salt Trap)
Q: My Residue on Ignition (ROI) is consistently high (>1.0%), even after washing with water. Why?
A: You are dealing with "Lattice Occlusion," not surface contamination.
The Mechanism: The synthesis typically involves neutralizing a sodium/potassium salt of the product with HCl.[1] This generates stoichiometric amounts of NaCl or KCl.[1]
-
The Trap: Uracil-5-carboxylic acid monohydrate crystallizes rapidly upon acidification.[1] If the acid is added too quickly, the crystal lattice collapses around the solvated salt ions, trapping them inside the crystal. Surface washing cannot remove these occluded salts.
Corrective Action: The "Digestion" Protocol You must break the lattice to release the salt.[1]
-
Reslurry: Suspend the solid in water (10 volumes).
-
Heat: Warm to 50°C (do not boil). This expands the lattice and increases solubility slightly, allowing trapped ions to diffuse out.[1]
-
Slow Cool: Allow the slurry to cool slowly to room temperature before filtration.
Module 3: The Monohydrate & Solid State
Q: My elemental analysis (CHN) is off, and TGA shows weight loss at low temperatures (<80°C). Is my product wet?
A: You may be dehydrating the lattice.
The Science: Uracil-5-carboxylic acid forms a stable monohydrate.[1] The water molecule is integral to the hydrogen-bonding network of the crystal.
-
Surface Water: Evaporates <60°C.[1]
-
Lattice Water: Requires higher energy to remove but can be stripped by aggressive vacuum drying at high temperatures (>80°C), leading to a hygroscopic amorphous phase that re-absorbs moisture unpredictably.[1]
Troubleshooting Table: Water Analysis
| Observation | Diagnosis | Action |
| Mass loss < 60°C | Surface Solvent/Water | Continue drying at 50°C. |
| Mass loss 80-120°C | Lattice Water (Monohydrate) | STOP. This is expected.[1] Theoretical water content is ~10.3%. |
| Mass loss > 220°C | Decomposition (Decarboxylation) | Product is degrading.[1] |
Visual Troubleshooting Guide: Purification Workflow
The following diagram illustrates the critical decision points to avoid salt occlusion and decarboxylation.
Figure 1: Purification logic flow emphasizing the removal of unreacted nitrile and occluded salts while preventing thermal degradation.
Standardized Purification Protocol
To ensure reproducibility and minimize contamination, follow this validated workup procedure.
Reagents:
-
Crude Reaction Mixture (Alkaline)[1]
-
Hydrochloric Acid (6N)[1]
-
Deionized Water (Type II or better)[1]
Procedure:
-
Clarification: Filter the alkaline reaction mixture through a 0.45
m membrane to remove any insoluble mechanical impurities or dust.[1] -
Thermal Conditioning: Cool the filtrate to 0–5°C using an ice bath. Reason: Low temperature maximizes yield and minimizes decarboxylation during the exothermic neutralization.
-
Controlled Acidification: Add 6N HCl dropwise with vigorous stirring. Monitor pH continuously.
-
Target: pH 2.0 – 2.5.
-
Warning: Do not overshoot to pH < 1.0, as this increases the solubility of the product and promotes degradation.
-
-
Aging: Stir the slurry at 0–5°C for 30 minutes.
-
Filtration & Wash: Filter the white solid.[1] Wash the cake with 3
2 bed volumes of ice-cold water.-
Conductivity Check: Measure the conductivity of the final wash. It should be
.
-
-
Drying: Dry in a vacuum oven at 50°C for 12–24 hours.
-
Endpoint: Constant weight.
-
Note: Do not use desiccants like P
O that are strong enough to strip lattice water; standard silica gel or vacuum alone is sufficient.[1]
-
References
-
PubChem. (n.d.).[1][2] Uracil-5-carboxylic acid | C5H4N2O4.[1][2][3][4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Kreppel, A., & Ochsenfeld, C. (2021).[1] The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation, 17(1), 96-104. [Link] (Note: This reference validates the decarboxylation pathway and the structural instability of the carboxyl group at position 5).
-
Portalone, G. (2012).[1][5] Eight new crystal structures of 5-(hydroxymethyl)uracil, 5-carboxyuracil and 5-carboxy-2-thiouracil.[4] Acta Crystallographica Section C, 68(Pt 10).[1] [Link] (Note: Authoritative source for the hydrogen-bonding network and crystal lattice properties).
Sources
- 1. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uracil-5-carboxylate | C5H3N2O4- | CID 6971263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Eight new crystal structures of 5-(hydroxymethyl)uracil, 5-carboxyuracil and 5-carboxy-2-thiouracil: insights into the hydrogen-bonded networks and the predominant conformations of the C5-bound residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
Validation & Comparative
Technical Comparison: HPLC-UV vs. LC-MS/MS for Uracil-5-carboxylic Acid Analysis
Executive Summary & Analyte Profile
Uracil-5-carboxylic acid (5-caU), also known as Isoorotic acid , is a critical intermediate in pyrimidine metabolism and the oxidative demethylation of DNA. Unlike its structural isomer Orotic acid (Uracil-6-carboxylic acid), 5-caU is often present at trace levels in biological matrices, acting as a transient product of the TET (Ten-eleven translocation) enzyme-mediated oxidation of thymine or 5-methylcytosine.
The analysis of 5-caU presents distinct challenges due to its high polarity , low molecular weight (156.1 g/mol ) , and amphoteric nature . This guide objectively compares the two dominant analytical platforms—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—to assist researchers in selecting the optimal workflow for their specific application.
Analyte Snapshot
| Property | Specification | Analytical Implication |
| CAS Number | 59299-01-3 | Unique identifier for reagent sourcing.[1] |
| pKa | ~2.6 (COOH), ~9.5 (N3-H) | Exists as an anion at neutral pH; requires acidic mobile phase for RP retention. |
| Solubility | High in water, low in organics | Difficult to extract with standard LLE; SPE or protein precipitation preferred. |
| UV Max | ~265-270 nm | Strong chromophore suitable for UV detection in clean matrices. |
| Key Isomer | Orotic Acid (6-COOH) | Chromatographic resolution is mandatory to avoid false positives. |
Method A: HPLC-UV (The Robust Workhorse)
Best For: Quality Control (QC), Purity Analysis, Synthetic Process Monitoring, High-Concentration Standards (>1 µg/mL).
HPLC-UV remains the gold standard for routine purity assessments where the analyte concentration is high. Its primary advantage is robustness and low operational cost. However, for 5-caU, standard C18 columns often fail to provide adequate retention due to the compound's hydrophilicity.
Optimized Protocol: Ion-Suppression Reversed-Phase
To retain 5-caU on a C18 column, the carboxylic acid group must be protonated (neutralized) using a low pH mobile phase.
-
Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5).
-
Mobile Phase B: Methanol.[2]
-
Isocratic Elution: 95% A / 5% B.
-
Detection: Photodiode Array (PDA) at 265 nm.[6]
-
Temperature: 25°C.
Mechanism of Action: At pH 2.5, the 5-carboxylic acid group (pKa ~2.6) is ~50% protonated, increasing its hydrophobicity enough to interact with the stationary phase. The polar-embedded group prevents "phase collapse" (dewetting) in highly aqueous conditions.
Pros & Cons
-
(+) Robustness: Highly reproducible retention times; tolerant to dirty buffers.
-
(+) Cost: No expensive mass spec maintenance; solvents are cheap.
-
(-) Sensitivity: LOD is typically ~0.1–0.5 µg/mL, insufficient for plasma/DNA metabolite profiling.
-
(-) Specificity: Co-elution with biological matrix components (e.g., urea, other nucleobases) is common.
Method B: LC-MS/MS (The Precision Tool)
Best For: Biological Matrices (Plasma, Urine, DNA Hydrolysates), Pharmacokinetics (PK), Trace Impurity Analysis (<10 ng/mL).
LC-MS/MS offers the sensitivity and selectivity required to distinguish 5-caU from complex biological background and its isomer, Orotic acid.
Optimized Protocol: HILIC-MS/MS (Negative Mode)
Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to RP-HPLC for 5-caU because it retains polar compounds using an organic-rich mobile phase, which enhances desolvation and MS sensitivity.
-
Column: HILIC Amide (e.g., Waters BEH Amide or TSKgel Amide-80), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Gradient: 90% B to 60% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
-
MRM Transitions:
-
Quantifier:
155.0 111.0 (Loss of ). -
Qualifier:
155.0 42.0 (Ring fragmentation).
-
Mechanism of Action:
The basic pH (9.0) ensures 5-caU is fully deprotonated (
Pros & Cons
-
(+) Sensitivity: LOD can reach 0.5–1.0 ng/mL (3 orders of magnitude better than UV).
-
(+) Selectivity: MRM transitions filter out co-eluting interferences; isomers like Orotic acid can be distinguished by retention time or unique fragment ratios.
-
(-) Matrix Effects: Susceptible to ion suppression from salts in biological samples (requires rigorous cleanup like SPE).
-
(-) Complexity: Requires skilled operators and stable environmental conditions.
Head-to-Head Performance Comparison
The following data summarizes a typical validation comparison for 5-caU analysis.
| Performance Metric | HPLC-UV (Method A) | LC-MS/MS (Method B) |
| Linearity Range | 1 – 100 µg/mL | 1 – 1000 ng/mL |
| LOD (Limit of Detection) | ~100 ng/mL | ~0.5 ng/mL |
| Selectivity (Isomer) | Requires optimized gradient to resolve Orotic Acid | Resolved by RT + MRM specificity |
| Sample Throughput | Moderate (15-20 min run time) | High (5-8 min run time) |
| Matrix Tolerance | High (Direct injection often possible) | Low (Requires SPE/PPT) |
| Primary Application | Drug Substance Purity | Plasma/DNA Metabolite Quant |
Visualizing the Workflow & Pathway
Figure 1: Analytical Decision Pathway
This diagram illustrates the logical flow for selecting the appropriate method based on sample type and sensitivity needs.
Caption: Decision matrix for selecting HPLC-UV versus LC-MS/MS based on sample origin and required data output.
Figure 2: Biological Context (TET Pathway)
Understanding where 5-caU fits in the DNA demethylation pathway highlights why high-sensitivity LC-MS/MS is often required (it is a transient intermediate).
Caption: The oxidative pathway of Thymine/5-mC. 5-caU is a transient intermediate requiring sensitive detection.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 90301, Uracil-5-carboxylic acid. Retrieved from [Link]
-
Yin, R., et al. (2014). Determination of oxidation products of 5-methylcytosine in plants by chemical derivatization coupled with LC-MS/MS. Analytical Chemistry. Retrieved from [Link]
- Tang, Y., et al. (2015). Determination of 5-carboxyuracil and related nucleobases using HILIC-MS/MS. Journal of Chromatography B. (Inferred methodology based on standard HILIC protocols for polar pyrimidines).
-
SIELC Technologies. (2023). HPLC Separation of Carboxylic Acids and Nucleobases. Retrieved from [Link]
Sources
Technical Guide: Uracil-5-carboxylic Acid Monohydrate vs. 5-Carboxyuracil in Biological Assays
Executive Summary: The "Same Molecule, Different Math" Principle
In drug discovery and epigenetic research, 5-Carboxyuracil (5-caU) has emerged as a critical intermediate in the DNA demethylation pathway mediated by TET enzymes. However, a common source of experimental error arises from the interchangeability of its two commercial forms: the Anhydrous form (often labeled simply as 5-Carboxyuracil) and the Monohydrate form (Uracil-5-carboxylic acid monohydrate).
The Bottom Line: Biologically, these two products are identical once dissolved. The uracil-5-carboxylate anion is the active species in physiological buffers. The "versus" comparison is not about biological efficacy, but about stoichiometric precision .
-
The Trap: Treating the Monohydrate as Anhydrous during weighing results in a ~10.3% error in final concentration (under-dosing), which can significantly skew
values in enzyme inhibition assays or standard curves in mass spectrometry. -
The Solution: This guide provides the correction factors, solubility protocols, and biological context to ensure your data remains robust regardless of which form you source.
Chemical Profile & Physical Comparison
Before initiating assays, researchers must verify the CAS number on their reagent bottle to apply the correct Molecular Weight (MW) calculations.
Table 1: Physicochemical Specifications
| Feature | 5-Carboxyuracil (Anhydrous) | Uracil-5-carboxylic acid Monohydrate |
| Common Name | Isoorotic Acid | Isoorotic Acid Monohydrate |
| CAS Number | 23945-44-0 | 69727-34-0 |
| Formula | ||
| Molecular Weight | 156.10 g/mol | 174.11 g/mol |
| Physical State | Crystalline Powder (White/Off-white) | Crystalline Powder (White) |
| Water Solubility | Moderate (pH dependent) | Moderate (pH dependent) |
| DMSO Solubility | High (>100 mM) | High (>100 mM) |
| Primary Utility | Organic Synthesis, anhydrous reactions | Biological stock solutions (stable crystal lattice) |
Critical Protocol: Stock Solution Preparation
The most frequent failure point in using 5-caU is the "Solubility/Stability Paradox." While 5-caU is technically soluble in water, it is an acid (
The "Gold Standard" Preparation Method
For biological assays (Cell culture or Enzymatic), DMSO or mild alkali are the preferred solvents.
Step-by-Step Workflow
-
Identify the Form: Check the label. Is it CAS 69727-34-0 (Monohydrate)?
-
Calculate Mass:
-
Target Concentration: 100 mM
-
Volume: 10 mL
-
If Anhydrous: Weigh 156.1 mg .
-
If Monohydrate: Weigh 174.1 mg (156.1 + 18.02 for water).
-
-
Solvent Choice:
-
Option A (Standard): Add 10 mL of anhydrous DMSO. Vortex until clear.
-
Option B (Cell-Sensitive): If cells are DMSO-sensitive, dissolve in 10 mL of 10-20 mM NaOH or NH₄OH . The deprotonation of the carboxyl group (
) drastically increases solubility.
-
-
Sterilization: Filter through a 0.22 µm PTFE (for DMSO) or PES (for aqueous) membrane.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Visualization: Stock Preparation Logic
The following diagram illustrates the decision tree for preparing accurate stock solutions, preventing the common "under-dosing" error.
Figure 1: Decision tree for preparing 5-Carboxyuracil stock solutions, highlighting the critical mass correction step for the monohydrate form.
Biological Application: The TET/TDG Epigenetic Pathway
5-Carboxyuracil (often referred to as 5-caU or 5-caC in the context of the nucleoside) is not just a chemical reagent; it is a vital biomarker in the DNA Demethylation landscape.
Mechanism of Action
In mammalian genomes, 5-methylcytosine (5-mC) is an epigenetic marker for gene silencing.[1] The TET (Ten-Eleven Translocation) family of dioxygenases successively oxidizes 5-mC.[1][2][3]
-
5-mC
5-hmC (Hydroxymethylcytosine)[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
5-hmC
5-fC (Formylcytosine)[2][4] -
5-fC
5-caC (Carboxylcytosine)[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Crucial Note: In the context of free base assays, 5-Carboxyuracil (the base) is the product excised from the DNA backbone by Thymine DNA Glycosylase (TDG) during Base Excision Repair (BER).[1][3]
Assay Setup: TDG Activity Assay
To measure TDG activity using 5-caU as a standard or inhibitor:
-
Role: 5-caU acts as the product control in mass spectrometry (LC-MS/MS) quantification of TDG activity.
-
Concentration Range: Standard curves typically range from 0.1 nM to 10 µM .
-
Protocol Tip: When using the Monohydrate to build a standard curve for LC-MS, ensure the water of crystallization is accounted for. A 10% error here will lead to a 10% error in the calculated catalytic rate (
) of your enzyme.
Visualization: The Demethylation Cascade
This diagram places 5-caU in its biological context, showing why it is a target for measurement.
Figure 2: The TET-mediated oxidation pathway.[1][2][3] 5-Carboxyuracil (derived from 5-caC) is the final oxidized intermediate before excision by TDG.
Enzyme Inhibition: OMP Decarboxylase (OMPDC)
Beyond epigenetics, 5-caU is a potent inhibitor of Orotidine 5′-monophosphate decarboxylase (OMPDC) , an enzyme essential for de novo pyrimidine biosynthesis.
-
Mechanism: 5-caU mimics the substrate (OMP) but cannot be decarboxylated, trapping the enzyme.
-
Assay Relevance: Researchers use 5-caU to study the catalytic mechanism of decarboxylation or as a scaffold for antimalarial/anticancer drug design.
-
Data Consistency: In inhibition assays (
determination), using the monohydrate without mass correction will shift the apparent value.-
Example: If the true
is 1.0 µM, and you weigh monohydrate as anhydrous, your actual concentration is 0.89 µM. You will calculate a that suggests the inhibitor is more potent than it actually is (or less potent, depending on calculation direction), introducing a systematic bias.
-
References
-
Chemical Identity & Properties
-
TET/TDG Pathway Mechanisms
-
He, Y.F., et al. (2011).[1] "Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA." Science, 333(6047), 1303-1307. [Link]
-
Ito, S., et al. (2011).[1] "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine."[1][2][3][4] Science, 333(6047), 1300-1303. [Link]
-
-
OMPDC Inhibition
-
Meza-Avina, M.E., et al. (2008). "Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential." Mini Reviews in Medicinal Chemistry, 8(3), 239-247. [Link]
-
-
Stock Solution Protocols (DMSO/Solubility)
-
Preparation of Stock Solutions for Bioassays. ResearchGate Community Discussion (Verified Protocols). [Link]
-
Sources
- 1. Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uracil-5-carboxylate | C5H3N2O4- | CID 6971263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Uracil-5-carboxylic Acid Monohydrate vs. 5-Fluorouracil (In Vitro Studies)
Executive Summary & Strategic Positioning
This guide provides a technical comparison between 5-Fluorouracil (5-FU) , a cornerstone antimetabolite in oncology, and Uracil-5-carboxylic acid monohydrate (Isoorotic acid) , a structural analog and metabolic derivative.
While 5-FU acts as a potent cytotoxic agent via Thymidylate Synthase (TS) inhibition, Uracil-5-carboxylic acid primarily serves as a metabolic endpoint or negative control in in vitro assays. Understanding the distinction is critical for:
-
Structure-Activity Relationship (SAR) Studies: Validating the necessity of the C-5 fluorine atom for cytotoxicity.
-
Metabolic Profiling: Identifying breakdown products of novel fluoropyrimidines (e.g., Trifluridine).
-
Toxicology Screening: Differentiating between active drug mechanisms and inert metabolite accumulation.
Mechanistic Divergence
The biological activity of these two compounds is dictated by the substituent at the C-5 position of the pyrimidine ring.
5-Fluorouracil (Active Antimetabolite)[1]
-
Mechanism: 5-FU functions as a "suicide substrate." The high electronegativity of the Fluorine atom mimics Hydrogen but forms a stable covalent bond with the active site of Thymidylate Synthase (TS) in the presence of the cofactor 5,10-methylene-tetrahydrofolate.
-
Outcome: This forms a ternary complex that cannot complete the methylation reaction, halting de novo DNA synthesis (Thymineless Death). 5-FU metabolites are also incorporated into RNA (FUTP) and DNA (FdUTP), causing catastrophic damage.
Uracil-5-carboxylic Acid (Metabolic Endpoint/Control)
-
Mechanism: The C-5 carboxylic acid group is bulky and highly polar. Unlike Fluorine, it cannot fit into the TS active site to mimic Uracil/Thymine effectively, nor can it undergo the necessary reduction to form active nucleotides (e.g., dUMP analogs) efficiently in human cells.
-
Role: It is often identified as a catabolic product (e.g., from the oxidation of 5-methyluracil or metabolism of Trifluridine) and is generally excreted without causing significant cytotoxicity.
Pathway Visualization (Graphviz)
Figure 1: Mechanistic divergence showing the activation pathway of 5-FU versus the metabolic clearance pathway of Uracil-5-carboxylic acid.
In Vitro Performance Comparison
Cytotoxicity Profile (IC50)
The following data summarizes typical in vitro sensitivity across standard cancer cell lines.
| Feature | 5-Fluorouracil (5-FU) | Uracil-5-carboxylic Acid |
| Primary Role | Cytotoxic Agent | Negative Control / Metabolite |
| IC50 (HCT-116) | 1.0 - 5.0 µM | > 1000 µM (Inactive) |
| IC50 (MCF-7) | 5.0 - 20.0 µM | > 1000 µM (Inactive) |
| Cell Cycle Effect | S-phase Arrest / G1-S Block | No significant arrest |
| Apoptosis Induction | High (Caspase-3 activation) | Negligible |
| Solubility (Water) | Moderate (~12 mg/mL) | Low (forms salts at physiological pH) |
Experimental Validation: Why Uracil-5-carboxylic Acid Shows Low Toxicity
In SAR studies, the replacement of the C-5 Hydrogen with a Carboxyl group (COOH) creates steric hindrance and electronic repulsion within the Thymidylate Synthase binding pocket. Unlike the Fluorine atom (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å), the Carboxyl group is significantly larger, preventing the "lock-and-key" fit required for enzyme inhibition.
Detailed Experimental Protocols
To validate these differences in your lab, use the following standardized protocols. These are designed to minimize artifacts caused by the solubility differences of Uracil-5-carboxylic acid.
Protocol A: Comparative Cytotoxicity (MTT/CCK-8 Assay)
Objective: Determine the IC50 differential between the active drug and the carboxylic analog.
-
Preparation of Stock Solutions:
-
5-FU: Dissolve in DMSO to 100 mM.
-
Uracil-5-carboxylic acid: Dissolve in 0.1 M NaOH or DMSO (solubility is pH dependent). Critical Step: Ensure pH is adjusted to 7.4 in the final culture medium to avoid pH-induced cytotoxicity.
-
-
Cell Seeding:
-
Seed HCT-116 or MCF-7 cells at 3,000–5,000 cells/well in 96-well plates.
-
Incubate for 24 hours to allow attachment.
-
-
Drug Treatment:
-
Perform serial dilutions (100 µM down to 0.1 µM for 5-FU; 2000 µM down to 10 µM for Uracil-5-carboxylic acid).
-
Include a Vehicle Control (DMSO/NaOH equivalent).
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Readout:
-
Add MTT or CCK-8 reagent. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Self-Validation: The 5-FU wells should show a sigmoidal dose-response curve. The Uracil-5-carboxylic acid wells should show a flat line (near 100% viability) unless osmotic stress occurs at high concentrations.
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Observe the S-phase arrest specific to 5-FU.
-
Treatment:
-
Treat cells with IC50 concentration of 5-FU and an equimolar concentration of Uracil-5-carboxylic acid for 24 hours.
-
-
Fixation:
-
Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
-
Staining:
-
Stain with Propidium Iodide (PI) / RNase A solution for 30 minutes.
-
-
Analysis:
-
5-FU Sample: Expect accumulation in S-phase (early block) or G1/S boundary.
-
Uracil-5-carboxylic Acid Sample: Profile should match the untreated control (G0/G1 dominance).
-
Workflow Visualization
Figure 2: Experimental workflow for validating the cytotoxicity differential between 5-FU and Uracil-5-carboxylic acid.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.[1] Link
-
FDA Drug Approval Package. (2015). Clinical Pharmacology Review: Trifluridine and Tipiracil (Lonsurf). (Identifies Uracil-5-carboxylic acid as a major inactive metabolite). Link
-
ChemicalBook. Uracil-5-carboxylic acid Chemical Properties and Biological Activity. Link
-
Santa Cruz Biotechnology. Uracil-5-carboxylic acid monohydrate Product Data Sheet. Link
-
Peters, G. J., et al. (2002). Transformation of 5-Fluorouracil into active metabolites in vitro. Cancer Research.[2]
Sources
Comparative Kinetics & Substrate Fidelity of Uracil-5-Carboxylate Decarboxylase (IDCase)
Content Type: Publish Comparison Guide Audience: Researchers, Enzymologists, and Drug Discovery Scientists Version: 1.0 (Current as of 2025)
Executive Summary
Uracil-5-carboxylate decarboxylase (IDCase, EC 4.1.1.66), also known as Isoorotate Decarboxylase, represents a critical junction in pyrimidine catabolism and has emerged as a structural template for understanding active DNA demethylation.[1] Unlike its promiscuous homologs in the amidohydrolase superfamily (e.g.,
This guide provides a rigorous comparative analysis of IDCase kinetics against its structural homologs and potential alternative substrates (such as the epigenetic marker 5-carboxylcytosine). It synthesizes kinetic data, mechanistic insights, and validated experimental protocols to support applications in biocatalysis and epigenetic research.
Mechanistic Foundation
To understand the kinetic distinctiveness of IDCase, one must first grasp its unique catalytic machinery. Unlike OMP decarboxylase (which is cofactor-free), IDCase is a metal-dependent amidohydrolase .
The Catalytic Core
Recent crystallographic and ICP-MS studies have revised the understanding of the IDCase active site, identifying Manganese (Mn
-
Mechanism: Direct decarboxylation via a (reverse) electrophilic aromatic substitution.[1]
-
Key Residues: A conserved Asp-His-His triad coordinates the metal. Arg68 and Asn98 form a strict hydrogen-bonding network that enforces substrate specificity, rejecting non-pyrimidine analogues.
-
Thermodynamics: The decarboxylation of 5caU is highly exergonic (
kcal/mol more favorable than homologs), rendering the reverse carboxylation reaction thermodynamically inaccessible under standard conditions.
Pathway Visualization
The following diagram illustrates the role of IDCase in the thymidine salvage pathway and its theoretical parallel in mammalian DNA demethylation.
Figure 1: Metabolic context of IDCase. The enzyme primarily converts 5-carboxyuracil to uracil (Green path). It shows trace activity towards the epigenetic base 5-carboxylcytosine (Red path).
Comparative Kinetics
This section contrasts IDCase with its closest structural homologs (
IDCase vs. Homologs: The Fidelity Gap
While
Table 1: Kinetic Parameters of IDCase vs. Homologs
| Enzyme | Native Substrate | Metal Cofactor | Specificity ( | Reverse Reaction (Carboxylation) | ||
| IDCase (C. militaris) | 5-Carboxyuracil | Mn | 0.07 | 22.4 | 3.1 × 10 | No Activity |
| Mn | 5.8 | 150 | 3.8 × 10 | High Activity | ||
| LigW (S. paucimobilis) | 5-Carboxyvanillate | Mn | 2.2 | 55 | 4.0 × 10 | Moderate Activity |
Note: The lower
Substrate Specificity Profile
The following data summarizes the activity of IDCase against a panel of potential substrates. This "negative data" is crucial for researchers designing specific inhibitors or probes.
Table 2: Substrate Screening of IDCase
| Substrate Class | Compound | Relative Activity (%) | Kinetic Insight |
| Native Pyrimidine | 5-Carboxyuracil (5caU) | 100% | High affinity binding via Arg68/Asn98. |
| Epigenetic Base | 5-Carboxylcytosine (5caC) | < 5% | Weak activity; lacks critical H-bond donors for optimal orientation. |
| Substrate Analog | 5-Nitro-uracil | 0% (Inhibitor) | Binds active site ( |
| Phenolic Acid | 0% | Steric clash; active site strictly excludes carbocycles. | |
| Phenolic Acid | 5-Carboxyvanillate | 0% | No recognition by the pyrimidine-specific binding pocket. |
Experimental Protocols
To ensure reproducibility (Trustworthiness), we provide a validated continuous UV-Vis assay protocol. This method relies on the differential absorption spectra of the carboxylated substrate versus the decarboxylated product.
Continuous Spectrophotometric Assay
Principle: 5-carboxyuracil exhibits a distinct UV absorption peak that shifts/decreases upon conversion to uracil.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5 (Mn
is less soluble in phosphate buffers). -
Cofactor: 0.1 mM MnCl
(Essential for activity). -
Substrate: 5-Carboxyuracil (Stock: 10 mM in DMSO or dilute NaOH).
Workflow Diagram:
Figure 2: Step-by-step kinetic assay workflow.
Critical Controls (Self-Validating System)
-
Metal Chelation: Add 1 mM EDTA to a parallel reaction. Result must be 0% activity. This confirms the metal dependence and rules out contamination by non-metallo decarboxylases.
-
No-Enzyme Control: 5caU is relatively stable. A blank run without enzyme should show a flat baseline (
).
Applications in Drug Development & Biocatalysis
Epigenetic Modulators
While IDCase itself is fungal, its mechanism sheds light on the direct decarboxylation of 5-carboxylcytosine (5caC) in mammalian DNA demethylation.
-
Target: Researchers are using IDCase structural mutants to engineer "5caC Decarboxylases" as tools to actively erase epigenetic marks in vitro, bypassing the complex BER (Base Excision Repair) pathway.
Biocatalytic Synthesis
Due to its high fidelity, IDCase is not suitable for broad-spectrum carboxylation (unlike
-
Regioselective production of Uracil from 5-carboxy precursors in fermentation processes.
-
Isotope Labeling: Enzymatic synthesis of [5,6-
C]-uracil by decarboxylating labeled precursors in deuterated buffers.
References
-
Xu, S., et al. (2013). Crystal structures of isoorotate decarboxylases reveal a novel catalytic mechanism of 5-carboxyl-uracil decarboxylation. Cell Research.
-
Sheng, X., et al. (2018). Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study.[3] Frontiers in Chemistry.
-
Kreppel, A., & Ochsenfeld, C. (2021). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation.
-
Palmatier, R.D., et al. (1970). The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide. Journal of Biological Chemistry.
-
Ito, S., et al. (2011). Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA. Science.
Sources
Uracil-5-carboxylic acid monohydrate vs its anhydrous form in experiments
Executive Summary: The Bottom Line
For 90% of standard laboratory applications—including stock solution preparation in DMSO, biological assays, and aqueous buffers—Uracil-5-carboxylic acid Monohydrate is the preferred form due to its thermodynamic stability and resistance to static charge.
The Anhydrous form is strictly required only for moisture-sensitive synthetic steps (e.g., acid chloride formation using thionyl chloride) or specific crystallographic studies. Researchers must be aware that the anhydrous form is hygroscopic and will spontaneously revert to the hydrate phase upon exposure to ambient humidity (>40% RH), potentially introducing mass errors in quantitative workflows.
Physicochemical Characterization
Uracil-5-carboxylic acid (also known as Isoorotic Acid ) exists in two primary solid-state forms relevant to research: the stoichiometric monohydrate and the anhydrous crystalline lattice. Understanding the energy landscape between these forms is critical for reproducible data.
Structural & Thermal Comparison[1]
| Feature | Monohydrate Form ( | Anhydrous Form ( |
| CAS Number | Specific hydrate CAS varies by vendor | 23940-99-0 (General/Anhydrous) |
| Molecular Weight | 174.11 g/mol | 156.10 g/mol |
| Appearance | White crystalline powder; dense flow. | Fine white powder; prone to static clumping. |
| Thermodynamic Stability | Stable at RT and ambient humidity. | Metastable in humid air; Hygroscopic. |
| Melting Point | Dehydration endotherm ~100–120°C; decomp >270°C. | Decomposes >278–283°C without prior melt. |
| Crystal Lattice | Stabilized by water-bridged H-bond networks. | Direct intermolecular H-bonds (High lattice energy). |
The Dehydration Pathway
The monohydrate holds water within the crystal lattice. Upon heating, this water is ejected, causing a phase transition to the anhydrous form.[1] This process is reversible. If the anhydrous material is left on the benchtop, it will scavenge atmospheric water to re-establish the lower-energy hydrate lattice.
Figure 1: The reversible hydration cycle. Note that both forms yield the exact same species once dissolved in solution, provided the mass is corrected for water content.
Solubility & Dissolution Profiles
A common misconception is that the anhydrous form dissolves faster. While it may have a higher initial dissolution rate due to higher thermodynamic activity, it often clumps due to poor wettability.
Solvent Compatibility Table
| Solvent System | Solubility Rating | Notes for Protocol Design |
| Water (pH 7) | Low (< 2 mg/mL) | Poor solubility for both forms due to strong intermolecular H-bonding. |
| PBS (pH 7.4) | Moderate (~8 mg/mL) | Slightly better than water; requires heating/sonication. |
| DMSO | High (> 50 mg/mL) | Recommended vehicle. Both forms dissolve readily. |
| NaOH (1M) | Very High | Deprotonation of the carboxylic acid drives solubility. |
| Ethanol/Methanol | Low | Not recommended for stock solutions. |
Senior Scientist Insight: The "Mass Error" Trap
If your protocol calls for 10 mM Uracil-5-carboxylic acid and you weigh the Monohydrate as if it were Anhydrous , you will introduce an 11.5% concentration error (under-dosing).
-
Correction Factor: When using the Monohydrate for Anhydrous calculations, multiply the target mass by 1.115 .
Experimental Protocols
Protocol A: Generating Anhydrous Material (In-Situ)
Use this when performing moisture-sensitive synthesis (e.g., esterification, acid chloride activation).
-
Equipment: Vacuum oven or TGA (Thermogravimetric Analyzer).
-
Procedure:
-
Spread Uracil-5-carboxylic acid monohydrate in a thin layer on a glass petri dish.
-
Heat to 110°C under vacuum (-25 inHg) for 4 hours.
-
Verification: If using TGA, observe weight loss of ~10.3% (theoretical water loss).
-
-
Storage: Transfer immediately to a desiccator or glovebox. Do not store in plastic tubes on an open bench.
Protocol B: Solubility & Stock Preparation (Biological Assays)
Use this for cell culture or enzymatic inhibition assays (e.g., DPD inhibition).
-
Selection: Use the Monohydrate form (easier to weigh, no static).
-
Vehicle: 100% DMSO (Dimethyl sulfoxide).
-
Steps:
-
Weigh 17.4 mg of Monohydrate.
-
Add 1.0 mL of sterile DMSO.
-
Vortex for 30 seconds. (Result: 100 mM Stock).
-
Note: This stock is stable at -20°C for 6 months.
-
-
Dilution: Dilute into aqueous buffer (PBS) immediately prior to use. Keep final DMSO concentration < 0.5% to avoid cytotoxicity.
Decision Framework: Which Form to Use?
Use this logic flow to determine the correct material for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate solid-state form based on experimental constraints.
References
-
ChemicalBook. (2023). Uracil-5-carboxylic acid Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2723652, Isoorotic acid. Retrieved from
-
Cayman Chemical. (2023). Uracil Solubility and Stability Guidelines. (General pyrimidine solubility protocols applied to 5-COOH derivative). Retrieved from
-
Lutz, O., et al. (2012). Structural Properties and Phase Stability of Orotic Acid Crystal Forms. (Comparative reference for pyrimidine carboxylic acid hydration behavior). Crystal Growth & Design. Retrieved from
Sources
Inter-laboratory Comparison Guide: Uracil-5-carboxylic Acid Measurements
Executive Summary
Uracil-5-carboxylic acid (U5CA) , also known as Isoorotic Acid , is a critical pyrimidine derivative often analyzed as a metabolic intermediate of thymine/5-fluorouracil or as a process-related impurity in pharmaceutical synthesis.[1][2] Its structural isomer, Orotic Acid (Uracil-6-carboxylic acid) , presents a significant analytical challenge due to near-identical physicochemical properties.
This guide provides a technical framework for the objective comparison of analytical methodologies for U5CA. It synthesizes data from proficiency testing principles (ISO 13528) and applied metabolomics to establish performance benchmarks for LC-MS/MS , HPLC-UV , and Capillary Electrophoresis (CE) .
Part 1: Analytical Landscape & Method Comparison
The quantification of U5CA is complicated by its high polarity, poor retention on standard C18 phases, and the critical need to resolve it from Orotic Acid.
The Alternatives
| Feature | Method A: HILIC-MS/MS | Method B: Ion-Pair HPLC-UV | Method C: Capillary Electrophoresis (CE) |
| Principle | Hydrophilic Interaction Chromatography with Tandem Mass Spec | Reversed-Phase LC with Ion-Pairing Reagents (e.g., TBA) | Differential electrophoretic mobility based on charge-to-mass ratio |
| Sensitivity (LOD) | High (< 5 ng/mL) | Moderate (50–100 ng/mL) | Moderate to High (depending on detector) |
| Isomer Selectivity | Excellent (via specific fragmentation or HILIC retention) | Good (Dependent on pH and Ion-Pair concentration) | Excellent (Charge density differs between 5- and 6-COOH) |
| Throughput | High (5–8 min run time) | Low (15–25 min run time) | Very High (< 5 min) |
| Primary Use Case | Bioanalysis (Plasma/Urine), Trace Impurities | QC Release Testing, Raw Material Purity | Chiral separation (if applicable), Orthogonal verification |
| Key Limitation | Matrix effects (Ion suppression) | Non-volatile buffers incompatible with MS | Sensitivity limits with UV detection |
Comparative Performance Data (Benchmark Metrics)
The following data represents expected performance criteria derived from inter-laboratory proficiency testing standards for polar pyrimidines.
| Performance Metric | HILIC-MS/MS | HPLC-UV | CE-UV |
| Intra-lab Precision (CV%) | 3.5 – 6.0% | 1.2 – 2.5% | 4.0 – 8.0% |
| Inter-lab Reproducibility (CV%) | 12.0 – 18.0% | 5.0 – 8.0% | 15.0 – 25.0% |
| Linearity ( | > 0.995 | > 0.999 | > 0.990 |
| Recovery (Spiked Matrix) | 85 – 110% | 95 – 102% | 80 – 120% |
| Z-Score Robustness | Sensitive to Matrix | Highly Robust | Sensitive to Buffer pH |
Expert Insight: While HPLC-UV offers superior precision for raw material analysis (due to lack of ionization variance), HILIC-MS/MS is the only viable option for biological matrices where U5CA exists at trace levels. The high inter-lab CV% in MS methods often stems from inconsistent matrix effect compensation (i.e., lack of stable isotope-labeled internal standards).
Part 2: Inter-Laboratory Comparison Framework
To validate U5CA measurements across different facilities, a standardized Proficiency Testing (PT) scheme is required. This section details the logic for evaluating laboratory performance.
Statistical Evaluation Logic (ISO 13528)
Laboratories are evaluated using the Z-Score , which normalizes the difference between a lab's result (
- : Satisfactory
- : Questionable (Warning Signal)[3]
- : Unsatisfactory (Action Signal)
Workflow Visualization
The following diagram illustrates the decision logic for an inter-laboratory study, from sample preparation to performance scoring.
Caption: Workflow for conducting a compliant inter-laboratory comparison study for U5CA.
Part 3: Detailed Experimental Protocol (HILIC-MS/MS)
This protocol is selected as the Reference Method for biological matrices due to its specificity in distinguishing U5CA from Orotic Acid.
Reagents & Standards
-
Analyte: Uracil-5-carboxylic acid (Isoorotic acid) standard (>98% purity).
-
Internal Standard (IS):
-Uracil or -Orotic Acid (structural analog). -
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[4]
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL).
-
Precipitate: Add 400 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to a clean vial.
-
Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of 80:20 (ACN:Water).
Instrumental Parameters
-
Column: HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-6 min: 90% B -> 50% B (Linear gradient)
-
6-8 min: 50% B (Wash)
-
8.1 min: 90% B (Re-equilibration)
-
-
Detection: ESI Negative Mode (MRM).
-
U5CA Transition: 155.0 -> 111.0 (Decarboxylation).
-
Orotic Acid Transition: 155.0 -> 111.0 (Note: Separation relies on Retention Time).
-
Isomer Separation Logic
Differentiation between U5CA and Orotic Acid is the primary source of inter-lab error.
Caption: Chromatographic separation logic for U5CA and Orotic Acid using HILIC conditions.
References
-
National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Diagnostic value of urinary orotic acid levels: Applicable separation methods. Retrieved from [Link]
-
PubMed. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Retrieved from [Link]
-
Climate Technology Centre and Network (CTCN). (2017). Inter-laboratory Comparison Test Analysis Report. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facilitated transport of uracil and 5-fluorouracil, and permeation of orotic acid into cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ctc-n.org [ctc-n.org]
- 4. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of Uracil-5-Carboxylic Acid Monohydrate
Executive Summary & Immediate Action
Uracil-5-carboxylic acid monohydrate (Isoorotic acid monohydrate) is a pyrimidine derivative utilized primarily in nucleotide metabolism research. While not classified as P-listed (acutely toxic) or U-listed (toxic) waste under US RCRA standards, it is a chemical irritant and an organic acid.
The Core Directive: Do not dispose of this compound via sanitary sewer (sink) or regular trash. The standard disposal route is high-temperature incineration via a licensed chemical waste contractor.
Critical "Do's and Don'ts"
-
DO segregate from strong oxidizers and strong bases to prevent exothermic reactions.
-
DO label all waste containers clearly with the full chemical name (no abbreviations).
-
DO NOT mix with cyanide or sulfide-bearing waste streams (acidic nature can liberate toxic gases).
-
DO NOT dispose of solid powder in biohazard bags (autoclaving does not destroy the chemical hazard).
Chemical Profile: Know Your Waste
Effective disposal requires understanding the physicochemical properties that dictate handling.
| Property | Data | Operational Implication |
| Chemical Name | Uracil-5-carboxylic acid monohydrate | Use full name on waste tags. |
| Synonyms | Isoorotic acid monohydrate; 2,4-Dioxopyrimidine-5-carboxylic acid | Cross-reference these on SDS. |
| CAS Number | 50887-69-9 (Monohydrate) / 65-86-1 (Anhydrous) | Unique identifier for waste manifesting. |
| Molecular Formula | Organic content; suitable for incineration. | |
| Solubility | Sparingly soluble in water; Soluble in dilute alkali | Aqueous cleanup requires basic solution (e.g., dilute NaOH). |
| Acidity | Carboxylic acid moiety ( | Lowers pH of waste streams. Incompatible with bases. |
| GHS Hazards | H315 (Skin), H319 (Eye), H335 (Resp) | Standard PPE (Gloves, Goggles, N95/Fume hood) required. |
Pre-Disposal Assessment & Logic Flow
Before acting, categorize the waste state. This decision matrix ensures compliance with Environmental Health & Safety (EHS) protocols.
Figure 1: Decision logic for segregating Uracil-5-carboxylic acid waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Powder)
Best for: Expired reagents, excess synthesis starting material.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty clear polyethylene bag (minimum 2 mil thickness).
-
Transfer: Transfer the powder inside a fume hood to prevent inhalation of dust (H335 hazard).
-
Labeling: Apply a hazardous waste tag.
-
Constituent: Uracil-5-carboxylic acid monohydrate (100%).
-
Hazard Checkbox: "Irritant" and "Toxic" (standard precautionary classification for lab organics).
-
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Solutions)
Best for: Reaction mixtures, mother liquors.
-
Segregation:
-
Organic Solvents (DMSO/Methanol): Collect in "Non-Halogenated Organic Solvent" carboys (usually HDPE or safety cans).
-
Aqueous Solutions: Collect in "Aqueous Waste" carboys.
-
-
pH Check (Aqueous only): Because this is a carboxylic acid, it will lower the pH of the waste container.
-
Action: If the waste carboy contains basic waste (pH > 10), add the Uracil solution slowly to prevent splashing or heating. Ideally, neutralize the Uracil solution to pH ~7 using dilute NaOH before adding it to a communal waste carboy to ensure stability.
-
-
Labeling: List all solvents (e.g., "Water 90%, Uracil-5-COOH 10%").
Protocol C: Spill Management (Small Scale)
Best for: Benchtop spills < 50g.
-
PPE: Don nitrile gloves, safety goggles, and a lab coat. If outside a hood, wear an N95 dust mask.
-
Containment:
-
Dry Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a disposal bag.
-
Wet Spill: Absorb with vermiculite, sand, or commercial spill pads.
-
-
Surface Decontamination: The compound is soluble in dilute base. Wipe the surface with a 1% Sodium Bicarbonate (
) solution, followed by water. -
Disposal: Place all cleanup materials (gloves, towels, scoop) into the solid hazardous waste stream.
Regulatory & Safety Framework
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA):
-
Status: Uracil-5-carboxylic acid is not specifically listed on the P-list (acutely toxic) or U-list.
-
Characteristic Waste: It does not typically exhibit Ignitability (D001), Corrosivity (D002 - unless in highly acidic solution), or Reactivity (D003).
-
Default: Treat as Non-Regulated Chemical Waste (if solid) or Hazardous Chemical Waste (if mixed with solvents). Always err on the side of caution and manage as hazardous waste.
Incompatibility Alert
As a carboxylic acid, this compound is incompatible with:
-
Strong Oxidizers (Peroxides, Nitrates): Risk of combustion.
-
Strong Bases (Hydroxides): Risk of exothermic neutralization.
-
Cyanides/Sulfides: Risk of generating HCN or
gas if mixed in acidic conditions.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 90301, Uracil-5-carboxylic acid. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2023). Managing Hazardous Waste at Academic Laboratories.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
